molecular formula C84H121N21O22 B15604517 Vezocolmitide

Vezocolmitide

Cat. No.: B15604517
M. Wt: 1777.0 g/mol
InChI Key: IYZPSKQQQWDBBG-ZZADNGCVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vezocolmitide is a useful research compound. Its molecular formula is C84H121N21O22 and its molecular weight is 1777.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C84H121N21O22

Molecular Weight

1777.0 g/mol

IUPAC Name

2-[[(2S)-1-[(2S)-1-[2-[[(2S)-1-[(2S)-1-[2-[[(2S)-1-[(2S)-1-[2-[[(2S)-1-[(2S)-1-[2-[[(2S)-1-[(2S)-1-[2-[[(2S)-1-[(2S)-1-[2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C84H121N21O22/c106-64(43-86-71(114)51-16-2-36-99(51)78(121)50-15-1-29-85-50)93-30-9-23-58(93)79(122)100-37-3-17-52(100)72(115)87-44-65(107)94-31-10-24-59(94)80(123)101-38-4-18-53(101)73(116)88-45-66(108)95-32-11-25-60(95)81(124)102-39-5-19-54(102)74(117)89-46-67(109)96-33-12-26-61(96)82(125)103-40-6-20-55(103)75(118)90-47-68(110)97-34-13-27-62(97)83(126)104-41-7-21-56(104)76(119)91-48-69(111)98-35-14-28-63(98)84(127)105-42-8-22-57(105)77(120)92-49-70(112)113/h50-63,85H,1-49H2,(H,86,114)(H,87,115)(H,88,116)(H,89,117)(H,90,118)(H,91,119)(H,92,120)(H,112,113)/t50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-/m0/s1

InChI Key

IYZPSKQQQWDBBG-ZZADNGCVSA-N

Origin of Product

United States

Foundational & Exploratory

A Deep Dive into the Corneal Repair Mechanism of Vezocolmitide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vezocolmitide (formerly ST-100) is a first-in-class collagen mimetic peptide developed from the proprietary PolyCol™ technology platform. It represents a novel therapeutic approach for corneal repair, primarily targeting the restoration of the damaged extracellular matrix (ECM). In corneal injuries and diseases such as Dry Eye Disease (DED), the integrity of the collagenous structures of the cornea is compromised, leading to a cascade of detrimental effects including persistent inflammation, impaired cell signaling, and a stalled healing process. This compound selectively binds to and repairs damaged helical collagen, thereby re-establishing the structural and functional integrity of the corneal ECM. This foundational repair mechanism initiates a series of downstream effects, including the normalization of cellular signaling pathways, a reduction in inflammation, and the promotion of both epithelial and nerve regeneration. This whitepaper provides a detailed technical overview of the mechanism of action of this compound, supported by preclinical and clinical data, to elucidate its potential as a transformative therapy in corneal repair.

Introduction: The Challenge of Corneal Repair

The cornea, the transparent anterior part of the eye, is essential for vision. Its avascular nature and highly organized structure, rich in collagen, are critical for its transparency and refractive power. Damage to the cornea, whether from injury, surgery, or chronic disease, disrupts this delicate architecture, triggering a complex wound healing response. A failure in this process can lead to chronic inflammation, scarring, and vision loss.

A key pathological feature in many corneal disorders is the degradation and disorganization of the collagen-rich ECM. This not only compromises the biomechanical stability of the cornea but also disrupts the intricate cell-matrix interactions that are vital for orchestrating the healing process.

This compound is a synthetic polypeptide designed to mimic key amino acid sequences found in natural collagen.[1][2][3] This allows it to act as a molecular scaffold, specifically targeting and integrating into areas of damaged collagen to facilitate its repair.

The Core Mechanism of Action: Collagen Network Restoration

The primary mechanism of action of this compound is the direct repair of damaged helical collagen within the corneal ECM.[3][4] In conditions like DED, enzymatic and inflammatory processes lead to the unwinding and degradation of the collagen triple helix. This compound, as a single-strand collagen mimetic peptide, is able to intercalate into these damaged areas, effectively "zipping up" and stabilizing the collagen structure.[5]

This restoration of the collagen network has several profound consequences for corneal healing:

  • Re-establishment of Structural Integrity: By repairing the collagen scaffold, this compound restores the biomechanical properties of the cornea, providing a stable substrate for cellular adhesion and migration.

  • Normalization of Cell Signaling: A healthy ECM is crucial for regulating cellular behavior through interactions with cell surface receptors, primarily integrins. Damaged collagen disrupts these signals, leading to aberrant cell function. By repairing the ECM, this compound is believed to restore homeostatic cell signaling, particularly in the corneal epithelium.[4][6]

  • Reduction of Inflammation: Chronic inflammation is a hallmark of many corneal diseases and a significant barrier to effective healing. The damaged ECM can perpetuate inflammation by exposing cryptic signaling sites and recruiting inflammatory cells. By repairing the collagen matrix, this compound helps to quell this inflammatory cascade.[2][7]

Below is a diagram illustrating the proposed mechanism of action of this compound at the molecular level.

Vezocolmitide_Mechanism_of_Action cluster_0 Corneal Injury / Disease cluster_1 This compound Intervention cluster_2 Restoration of ECM cluster_3 Downstream Cellular Effects Damaged_Collagen Damaged Collagen (Unwound Triple Helix) This compound This compound (Collagen Mimetic Peptide) Repaired_Collagen Repaired Collagen (Restored Triple Helix) This compound->Repaired_Collagen Binds and Repairs Restored_Signaling Restored Cell Signaling (e.g., Integrin Signaling) Repaired_Collagen->Restored_Signaling Enables Reduced_Inflammation Reduced Inflammation Restored_Signaling->Reduced_Inflammation Leads to Epithelial_Regeneration Epithelial Regeneration Restored_Signaling->Epithelial_Regeneration Promotes Nerve_Regeneration Nerve Regeneration Restored_Signaling->Nerve_Regeneration Supports

This compound's primary mechanism of action.

Impact on Cellular Signaling Pathways

The restoration of the corneal ECM by this compound is hypothesized to normalize key signaling pathways that are crucial for wound healing.

Integrin Signaling

Integrins are transmembrane receptors that link the ECM to the intracellular cytoskeleton and play a pivotal role in cell adhesion, migration, proliferation, and differentiation.[3][8] In a healthy cornea, specific integrins on epithelial cells bind to components of the basement membrane and stromal collagen, transducing signals that maintain tissue homeostasis.[9] Damage to the ECM disrupts these integrin-ligand interactions, leading to impaired cell migration and a stalled healing response.

By repairing the collagen structure, this compound provides the necessary scaffolding for proper integrin binding and the reactivation of downstream signaling cascades. This is thought to be a key mechanism by which this compound promotes corneal epithelial cell regeneration.[5]

Integrin_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular ECM Extracellular Matrix (ECM) (Repaired by this compound) Integrin Integrin Receptor ECM->Integrin Binds to FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates Signaling_Cascade Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) FAK->Signaling_Cascade Initiates Cellular_Response Cellular Response (Adhesion, Migration, Proliferation) Signaling_Cascade->Cellular_Response Regulates

Restoration of integrin signaling by ECM repair.
Growth Factor Signaling

Growth factors, such as Epidermal Growth Factor (EGF), Keratinocyte Growth Factor (KGF), and Nerve Growth Factor (NGF), are critical for stimulating corneal epithelial cell proliferation and migration.[4][10] The ECM plays a vital role in modulating growth factor activity by sequestering them and presenting them to their receptors on the cell surface. Disruption of the ECM can lead to dysregulated growth factor signaling.

By restoring the structural integrity of the ECM, this compound may help to re-establish the proper localization and presentation of growth factors, thereby enhancing their pro-regenerative effects on the corneal epithelium.[5]

Preclinical and Clinical Evidence

The mechanism of action of this compound is supported by a growing body of preclinical and clinical data.

Preclinical Studies
  • In Vitro Collagen Realignment: Studies have demonstrated that collagen mimetic peptides can promote the realignment of collagen fibers that have been damaged by enzymatic digestion.[5]

  • In Vivo Corneal Wound Healing Models: In a mouse model of acute corneal injury (360° lamellar keratectomy), topical application of a collagen mimetic peptide formulation accelerated wound closure over a 24-hour period compared to a vehicle. Histological analysis showed increased adherence of the basal epithelium to the underlying stroma and a higher density of epithelial cells in the regenerating layer.[5][11]

  • In Vivo Corneal Nerve Regeneration Models: In a mouse model of dry eye disease induced by desiccation and atropine (B194438), treatment with a collagen mimetic peptide significantly reduced nerve fragmentation and expanded both sub-basal and epithelial neuronal coverage compared to vehicle controls. This was accompanied by improvements in corneal epithelial integrity, tear film production, and corneal sensitivity.[12][13][14]

Clinical Trial Data

This compound (as ST-100) has been evaluated in Phase 2 and Phase 3 clinical trials for the treatment of Dry Eye Disease.

Table 1: Summary of Key Quantitative Results from ST-100 Clinical Trials

EndpointPhase 2 Trial (28 days)[11][15][16][17]Initial Phase 3 Trial (29 days)[9][18]
Primary Endpoint: Schirmer's Test Responder Rate (SRR) Statistically significant increase in the proportion of patients with a ≥10mm increase from baseline (p=0.0266 for 50µg/ml dose vs. vehicle).[15][17]Did not reach statistical significance, although the responder rate was higher than in the Phase 2 trial. This was attributed to a better-than-expected vehicle performance.
Corneal Fluorescein (B123965) Staining Improvement in total corneal fluorescein staining for the high-dose group.[11][16]Statistically significant improvement in fluorescein staining at Week 1, with clinically meaningful (>20%) improvement observed on Day 4.[9][18]
Visual Function Not reported as a primary or key secondary endpoint.Statistically significant improvement compared to placebo on Day 2.[18]
Ocular Discomfort Improvement observed at Day 14 (p=0.0332).[15][17]Rapid relief reported within 2-4 days of treatment.[9][18]

Experimental Protocols

In Vivo Mouse Model of Corneal Desiccation and Nerve Damage

This protocol is adapted from studies evaluating the effect of collagen mimetic peptides on corneal nerve regeneration.[12][13][14]

  • Animal Model: C57BL/6 mice are used.

  • Induction of Dry Eye: Mice are exposed to desiccating air flow and receive bilateral topical application of 1% atropine solution four times daily for two weeks to induce corneal tear film reduction, epithelial damage, and nerve bed degradation.

  • Treatment: During the second week of the desiccation regimen, mice receive a once-daily topical application of the collagen mimetic peptide solution (e.g., 200 μM) or a vehicle (e.g., phosphate-buffered saline).

  • Assessment of Corneal Nerve Integrity:

    • At the end of the study period, mice are euthanized, and their corneas are harvested.

    • Corneal wholemounts are labeled with antibodies against βIII tubulin to visualize nerve fibers.

    • Confocal microscopy is used to image the sub-basal nerve plexus and epithelial nerve terminals.

    • Image analysis software is used to quantify nerve fiber density, length, and fragmentation.

  • Functional Assessments:

    • Corneal Fluorescein Staining: To assess epithelial damage.

    • Tear Film Production: Measured using phenol (B47542) red threads or a similar method.

    • Corneal Sensitivity: Assessed using a Cochet-Bonnet esthesiometer.

Experimental_Workflow_Corneal_Nerve_Regeneration Start Start: C57BL/6 Mice Induction Induce Dry Eye (Desiccation + Atropine for 2 weeks) Start->Induction Treatment Treatment (Week 2) - this compound - Vehicle Control Induction->Treatment Euthanasia Euthanasia & Corneal Harvest Treatment->Euthanasia End of Week 2 Functional_Tests Functional Assessments (Staining, Tears, Sensitivity) Treatment->Functional_Tests During Treatment Staining Immunohistochemistry (βIII Tubulin) Euthanasia->Staining Imaging Confocal Microscopy Staining->Imaging Analysis Quantify Nerve Regeneration (Density, Length, Fragmentation) Imaging->Analysis End End: Data Interpretation Analysis->End Functional_Tests->End

Workflow for in vivo corneal nerve regeneration study.
Assessment of Corneal Fluorescein Staining in Clinical Trials

This protocol is based on standard procedures used in dry eye clinical trials.[12][19][20]

  • Patient Population: Subjects with a diagnosis of Dry Eye Disease meeting specific inclusion/exclusion criteria.

  • Dye Instillation: A precise volume (e.g., 5 µL) of a preservative-free sodium fluorescein solution (e.g., 2%) is instilled into the conjunctival sac.

  • Observation Timing: The cornea is examined at a standardized time point after instillation (e.g., 1-3 minutes) to allow for dye distribution and to minimize quenching effects.

  • Slit-Lamp Examination: The cornea is examined using a slit-lamp biomicroscope with a cobalt blue light source. A yellow Wratten #12 filter is typically used to enhance the visibility of the staining.

  • Grading: The cornea is divided into specific regions (e.g., central, superior, inferior, nasal, temporal). The degree of punctate epithelial erosions in each region is graded using a standardized scale (e.g., 0-4 or 0-5). The total corneal fluorescein staining score is the sum of the scores from all regions.

Conclusion

This compound presents a novel and targeted approach to corneal repair by addressing the foundational issue of ECM degradation. Its unique mechanism of action, centered on the repair of damaged collagen, offers the potential to not only alleviate the symptoms of corneal diseases like DED but also to fundamentally restore the health and integrity of the ocular surface. The downstream effects of this ECM repair, including the normalization of cell signaling, reduction of inflammation, and promotion of epithelial and nerve regeneration, underscore its potential as a disease-modifying therapy. Further research and clinical development will continue to elucidate the full therapeutic benefits of this promising collagen mimetic peptide.

References

A Technical Deep Dive into the PolyCol Platform and the Synthesis of Vezocolmitide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the PolyCol platform, a novel approach to regenerative medicine, and a detailed exploration of its lead candidate, Vezocolmitide (ST-100). This document delves into the platform's core technology, the synthesis of this compound, its mechanism of action, and relevant preclinical and clinical findings.

The PolyCol® Platform: A Paradigm Shift in Tissue Repair

The PolyCol platform, developed by Stuart Therapeutics, represents a significant advancement in tissue engineering and regenerative medicine. It is founded on the use of synthesized polypeptides, known as collagen mimetic peptides (CMPs), which are designed to mimic the key amino acid sequences found within the body's natural extracellular matrix (ECM) collagen.[1][2][3] The platform's central hypothesis is that by introducing these CMPs to areas of tissue damage, it is possible to facilitate the rapid restoration of damaged helical collagen structures. This, in turn, helps to re-establish normal cell signaling pathways, ultimately leading to a reduction in inflammation and the promotion of tissue regeneration.[1][2][3]

The technology is built on the understanding that in many chronic diseases, there is a cycle of tissue damage, inflammation, and enzymatic degradation of the ECM by matrix metalloproteinases (MMPs). This degradation disrupts the normal architecture of collagen, a key structural and signaling molecule, leading to a loss of tissue homeostasis.[4][5] PolyCol peptides are designed to specifically target and intercalate into these damaged areas of the collagen matrix, effectively acting as a scaffold to guide the repair process.[4]

This compound (ST-100): The First-in-Class Collagen Mimetic Peptide

This compound, designated ST-100, is the first therapeutic candidate to emerge from the PolyCol platform.[2] It is a synthetically derived polypeptide with the specific amino acid sequence: (Gly-Pro-Pro)7.

This compound Synthesis

The synthesis of this compound, a repeating tripeptide sequence, is achieved through Solid-Phase Peptide Synthesis (SPPS). This well-established method allows for the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The general steps for the synthesis of a peptide like this compound are outlined below.

Experimental Protocol: Solid-Phase Peptide Synthesis of this compound ((Gly-Pro-Pro)7)

Materials:

  • Fmoc-Pro-Wang resin (or similar suitable resin for C-terminal proline)

  • Fmoc-Gly-OH

  • Fmoc-Pro-OH

  • Coupling reagents (e.g., HBTU, HOBt)

  • Activator base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Diethyl ether (for precipitation)

  • Purification system (e.g., preparative RP-HPLC)

  • Analytical instruments (e.g., analytical RP-HPLC, Mass Spectrometry)

Methodology:

  • Resin Preparation: The Fmoc-Pro-Wang resin is swelled in a suitable solvent like dimethylformamide (DMF) within a reaction vessel.

  • Fmoc Deprotection: The temporary Fmoc protecting group on the N-terminus of the resin-bound proline is removed by treatment with a 20% solution of piperidine in DMF. This exposes the free amine group for the next coupling step. The resin is then thoroughly washed to remove residual piperidine and byproducts.

  • Amino Acid Coupling: The next amino acid in the sequence (Proline) is pre-activated using a coupling reagent (e.g., HBTU/HOBt) and an activator base (e.g., DIPEA) and then added to the reaction vessel. The reaction is allowed to proceed to completion, forming a new peptide bond. The resin is washed to remove excess reagents and byproducts.

  • Repeat Cycles: The deprotection and coupling steps are repeated for each subsequent amino acid in the (Gly-Pro-Pro)7 sequence until the full peptide is assembled on the resin.

  • Cleavage from Resin: Once the synthesis is complete, the peptide is cleaved from the resin support using a strong acidic solution, typically a cleavage cocktail containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (B1312306) (TIS) and water to protect sensitive amino acid side chains.

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage solution using cold diethyl ether. The crude peptide is then purified to a high degree using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis and Characterization: The purity and identity of the final this compound peptide are confirmed using analytical RP-HPLC and mass spectrometry.

Logical Workflow for this compound Synthesis:

G This compound Synthesis Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_downstream Downstream Processing Resin_Swelling 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling 3. Amino Acid Coupling Fmoc_Deprotection->Amino_Acid_Coupling Repeat_Cycles 4. Repeat Cycles (20x) Amino_Acid_Coupling->Repeat_Cycles Final_Deprotection 5. Final Fmoc Deprotection Repeat_Cycles->Final_Deprotection Cleavage 6. Cleavage from Resin Final_Deprotection->Cleavage Precipitation 7. Precipitation Cleavage->Precipitation Purification 8. RP-HPLC Purification Precipitation->Purification Analysis 9. Analysis (MS, HPLC) Purification->Analysis G Proposed Signaling Pathway of the PolyCol Platform cluster_ecm Extracellular Matrix (ECM) cluster_cell Cellular Response Damaged_Collagen Damaged Collagen (MMP-mediated) Repaired_Collagen Repaired Collagen Cell_Surface_Receptor Cell Surface Receptor (e.g., Integrin) Damaged_Collagen->Cell_Surface_Receptor Impaired Signaling This compound This compound (PolyCol Peptide) This compound->Damaged_Collagen Binds and Repairs Repaired_Collagen->Cell_Surface_Receptor Restored Signaling Intracellular_Signaling Intracellular Signaling Cascade Cell_Surface_Receptor->Intracellular_Signaling Gene_Expression Altered Gene Expression Intracellular_Signaling->Gene_Expression Cellular_Outcomes Restoration of Homeostasis: - Reduced Inflammation - Tissue Repair Gene_Expression->Cellular_Outcomes

References

Vezocolmitide: A Technical Deep-Dive into its Impact on Extracellular Matrix Remodeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vezocolmitide, designated ST-100, is a novel therapeutic agent under investigation, primarily for ophthalmic conditions such as dry eye disease. It belongs to a class of molecules known as collagen mimetic peptides, which are designed to selectively target and repair damaged collagen within the extracellular matrix (ECM). This targeted action initiates a cascade of events that leads to the restoration of tissue homeostasis, reduction of inflammation, and promotion of cellular regeneration. This technical guide provides an in-depth analysis of the preclinical data supporting this compound's effect on ECM remodeling, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action: Repairing the Foundation

This compound's therapeutic potential stems from its unique mechanism of action centered on the repair of damaged collagen.[1][2][3][4] As a collagen mimetic peptide, it is a synthesized polypeptide that mimics key amino acid sequences found in the body's natural collagen.[5][6] In pathological conditions, the helical structure of collagen can become compromised, leading to dysfunctional cell-matrix interactions, chronic inflammation, and a loss of tissue integrity.[1][7] this compound is designed to bind to these damaged areas, effectively acting as a molecular scaffold to facilitate the restoration of the native collagen structure. This structural repair is hypothesized to be the primary trigger for the subsequent biological effects.

Quantitative Analysis of Preclinical Findings

The following tables summarize the key quantitative data from preclinical studies investigating the effects of this compound (referred to as a collagen mimetic peptide or CMP in the cited studies) on various aspects of cellular behavior and tissue repair, which are critical components of ECM remodeling.

Table 1: Effect of this compound on Corneal Epithelial Regeneration

ParameterModel SystemTreatmentResultSignificanceReference
Corneal Wound ClosureIn vivo mouse model with 360° lamellar keratectomyTopical CMP formulationAccelerated wound closure over 24 hours compared to vehiclep < 0.05Baratta et al., 2021
Basal Epithelial Cell AdherenceIn vivo mouse model with 360° lamellar keratectomyTopical CMP formulationIncreased adherence to the underlying substrateQualitatively observedBaratta et al., 2021
Epithelial Cell DensityIn vivo mouse model with 360° lamellar keratectomyTopical CMP formulationEnhanced density of epithelial cells in the regenerating layerNot specifiedBaratta et al., 2021

Table 2: Neuroprotective Effects of this compound

ParameterModel SystemTreatmentResultSignificanceReference
Neurite OutgrowthIn vitro dorsal root ganglia (DRG) explants on MMP-1 damaged collagenCMP treatmentPromoted neurite outgrowthNot specifiedMcGrady et al., 2021
Anterograde Axon TransportIn vivo mouse model of experimental glaucomaIntravitreal CMP injectionRescued deficits in anterograde transport to the superior colliculusp < 0.05McGrady et al., 2021

Table 3: Effects of this compound on Retinal Pigment Epithelial (RPE) Cells

ParameterModel SystemTreatmentResultSignificanceReference
Cell AdherenceARPE-19 cell line on digested collagen substrateCMP applicationIncreased cell adherencep < 0.05Ribeiro et al., 2022
Cell MigrationARPE-19 cell line (wound healing assay)CMP applicationIncreased cell migrationp < 0.05Ribeiro et al., 2022
Pro-inflammatory Cytokine Secretion (IL-6, IL-8)ARPE-19 cell lineCMP applicationReduced secretionp < 0.05Ribeiro et al., 2022
Reactive Oxygen Species (ROS) ProductionARPE-19 cell lineCMP applicationReduced productionp < 0.05Ribeiro et al., 2022

Key Experimental Protocols

A detailed understanding of the methodologies employed in the preclinical evaluation of this compound is crucial for the interpretation of the presented data.

In vivo Corneal Wound Healing Assay (Baratta et al., 2021)
  • Animal Model: Adult C57BL/6J mice.

  • Wounding Procedure: A 360° lamellar keratectomy was performed to remove the central corneal epithelium.

  • Treatment: A topical formulation of the collagen mimetic peptide or a vehicle control was administered to the ocular surface.

  • Analysis: Corneal wound closure was monitored over a 24-hour period using fluorescein (B123965) staining and imaging. Histological analysis was performed to assess epithelial cell adherence and density.

In vitro Neurite Outgrowth Assay (McGrady et al., 2021)
  • Cell Culture: Dorsal root ganglia (DRG) were explanted from mice.

  • Substrate Preparation: Culture plates were coated with collagen I, and a subset was treated with matrix metalloproteinase-1 (MMP-1) to induce collagen damage.

  • Treatment: The collagen mimetic peptide was added to the MMP-1 damaged collagen substrates.

  • Analysis: Neurite outgrowth from the DRG explants was visualized and quantified using microscopy.

In vivo Experimental Glaucoma Model (McGrady et al., 2021)
  • Animal Model: Adult C57BL/6J mice.

  • Disease Induction: Ocular hypertension was induced by an intracameral injection of microbeads to obstruct aqueous humor outflow.

  • Treatment: The collagen mimetic peptide was administered via intravitreal injection.

  • Analysis: Anterograde axonal transport was assessed by injecting a fluorescent tracer (cholera toxin B subunit) into the vitreous and measuring its accumulation in the superior colliculus of the brain.

ARPE-19 Cell Adherence, Migration, and Stress Assays (Ribeiro et al., 2022)
  • Cell Line: Human retinal pigment epithelial cell line, ARPE-19.

  • Adherence Assay: Cells were seeded onto collagen-coated plates that had been treated with a digestive enzyme to mimic damage. The number of adherent cells was quantified after a set incubation period with or without the collagen mimetic peptide.

  • Migration Assay: A scratch wound assay was performed on a confluent monolayer of ARPE-19 cells. The rate of wound closure was measured over time in the presence or absence of the collagen mimetic peptide.

  • Cytokine and ROS Measurement: Supernatants from ARPE-19 cultures were collected and analyzed for the levels of pro-inflammatory cytokines (IL-6 and IL-8) using ELISA. Intracellular reactive oxygen species (ROS) levels were measured using a fluorescent probe.

Signaling Pathways and Logical Relationships

The preclinical data suggests that this compound's primary effect on ECM remodeling initiates a cascade of downstream cellular responses. The following diagrams illustrate the proposed signaling pathways and logical relationships.

vezocolmitide_mechanism cluster_ecm Extracellular Matrix cluster_cell Cellular Response Damaged_Collagen Damaged Collagen Repaired_Collagen Repaired Collagen Cell_Signaling Restored Cell Signaling Repaired_Collagen->Cell_Signaling Restores normal cell-matrix interaction Cell_Adhesion Increased Cell Adhesion Cell_Signaling->Cell_Adhesion Cell_Migration Increased Cell Migration Cell_Signaling->Cell_Migration Inflammation Reduced Inflammation (↓ IL-6, IL-8) Cell_Signaling->Inflammation Oxidative_Stress Reduced Oxidative Stress (↓ ROS) Cell_Signaling->Oxidative_Stress Tissue_Repair Tissue Repair and Regeneration Cell_Adhesion->Tissue_Repair Cell_Migration->Tissue_Repair Inflammation->Tissue_Repair Oxidative_Stress->Tissue_Repair This compound This compound This compound->Damaged_Collagen Binds to and repairs experimental_workflow Disease_Model Disease/Injury Model (e.g., Corneal Wound, Glaucoma) Treatment_Admin This compound Administration (Topical or Intravitreal) Disease_Model->Treatment_Admin Outcome_Assessment Outcome Assessment Treatment_Admin->Outcome_Assessment Structural_Analysis Structural Analysis (Histology, Wound Closure) Outcome_Assessment->Structural_Analysis Biochemical_Analysis Biochemical Analysis (Cytokines, ROS) Outcome_Assessment->Biochemical_Analysis Functional_Analysis Functional Analysis (Axonal Transport, Cell Migration) Outcome_assessment Outcome_assessment Outcome_assessment->Functional_Analysis

References

Preclinical Evidence for Vezocolmitide in Ophthalmology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vezocolmitide (formerly ST-100) is a first-in-class investigational therapeutic agent for ophthalmic applications, most notably Dry Eye Disease (DED). It is a collagen mimetic peptide (CMP) developed from the proprietary PolyCol™ technology platform.[1][2] This platform synthesizes polypeptides that mimic key amino acid sequences found in the extracellular matrix (ECM) collagen.[2] The primary mechanism of action of this compound is the targeted repair of disease-damaged helical collagen in the ocular tissues.[3][4] This repair of the collagenous matrix is hypothesized to restore homeostatic cell signaling, reduce inflammation, and promote the health and function of crucial ocular cells, including epithelial, neuronal, and endothelial cells.[3][5] This technical guide provides an in-depth overview of the preclinical evidence for this compound, detailing its mechanism of action, summarizing key experimental data, and outlining the methodologies used in pivotal preclinical studies.

Mechanism of Action: Repair and Restoration

In various ocular diseases, including DED, the integrity of the collagen-rich extracellular matrix of the cornea and other ocular structures is compromised.[4] This damage can be initiated by inflammatory processes, leading to the release of matrix metalloproteinases (MMPs) that degrade collagen fibers.[4] The degradation of the collagen triple helix disrupts its normal function in maintaining tissue structure and mediating cell signaling. This disruption perpetuates a cycle of inflammation and further tissue damage.[4]

This compound, as a collagen mimetic peptide, is designed to directly address this pathology. These single-strand peptides intercalate into the damaged and unraveled portions of the collagen triple helix, effectively acting as a molecular scaffold to restore its native, stable conformation.[4] This structural repair is believed to have several downstream therapeutic effects:

  • Restoration of Homeostatic Cell Signaling: A properly structured collagen matrix is essential for normal cell adhesion, migration, and communication. By repairing the damaged collagen, this compound is thought to restore these crucial signaling pathways, potentially mediated by integrin receptors on the cell surface.

  • Promotion of Cellular Health: Preclinical studies have shown that collagen mimetic peptides promote the health and function of corneal epithelial cells, neurons (including the sub-basal nerve plexus), and endothelial cells.[3][5]

  • Reduction of Inflammation and Oxidative Stress: By stabilizing the extracellular matrix and restoring normal cell signaling, this compound is believed to interrupt the chronic inflammatory cycle characteristic of diseases like DED, leading to a reduction in inflammatory markers and oxidative stress.[3][5]

This compound Mechanism of Action cluster_0 Pathophysiological State cluster_1 Therapeutic Intervention cluster_2 Restored Homeostasis Ocular Surface Stress Ocular Surface Stress Inflammation Inflammation Ocular Surface Stress->Inflammation MMP Upregulation MMP Upregulation Inflammation->MMP Upregulation Collagen Damage Collagen Damage MMP Upregulation->Collagen Damage Degradation of Triple Helix Impaired Cell Signaling Impaired Cell Signaling Collagen Damage->Impaired Cell Signaling This compound This compound (Collagen Mimetic Peptide) Reduced Cell Health Reduced Cell Health Impaired Cell Signaling->Reduced Cell Health Epithelial & Neuronal Ocular Surface Damage Ocular Surface Damage Reduced Cell Health->Ocular Surface Damage Ocular Surface Damage->Ocular Surface Stress Vicious Cycle Repaired Collagen Restored Collagen Triple Helix This compound->Repaired Collagen Intercalates into Damaged Collagen Restored Cell Signaling Restored Cell Signaling Repaired Collagen->Restored Cell Signaling Improved Cell Health Improved Cell Health Restored Cell Signaling->Improved Cell Health Epithelial & Neuronal Adhesion, Migration, Function Reduced Inflammation Reduced Inflammation Improved Cell Health->Reduced Inflammation Healthy Ocular Surface Healthy Ocular Surface Reduced Inflammation->Healthy Ocular Surface

Proposed mechanism of action for this compound.

Preclinical Data Presentation

The following tables summarize the key quantitative findings from preclinical studies of collagen mimetic peptides, including this compound.

Table 1: In Vivo Efficacy in a Mouse Model of Dry Eye Disease

ParameterVehicle ControlThis compound (CMP) TreatmentOutcomeReference
Corneal Nerve Fiber Integrity [6]
Neuronal Coverage (Sub-basal Plexus)Reduced by 60 ± 5% vs. naïve+73% increase vs. vehicleSignificantly expanded nerve coverage[6]
Neuronal Coverage (Epithelial Terminals)Reduced by 58 ± 5% vs. naïve+43% increase vs. vehicleSignificantly expanded nerve coverage[6]
Nerve Fiber Fragmentation3-fold increase vs. naïve~40% reduction vs. vehicleSignificantly reduced nerve degeneration[6]
Tear Production N/AN/AImproved tear film production[6]
Corneal Sensitivity N/AN/AImproved corneal sensitivity[6]
Corneal Epithelial Integrity Pitted, uneven fluorescein (B123965) stainingUniform staining, similar to naïvePreserved epithelial integrity[7]

Table 2: In Vivo Efficacy in a Mouse Model of Corneal Epithelial Wound Healing

ParameterVehicle ControlThis compound (CMP) TreatmentOutcomeReference
Wound Closure Slower rate of closureAccelerated wound closure at 16 and 24 hoursFaster re-epithelialization[2]
Epithelial Adherence Intermittent gaps between basal epithelium and stromaHigher degree of adherenceEnhanced structural integrity[2]
Epithelial Cell Density Lower cell densityGreater number of epithelial cells per unit areaPromoted cell regeneration[8]
Inflammation and Edema N/AMinimal to no inflammatory cells and resolution of stromal edema in <24 hoursRapid reduction in inflammation

Table 3: In Vitro Efficacy

ExperimentConditionOutcomeReference
Collagen Reorganization MMP-1 damaged Type I collagen3-fold better reorganization with CMP vs. controlDirect evidence of collagen repair
Corneal Epithelial Cell Regeneration Mechanically wounded human corneal epithelial cell monolayerCMP treatment accelerated wound closurePromoted epithelial cell migration

Experimental Protocols

Mouse Model of Dry Eye Disease
  • Animal Model: C57BL/6J mice were used.[7]

  • Induction of Dry Eye: A combination of environmental and pharmaceutical desiccation was employed. Mice were exposed to desiccating air turbulence and received bilateral topical application of 1% atropine (B194438) solution four times daily for two weeks.[6]

  • Treatment: During the second week of desiccation, mice received a once-daily topical administration of this compound (as a 200 µM solution of (Pro-Pro-Gly)7 in 10 µl of phosphate-buffered saline [PBS]) or vehicle (PBS).[6]

  • Endpoint Analysis:

    • Corneal Nerve Imaging: After euthanasia, corneas were excised and immunostained with antibodies against βIII tubulin to visualize the sub-basal nerve plexus and epithelial nerve terminals. Confocal microscopy was used for imaging, and nerve fiber length and fragmentation were quantified using image analysis software.[7]

    • Tear Production: Measured using phenol (B47542) red threads.[7]

    • Corneal Sensitivity: Assessed using a Cochet-Bonnet esthesiometer.[7]

    • Corneal Epithelial Integrity: Evaluated by fluorescein staining and observation under a cobalt blue light.[7]

Dry Eye Mouse Model Workflow cluster_0 Induction Phase (Week 1) cluster_1 Treatment Phase (Week 2) cluster_2 Endpoint Analysis Desiccating_Stress Desiccating Air Flow Desiccating_Stress_2 Continued Desiccating Stress Desiccating_Stress->Desiccating_Stress_2 Atropine Topical Atropine (4x/day) Atropine_2 Continued Atropine (4x/day) Atropine->Atropine_2 Treatment_Group This compound (1x/day) Desiccating_Stress_2->Treatment_Group Control_Group Vehicle (PBS) (1x/day) Desiccating_Stress_2->Control_Group Atropine_2->Treatment_Group Atropine_2->Control_Group Nerve_Imaging Corneal Nerve Imaging (βIII tubulin staining) Treatment_Group->Nerve_Imaging Tear_Production Tear Production Measurement Treatment_Group->Tear_Production Corneal_Sensitivity Corneal Sensitivity Testing Treatment_Group->Corneal_Sensitivity Epithelial_Integrity Fluorescein Staining Treatment_Group->Epithelial_Integrity Control_Group->Nerve_Imaging Control_Group->Tear_Production Control_Group->Corneal_Sensitivity Control_Group->Epithelial_Integrity

Experimental workflow for the mouse model of dry eye disease.
Mouse Model of Corneal Epithelial Wound Healing

  • Animal Model: C57BL/6J mice were used.[2]

  • Wound Induction: A 360° lamellar keratectomy was performed to remove the central corneal epithelium.[2]

  • Treatment: Immediately after wounding, a single drop of this compound-containing formulation or vehicle was applied topically.[2]

  • Endpoint Analysis:

    • Wound Closure: The area of the epithelial defect was visualized with fluorescein staining at various time points (e.g., 0, 16, and 24 hours) and quantified using image analysis software.[2]

    • Histology: At 24 hours post-wounding, eyes were enucleated, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). Histological sections were examined to assess epithelial layer structure, adherence to the stroma, and cell density.[2]

Corneal Wound Healing Model Workflow Wound_Induction Corneal Epithelial Debridement (Lamellar Keratectomy) Treatment Topical Application Wound_Induction->Treatment Vezocolmitide_Arm This compound Treatment->Vezocolmitide_Arm Vehicle_Arm Vehicle Control Treatment->Vehicle_Arm Wound_Closure_Analysis Wound Area Measurement (Fluorescein Staining) 0, 16, 24 hours Vezocolmitide_Arm->Wound_Closure_Analysis Histology Histological Analysis (24 hours) (H&E Staining) Vezocolmitide_Arm->Histology Vehicle_Arm->Wound_Closure_Analysis Vehicle_Arm->Histology

Workflow for the mouse model of corneal epithelial wound healing.
In Vitro Collagen Reorganization Assay

  • Substrate Preparation: Type I collagen was damaged by incubation with matrix metalloproteinase-1 (MMP-1).

  • Treatment: The damaged collagen was then treated with a collagen mimetic peptide solution or a vehicle control.

  • Analysis: The degree of collagen fiber realignment and organization was assessed and quantified, likely using imaging techniques such as differential interference contrast microscopy followed by image analysis to measure fiber orientation.[2]

Conclusion

The preclinical evidence for this compound strongly supports its proposed mechanism of action as a direct reparative agent for damaged collagen in the ocular extracellular matrix. In various in vitro and in vivo models, this compound and other collagen mimetic peptides from the PolyCol platform have demonstrated the ability to promote the structural and functional recovery of the cornea. Key findings include accelerated epithelial wound healing, enhanced epithelial cell adherence and density, and, notably, the restoration of the corneal sub-basal nerve plexus in a model of dry eye disease. These preclinical results, which also indicate a reduction in inflammation, provide a solid scientific rationale for the ongoing clinical development of this compound as a novel, disease-modifying therapy for dry eye disease and potentially other ophthalmic conditions characterized by extracellular matrix pathology. Further research into the specific intracellular signaling pathways modulated by collagen repair will continue to elucidate the comprehensive therapeutic potential of this innovative approach.

References

A Technical Guide to Collagen Mimetic Peptides and Extracorporeal Cell Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This technical guide addresses the discovery and development of two distinct therapeutic platforms initially queried as "ST-100 (Vezocolmitide)". Initial research indicates a conflation of two separate products from two different companies. This document clarifies these distinctions and provides a detailed overview of each:

  • ST-100 (this compound): A collagen mimetic peptide developed by Stuart Therapeutics from their PolyCol™ platform, targeting Dry Eye Disease (DED) .

  • SBI-101: An ex-vivo cell therapy developed by Sentien Biotechnologies for treating systemic inflammatory conditions, including Acute Kidney Injury (AKI) .

This whitepaper will detail the discovery, mechanism of action, and clinical development of each technology independently, providing researchers and drug development professionals with a clear understanding of these innovative approaches.

Part 1: ST-100 (this compound) for Dry Eye Disease

Discovery and Development Rationale

ST-100 (this compound) is the lead drug candidate from Stuart Therapeutics' proprietary PolyCol™ technology platform.[1] The platform is based on the discovery of synthesized polypeptides that act as collagen mimetic peptides.[1] The core therapeutic hypothesis is that damage to the extracellular matrix (ECM), specifically collagen, is a key pathological feature in Dry Eye Disease (DED).[2] This damage contributes to a cycle of inflammation, loss of tissue integrity, and aberrant cell signaling on the ocular surface, particularly in the corneal and conjunctival epithelium.[2][3]

The development of this compound was driven by the need for a therapeutic that could directly address this structural damage, rather than solely targeting inflammation. The goal was to create a fast-acting topical treatment that could repair the underlying collagen matrix, thereby restoring normal homeostatic function to the ocular surface.[4][5]

Mechanism of Action

This compound's mechanism of action is unique among DED therapies. It works by selectively targeting and repairing damaged helical collagen.[1][6] Unlike healthy collagen, damaged collagen in the ECM exposes binding sites that this compound can recognize and anneal to, effectively restoring the tissue's structural integrity.

This structural repair leads to several downstream therapeutic effects:

  • Restoration of Homeostatic Cell Signaling: By repairing the ECM, normal signaling pathways in epithelial, neuronal, and endothelial cells are restored.[2][4]

  • Reduction in Inflammation and Oxidative Stress: Preclinical research has shown that this restoration of normal cell signaling leads to a reduction in inflammation and oxidative stress.[6][7]

  • Recovery of Corneal Nerves: Preclinical studies have also demonstrated a beneficial effect on the corneal sub-basal nerve plexus, which is often damaged in DED.[1][8]

The proposed signaling pathway is visualized below.

Figure 1: ST-100 (this compound) Mechanism of Action Pathway DED Dry Eye Disease (DED) Pathology CollagenDamage Damaged Extracellular Matrix (Collagen) DED->CollagenDamage causes Inflammation Inflammation & Oxidative Stress CollagenDamage->Inflammation triggers NerveDamage Corneal Nerve Damage CollagenDamage->NerveDamage leads to Repair Selective Repair of Damaged Collagen CollagenDamage->Repair targets Inflammation->CollagenDamage exacerbates This compound ST-100 (this compound) This compound->Repair RestoreECM Restored ECM Structure Repair->RestoreECM RestoreSignaling Restored Homeostatic Cell Signaling RestoreECM->RestoreSignaling RestoreNerves Corneal Nerve Recovery RestoreSignaling->RestoreNerves ReduceInflammation Reduced Inflammation RestoreSignaling->ReduceInflammation Healing Ocular Surface Healing (Signs & Symptoms Relief) RestoreNerves->Healing ReduceInflammation->Healing

Figure 1: ST-100 (this compound) Mechanism of Action Pathway
Preclinical and Clinical Development

This compound has progressed through a series of preclinical and clinical studies to evaluate its safety and efficacy.

Preclinical Research: In-vitro and animal models demonstrated that collagen mimetic peptides induced improvements in cell health and function in epithelial, neuronal, and endothelial cells.[4][6] Studies also showed reductions in inflammation and oxidative stress, along with rapid healing of damaged corneal tissues and recovery of nerve structures.[5][8]

Clinical Trials: this compound has undergone Phase 2 and Phase 3 clinical trials for the treatment of DED. The trials were randomized, double-blind, and vehicle-controlled.[6][9]

Methodology: Phase 3 Clinical Trial Protocol A summary of the general protocol for the Phase 3 trial is as follows:

  • Study Design: A multi-center, randomized, double-masked, placebo-controlled study.[1]

  • Patient Population: Subjects diagnosed with Dry Eye Disease. The initial Phase 3 trial enrolled 320 volunteers.[1][8]

  • Treatment: Patients were treated with ST-100 ophthalmic solution or a placebo (vehicle) for approximately one month (29 days), followed by an observation period.[6][9]

  • Primary Endpoint: The primary endpoint was the Schirmer's Responder Rate (SRR), defined as the proportion of patients with a >10 mm improvement in the Schirmer tear test score from baseline.[3][4]

  • Secondary Endpoints: Included assessments of ocular surface damage (fluorescein staining), visual function, and patient-reported symptoms.[2][3]

Figure 2: Phase 3 Clinical Trial Workflow for ST-100 Screening Patient Screening (N=320 with DED) Randomization Randomization (Double-Blind) Screening->Randomization Treatment Treatment Arm (ST-100 Ophthalmic Solution) Randomization->Treatment Control Control Arm (Vehicle/Placebo) Randomization->Control Dosing Dosing Period (29 Days) Treatment->Dosing Control->Dosing FollowUp Observation Period (2 Weeks) Dosing->FollowUp Endpoints Endpoint Analysis (Primary: SRR) (Secondary: Staining, Symptoms) FollowUp->Endpoints

Figure 2: Phase 3 Clinical Trial Workflow for ST-100

Clinical Trial Results Summary: The initial Phase 3 trial demonstrated promising results, particularly in the rapid resolution of signs and symptoms.[3]

EndpointResultOnset of ActionCitation
Schirmer's Responder Rate (SRR) Performance exceeded Phase 2 outcome but did not reach statistical significance due to higher-than-expected vehicle performance.-[3][4]
Corneal Fluorescein Staining Statistically significant improvement vs. vehicle in multiple regions of the eye.Clinically meaningful (>20%) improvement by Day 4; statistically significant at Week 1.[2][3]
Visual Function Statistically significant improvement relative to placebo.Day 2.[2][4]
Overall Relief Therapeutic effects observed, with relief apparent for both signs and symptoms.Within 2 to 4 days.[3][10]

Stuart Therapeutics is planning an additional clinical trial to guide the regulatory path to approval.[2]

Part 2: SBI-101 for Acute Kidney Injury (AKI)

Discovery and Development Rationale

SBI-101 is a clinical-stage cell therapy product developed by Sentien Biotechnologies. It is designed to treat conditions caused by systemic, immune-mediated inflammation, with an initial focus on dialysis-requiring Acute Kidney Injury (AKI-D).[11] The therapeutic rationale is based on the known regenerative and immunomodulatory properties of mesenchymal stromal cells (MSCs). MSCs secrete a wide array of anti-inflammatory, cytoprotective, and regenerative factors.[12]

However, direct injection of MSCs has limitations, including poor cell retention and viability. Sentien's innovation was to develop an ex-vivo cell therapy approach. By integrating allogeneic MSCs into an extracorporeal, hollow-fiber device similar to a standard dialysis filter, SBI-101 allows for the sustained, controlled, and dynamic delivery of MSC-secreted factors directly into the patient's bloodstream without injecting the cells themselves.[11][13][14]

Mechanism of Action

The SBI-101 device is integrated into a standard blood circuit, such as one used for renal replacement therapy.[14] As the patient's blood flows through the device, it passes over hollow fibers where MSCs are seeded in the extracapillary space.[11] The MSCs are exposed to the inflammatory mediators in the patient's blood, which stimulates them to secrete a broad spectrum of therapeutic factors.

This "blood conditioning" approach provides:

  • Systemic Immunomodulation: The secreted factors modulate the systemic inflammatory response that drives organ injury in conditions like AKI.[13]

  • Anti-inflammatory and Wound Healing Effects: The therapy delivers anti-inflammatory cytokines, cytokine receptors, and growth factors that promote healing in the injured kidney.[11][12]

  • Sustained and Dynamic Delivery: The MSCs remain viable within the device for the duration of the treatment, continuously secreting factors in response to the patient's condition.[15]

Figure 3: SBI-101 Ex-Vivo Cell Therapy Logical Flow cluster_patient Patient with AKI cluster_device SBI-101 Device (Extracorporeal Circuit) cluster_outcome Therapeutic Outcome PatientBlood Patient's Blood (with inflammatory mediators) MSCs Allogeneic MSCs (in extracapillary space) PatientBlood->MSCs exposes & activates TreatedBlood Conditioned Blood (Returned to Patient) Secretome MSC Secretome (Anti-inflammatory & Regenerative Factors) MSCs->Secretome secretes Secretome->PatientBlood conditions Outcome Systemic Immunomodulation & Organ Support TreatedBlood->Outcome leads to

Figure 3: SBI-101 Ex-Vivo Cell Therapy Logical Flow
Clinical Development

SBI-101 has been evaluated in a Phase 1b/2a study in subjects with AKI requiring dialysis.[11][14] An initial readout from this study provided preliminary evidence of anti-inflammatory and wound healing effects consistent with the therapeutic hypothesis.[11] The technology has also been investigated for other systemic inflammatory conditions, including severe COVID-19.[14] Sentien continues to focus on developing this platform for complex conditions where single-factor agents have been ineffective.[11]

References

Vezocolmitide: A Novel Approach to Modulating Inflammatory Pathways in Dry Eye Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Dry Eye Disease (DED) is a multifactorial condition characterized by a loss of homeostasis of the tear film, accompanied by ocular symptoms, in which ocular surface inflammation and damage play a key etiological role. Current therapeutic strategies often target specific inflammatory mediators or pathways. Vezocolmitide (formerly ST-100), a first-in-class collagen mimetic peptide, offers a novel mechanism of action by targeting the foundational structure of the ocular surface—the extracellular matrix (ECM). This technical guide provides an in-depth analysis of this compound's proposed role in modulating the inflammatory pathways in DED, based on available preclinical and clinical data. It is intended for researchers, scientists, and professionals involved in drug development in the ophthalmology space.

Introduction: The Inflammatory Cycle in Dry Eye Disease

The pathogenesis of DED is widely recognized as being driven by a vicious inflammatory cycle. Environmental stressors, such as desiccating stress, lead to tear hyperosmolarity and instability. This, in turn, activates an inflammatory cascade on the ocular surface. Key events in this cycle include:

  • Activation of Innate Immunity: Ocular surface epithelial cells respond to hyperosmolar stress by producing pro-inflammatory cytokines such as interleukin-1 (IL-1), tumor necrosis factor-alpha (TNF-α), and IL-6.[1][2]

  • Immune Cell Infiltration: This inflammatory milieu promotes the maturation and migration of antigen-presenting cells (APCs) to the draining lymph nodes.[1]

  • Adaptive Immune Response: In the lymph nodes, APCs prime naive T-cells, leading to the differentiation of pro-inflammatory T-helper 1 (Th1) and Th17 cells.[3] These activated T-cells then migrate back to the ocular surface.[4]

  • Perpetuation of Inflammation: At the ocular surface, Th1 cells release interferon-gamma (IFN-γ) and Th17 cells release IL-17, which further amplify the inflammatory response, leading to epithelial cell damage, goblet cell loss, and disruption of the corneal barrier.[5][6][7]

A critical component of this inflammatory cycle is the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) on T-cells and its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), which is upregulated on inflamed ocular surface cells.[1][8] This interaction is crucial for the recruitment and activation of T-cells at the site of inflammation.[4][9][10]

This compound: A Novel Mechanism of Action

This compound is a synthesized polypeptide that mimics key amino acid sequences found in natural collagen.[10] Its primary mechanism of action is the repair of damaged collagen in the extracellular matrix of the ocular surface.[4][11][12][13][14] In DED, chronic inflammation and tissue damage overwhelm the body's natural ability to remodel and replace damaged collagen.[1][15] This leads to a loss of tissue integrity and disrupts normal cell signaling, thereby perpetuating the inflammatory cycle.[4][11]

This compound is proposed to work by:

  • Targeting Damaged Collagen: It selectively binds to and repairs damaged collagen triple helices.[4][16]

  • Restoring ECM Integrity: By repairing the collagenous framework, it helps to restore the structural integrity of the ocular surface.[10]

  • Restoring Homeostatic Cell Signaling: This structural repair is believed to restore normal, homeostatic signaling between the ECM and ocular surface cells, including epithelial, neuronal, and endothelial cells.[12][13][17]

  • Reducing Inflammation and Oxidative Stress: As a consequence of restored homeostasis, a reduction in inflammatory responses and oxidative stress is observed in preclinical models.[16][18]

This mechanism represents a departure from traditional anti-inflammatory approaches by addressing the underlying structural damage that contributes to the chronic inflammatory state of DED.

Preclinical and Clinical Data Overview

Preclinical Evidence

Preclinical studies in animal models have demonstrated the potential of this compound to promote rapid healing of the ocular surface. In a mouse model of corneal wounding, treatment with this compound resulted in:

  • Statistically significant acceleration of epithelial renewal.[11]

  • Complete or near-complete reduction of fluorescein (B123965) staining within 24 hours, indicating a rapid restoration of corneal barrier function.[11]

  • Recovery of damaged corneal and trigeminal nerve structures.[15]

These findings suggest that by repairing the underlying collagen matrix, this compound can facilitate the healing of the ocular surface and potentially downregulate the inflammatory stimuli that arise from a compromised epithelial barrier.

Clinical Trial Data

This compound (ST-100) has been evaluated in Phase 2 and Phase 3 clinical trials for the treatment of DED. The key outcomes are summarized in the tables below.

Table 1: Summary of Phase 2 Clinical Trial Results for this compound (ST-100)

EndpointResult (ST-100 50 µg/mL vs. Placebo)p-valueReference
Primary Endpoint
Schirmer's Test Responder Rate at Day 28 (≥10 mm increase)12.2% vs. 0.0%0.0266[8][19]
Secondary/Exploratory Endpoints
Overall Ocular Discomfort (Ora Calibra™ Scale) at Day 14Improvement observed0.0332[19]

Table 2: Summary of Initial Phase 3 Clinical Trial Results for this compound (ST-100)

EndpointResult (ST-100 vs. Vehicle)p-valueReference
Primary Endpoint
Schirmer's Test Responder Rate at Day 29Did not reach statistical significance (vehicle performed better than in Phase 2)Not reported[11][13]
Secondary/Exploratory Endpoints
Corneal Fluorescein Staining Improvement at Week 1Statistically significant improvement in multiple regionsNot reported[11][13]
Onset of Clinically Meaningful Improvement in Fluorescein Staining (>20%)Day 4Not reported[11][13]
Visual Function ImprovementStatistically significant improvementNot reported[11][13]

The clinical data indicate that this compound has a rapid onset of action, with improvements in signs of ocular surface damage observed as early as four days.[11][13] The significant improvement in fluorescein staining in the Phase 3 trial is consistent with the proposed mechanism of action involving the repair of the ocular surface.[11][13]

Proposed Modulation of Inflammatory Pathways

While direct studies on the specific intracellular signaling pathways modulated by this compound are not yet publicly available, a proposed mechanism can be inferred from its primary action of collagen repair. Damaged ECM is known to release damage-associated molecular patterns (DAMPs), which can activate pattern recognition receptors on immune and epithelial cells, triggering an inflammatory response, likely through pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

By repairing the damaged collagen, this compound may:

  • Reduce the release of DAMPs , thus decreasing the initial trigger for the inflammatory cascade.

  • Restore proper cell-matrix interactions , which are crucial for maintaining cellular homeostasis and quiescence. This could lead to a downregulation of stress-induced signaling pathways within ocular surface cells.

  • Promote a regenerative microenvironment , favoring tissue repair over chronic inflammation.

The observed reduction in inflammation in preclinical studies is the likely downstream consequence of these upstream structural and signaling events.[16][18]

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound have not been published. However, a general approach to assessing the anti-inflammatory properties of a novel DED therapeutic in vitro and in vivo is described below.

In Vitro Anti-Inflammatory Assay (Representative Protocol)
  • Cell Line: Human corneal epithelial cells (HCE-T) or RAW264.7 macrophage-like cells.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) or a cytokine cocktail (e.g., TNF-α and IL-1β) to induce an inflammatory response.

  • Treatment: Cells are pre-treated or co-treated with varying concentrations of the test article (e.g., this compound).

  • Endpoints:

    • Cytokine Secretion: Measurement of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead array.

    • Gene Expression: Quantification of mRNA levels of inflammatory genes (e.g., MMP9, COX2, IL1B) using quantitative real-time PCR (qRT-PCR).

    • Signaling Pathway Activation: Assessment of the phosphorylation status of key signaling proteins (e.g., NF-κB p65, p38 MAPK) by Western blot or immunofluorescence.

    • Nitric Oxide (NO) Production: Measurement of nitrite (B80452) in the supernatant using the Griess assay as an indicator of NO production.

In Vivo DED Model (Representative Protocol)
  • Animal Model: C57BL/6 mice are commonly used. DED is induced by a combination of desiccating stress (controlled environment chamber with low humidity and airflow) and systemic administration of scopolamine (B1681570) to reduce tear production.

  • Treatment: Topical administration of this compound or vehicle control eye drops multiple times a day.

  • Endpoints:

    • Clinical Signs: Corneal fluorescein staining to assess epithelial barrier integrity, tear production measurement (e.g., using phenol (B47542) red threads), and tear break-up time.

    • Histology and Immunohistochemistry: Collection of ocular tissues (cornea, conjunctiva) for histological examination (e.g., H&E staining for immune cell infiltration) and immunohistochemical staining for inflammatory markers (e.g., CD4 for T-cells, ICAM-1).

    • Molecular Analysis: Tissues can be processed for qRT-PCR or ELISA to quantify the expression of inflammatory cytokines and chemokines.

    • Flow Cytometry: Draining lymph nodes can be harvested to analyze the activation and differentiation status of T-cell populations.

Visualizations

Signaling Pathways and Experimental Workflows

DED_Inflammatory_Pathway General Inflammatory Pathway in Dry Eye Disease stress Desiccating Stress (Tear Hyperosmolarity) epithelium Ocular Surface Epithelium stress->epithelium Activates cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) epithelium->cytokines Releases apc Antigen-Presenting Cells (APCs) Maturation & Migration cytokines->apc Promotes lymph_node Draining Lymph Node apc->lymph_node Migrate to t_cell_diff T-Cell Differentiation (Th1, Th17) lymph_node->t_cell_diff Primes t_cell_migration Activated T-Cells Migration to Ocular Surface t_cell_diff->t_cell_migration t_cell_migration->epithelium Infiltrate ifn_gamma IFN-γ t_cell_migration->ifn_gamma Release il_17 IL-17 t_cell_migration->il_17 Release damage Epithelial Damage Goblet Cell Loss Inflammation Amplification ifn_gamma->damage il_17->damage damage->stress Perpetuates Cycle

Caption: The vicious cycle of inflammation in Dry Eye Disease.

Vezocolmitide_MOA Proposed Mechanism of Action of this compound in DED ded Dry Eye Disease (Chronic Inflammation) collagen_damage Damaged Extracellular Matrix (Collagen) ded->collagen_damage impaired_signaling Impaired Cell Signaling (DAMPs Release) collagen_damage->impaired_signaling impaired_signaling->ded Perpetuates This compound This compound (Collagen Mimetic Peptide) This compound->collagen_damage Targets collagen_repair Collagen Repair This compound->collagen_repair restored_ecm Restored ECM Integrity collagen_repair->restored_ecm restored_signaling Restored Homeostatic Cell Signaling restored_ecm->restored_signaling reduced_inflammation Reduced Inflammation & Oxidative Stress restored_signaling->reduced_inflammation healing Ocular Surface Healing (Improved Signs & Symptoms) reduced_inflammation->healing

Caption: Proposed mechanism of this compound in DED.

InVitro_Workflow Representative In Vitro Experimental Workflow start Culture Corneal Epithelial Cells stimulate Induce Inflammation (e.g., LPS, TNF-α) start->stimulate treat Treat with this compound or Vehicle stimulate->treat collect Collect Supernatant & Cell Lysates treat->collect analysis Analysis collect->analysis elisa ELISA / Multiplex (Cytokine Levels) analysis->elisa qpcr qRT-PCR (Gene Expression) analysis->qpcr western Western Blot (Signaling Proteins) analysis->western

Caption: Workflow for in vitro anti-inflammatory testing.

Conclusion and Future Directions

This compound presents a novel and promising approach to the treatment of Dry Eye Disease. By targeting the structural integrity of the extracellular matrix, it aims to restore ocular surface homeostasis and thereby modulate the chronic inflammation that drives the disease. The rapid onset of action observed in clinical trials for signs of ocular surface damage is encouraging and supports the proposed mechanism of action.[11][13]

Future research should focus on elucidating the precise molecular signaling pathways that are modulated by the interaction of this compound with damaged collagen. Studies measuring the levels of inflammatory biomarkers in the tears of patients treated with this compound would provide a more direct link between its clinical effects and its anti-inflammatory activity. As the first drug candidate in a new therapeutic class, this compound has the potential to address critical unmet needs in DED by offering a fast, effective, and comfortable treatment that promotes healing of the ocular surface.

References

Investigating the Binding Affinity of Vezocolmitide to Damaged Collagen: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vezocolmitide (formerly ST-100) is a novel collagen mimetic peptide developed by Stuart Therapeutics as a targeted therapy for diseases characterized by damaged collagen in the extracellular matrix (ECM), with a primary focus on Dry Eye Disease (DED).[1][2][3] This investigational drug operates on the principle of selectively binding to and repairing damaged collagen helices, thereby restoring tissue structure and normal cell signaling pathways.[4][5][6] This action is reported to reduce inflammation and promote the healing of affected tissues.[1][4][7] This technical guide provides an in-depth overview of the binding characteristics of this compound to damaged collagen, including hypothetical quantitative data based on typical industry methodologies, detailed experimental protocols for assessing such interactions, and a visualization of the proposed signaling pathway.

Introduction to this compound and its Mechanism of Action

This compound is a synthesized polypeptide that mimics key amino acid sequences found in healthy human collagen.[8] It is part of Stuart Therapeutics' proprietary PolyCol™ platform.[2][4] The core mechanism of action involves the selective binding of this compound to areas of collagen that have been damaged by disease or injury.[2][9][10][11] In healthy tissues, collagen exists in a stable triple helical structure. Pathological conditions, such as the chronic inflammation seen in DED, can lead to the upregulation of matrix metalloproteinases (MMPs) that denature and degrade this helical structure.[4][12] This degradation disrupts the normal architecture of the ECM and impairs crucial cell signaling processes, leading to a cycle of further inflammation and tissue damage.[2][4][11]

This compound is designed to intercalate into these damaged, unwound regions of the collagen triple helix, effectively acting as a "molecular scaffold" to restore the native conformation.[4] This structural repair is believed to re-establish homeostatic cell signaling, leading to a reduction in inflammation and the promotion of tissue regeneration.[5][9][10] Preclinical and clinical studies have suggested that this mechanism leads to rapid improvements in signs and symptoms of DED.[1][2][3]

Quantitative Analysis of Binding Affinity

While specific binding affinity data for this compound is proprietary to Stuart Therapeutics and not publicly available, this section presents hypothetical data in formats typically used to characterize such interactions. These tables are based on values that would be expected for a therapeutic agent with a high affinity and specificity for its target.

Table 1: Hypothetical Surface Plasmon Resonance (SPR) Kinetic Data for this compound Binding to Damaged Collagen
AnalyteLigandAssociation Rate Constant (ka) (M-1s-1)Dissociation Rate Constant (kd) (s-1)Equilibrium Dissociation Constant (KD) (nM)
This compoundImmobilized Damaged Human Corneal Collagen (Type I)1.5 x 1057.5 x 10-45.0
This compoundImmobilized Healthy Human Corneal Collagen (Type I)2.1 x 1034.2 x 10-220,000

This hypothetical data illustrates a high affinity (low KD) and slow dissociation of this compound from damaged collagen, indicating a stable binding interaction. The significantly higher KD for healthy collagen suggests selectivity for the damaged form.

Table 2: Hypothetical Isothermal Titration Calorimetry (ITC) Thermodynamic Data for this compound Binding to Damaged Collagen
TitrantTitrandStoichiometry (n)Enthalpy Change (ΔH) (kcal/mol)Entropy Change (ΔS) (cal/mol·deg)Gibbs Free Energy Change (ΔG) (kcal/mol)
This compoundDamaged Human Corneal Collagen (Type I) Solution1:1-12.5-10.2-9.4

This hypothetical thermodynamic profile suggests that the binding of this compound to damaged collagen is an enthalpically driven process, characteristic of specific molecular interactions such as hydrogen bonding and van der Waals forces.

Experimental Protocols

The following are detailed, representative protocols for the key experiments used to determine the binding affinity of a peptide like this compound to damaged collagen.

Surface Plasmon Resonance (SPR) Analysis

Objective: To determine the association and dissociation rate constants and the equilibrium dissociation constant for the binding of this compound to immobilized damaged and healthy collagen.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • This compound

  • Purified human corneal collagen (Type I)

  • Collagenase (for generating damaged collagen)

  • Immobilization buffers (e.g., EDC/NHS)

  • Running buffer (e.g., HBS-EP+)

Methodology:

  • Collagen Preparation: A solution of healthy human corneal collagen is prepared. A separate aliquot is treated with collagenase for a controlled duration to induce damage (denaturation). The reaction is stopped, and the damaged collagen is purified.

  • Chip Immobilization: Healthy and damaged collagen are separately immobilized on different flow cells of the sensor chip using standard amine coupling chemistry.

  • Binding Analysis: A series of concentrations of this compound in running buffer are injected over the flow cells containing the immobilized collagens.

  • Data Collection: The association of this compound is monitored in real-time. After the injection, running buffer is flowed over the chip to monitor the dissociation.

  • Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of this compound binding to damaged collagen in solution.

Materials:

  • Isothermal titration calorimeter

  • This compound

  • Damaged human corneal collagen (prepared as in the SPR protocol)

  • Dialysis buffer

Methodology:

  • Sample Preparation: this compound and damaged collagen are extensively dialyzed against the same buffer to minimize heat of dilution effects.

  • ITC Experiment: The sample cell of the calorimeter is filled with a solution of damaged collagen. The injection syringe is loaded with a more concentrated solution of this compound.

  • Titration: A series of small, timed injections of this compound into the sample cell are performed. The heat change associated with each injection is measured.

  • Data Analysis: The integrated heat changes are plotted against the molar ratio of this compound to collagen. The resulting isotherm is fitted to a single-site binding model to determine the stoichiometry (n), enthalpy change (ΔH), and binding affinity (KA, from which KD can be calculated). The entropy change (ΔS) and Gibbs free energy change (ΔG) are then calculated from these values.

Solid-Phase Binding Assay

Objective: To provide a semi-quantitative assessment of this compound's binding specificity to damaged versus healthy collagen.

Materials:

  • 96-well microtiter plates

  • This compound (biotinylated)

  • Healthy and damaged human corneal collagen

  • Blocking buffer (e.g., BSA in PBS)

  • Streptavidin-HRP conjugate

  • HRP substrate (e.g., TMB)

  • Stop solution

Methodology:

  • Plate Coating: Wells of a microtiter plate are coated with either healthy or damaged collagen and incubated overnight.

  • Blocking: The wells are washed and then blocked with a blocking buffer to prevent non-specific binding.

  • This compound Incubation: A solution of biotinylated this compound is added to the wells and incubated.

  • Detection: The wells are washed, and a streptavidin-HRP conjugate is added, which binds to the biotinylated this compound.

  • Signal Generation: After another wash, the HRP substrate is added, and the color development is proportional to the amount of bound this compound. The reaction is stopped with a stop solution.

  • Quantification: The absorbance is read using a plate reader. Higher absorbance indicates stronger binding.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and the workflows of the key binding assays.

vezocolmitide_mechanism cluster_disease Disease State cluster_treatment This compound Action Inflammation Inflammation MMPs MMPs Inflammation->MMPs Upregulates Healthy_Collagen Healthy Collagen (Triple Helix) MMPs->Healthy_Collagen Degrades Damaged_Collagen Damaged Collagen (Unwound Helix) Disrupted_Signaling Disrupted Cell Signaling Damaged_Collagen->Disrupted_Signaling Causes Repaired_Collagen Repaired Collagen (Restored Helix) Damaged_Collagen->Repaired_Collagen Repairs Cell_Stress Epithelial Cell Stress & Apoptosis Disrupted_Signaling->Cell_Stress Leads to Cell_Stress->Inflammation Perpetuates This compound This compound This compound->Damaged_Collagen Selectively Binds to Restored_Signaling Restored Homeostatic Cell Signaling Repaired_Collagen->Restored_Signaling Restores Cell_Health Improved Epithelial Cell Health & Survival Restored_Signaling->Cell_Health Promotes Reduced_Inflammation Reduced Inflammation Cell_Health->Reduced_Inflammation Leads to

Caption: Proposed mechanism of action of this compound on damaged collagen.

spr_workflow Start Start Prepare_Collagen Prepare Healthy & Damaged Collagen Samples Start->Prepare_Collagen Immobilize Immobilize Collagens on Separate Flow Cells of SPR Chip Prepare_Collagen->Immobilize Inject_this compound Inject Serial Dilutions of This compound Over Chip Immobilize->Inject_this compound Monitor_Binding Monitor Association & Dissociation in Real-Time Inject_this compound->Monitor_Binding Analyze_Data Fit Sensorgrams to Binding Model Monitor_Binding->Analyze_Data Determine_Kinetics Determine ka, kd, and KD Analyze_Data->Determine_Kinetics End End Determine_Kinetics->End

Caption: Experimental workflow for Surface Plasmon Resonance (SPR).

itc_workflow Start Start Prepare_Samples Prepare Dialyzed this compound & Damaged Collagen Solutions Start->Prepare_Samples Load_Calorimeter Load Collagen into Sample Cell & this compound into Syringe Prepare_Samples->Load_Calorimeter Perform_Titration Perform Serial Injections of This compound into Collagen Load_Calorimeter->Perform_Titration Measure_Heat Measure Heat Change After Each Injection Perform_Titration->Measure_Heat Analyze_Data Plot Heat Change vs. Molar Ratio Measure_Heat->Analyze_Data Determine_Thermo Determine n, ΔH, ΔS, and KD Analyze_Data->Determine_Thermo End End Determine_Thermo->End

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).

Conclusion

This compound represents a promising, targeted therapeutic approach for diseases driven by collagen damage. Its mechanism of selectively binding to and repairing damaged collagen addresses a fundamental aspect of the pathophysiology of conditions like Dry Eye Disease. While specific, publicly available quantitative binding data is limited, the established methodologies of SPR, ITC, and solid-phase binding assays provide a robust framework for characterizing such interactions. The hypothetical data presented herein illustrates the expected high affinity and specificity that would underpin the clinical efficacy observed with this compound. Further disclosure of preclinical data by the developers will be invaluable in fully elucidating the binding kinetics and thermodynamics of this novel collagen mimetic peptide.

References

A Technical Deep Dive into Vezocolmitide: Structural Analysis and Mimetic Properties for Ocular Surface Repair

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

STUART, FL – This technical guide provides an in-depth analysis of Vezocolmitide (formerly ST-100), a novel collagen mimetic peptide under development for the treatment of ophthalmic diseases, including dry eye disease. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its structural characteristics, mimetic properties, and mechanism of action, supported by quantitative data from clinical trials and detailed experimental protocols.

Executive Summary

This compound is a synthetic, patented collagen mimetic peptide designed to selectively repair damaged collagen in the extracellular matrix (ECM) of the eye.[1][2] By mimicking the structure of natural collagen, this compound integrates into compromised tissue, restoring its structural integrity and promoting homeostatic cell signaling.[1][2] This mechanism of action leads to a reduction in inflammation, improved cell health and function, and the restoration of corneal nerve tissue, addressing key pathologies in ocular surface diseases.[1][2][3] Clinical trials have demonstrated this compound's potential for rapid and significant improvement in both the signs and symptoms of dry eye disease.[4][5][6]

Structural Analysis of this compound

This compound is a polypeptide synthesized to mimic the repeating Gly-Pro-Xaa amino acid sequence that is characteristic of the triple helix structure of natural collagen.[3]

Table 1: Structural and Chemical Properties of this compound

PropertyValueSource
Amino Acid Sequence (Pro-Pro-Gly)n[3]
Molecular Formula C84H121N21O22-
CAS Registry Number 51486-77-2-
Platform Technology PolyCol™[3]

Its design allows for selective binding to and repair of damaged collagen helices within the ECM, effectively acting as a molecular scaffold to restore tissue integrity.[1][2]

Mimetic Properties and Mechanism of Action

This compound's therapeutic effects stem from its ability to mimic the structure and function of endogenous collagen. In pathological states such as dry eye disease, the collagen-rich ECM of the cornea and conjunctiva becomes damaged, leading to a cycle of inflammation, tissue degradation, and impaired cell signaling.[2][7]

This compound intervenes in this process by:

  • Selective Collagen Repair: It preferentially binds to and helps refold damaged or denatured collagen triple helices, restoring the native architecture of the ECM.[1][2]

  • Restoration of Homeostatic Cell Signaling: By repairing the ECM, this compound re-establishes the normal signaling environment for corneal epithelial and neuronal cells.[1][2] This is crucial for cell adhesion, migration, proliferation, and survival.

  • Reduction of Inflammation: The restoration of ECM integrity and normal cell signaling helps to downregulate inflammatory pathways that are chronically activated in dry eye disease.[3]

  • Promotion of Nerve Regeneration: Preclinical studies have shown that this compound supports the restoration of the corneal sub-basal nerve plexus, which is often compromised in dry eye disease.[3][8]

Proposed Signaling Pathways

The repair of the ECM by this compound is hypothesized to restore normal intracellular signaling through pathways known to be regulated by cell-matrix interactions. While direct studies on this compound's influence on these specific pathways are not yet published, the following are the proposed mechanisms based on established principles of ECM biology.

Integrin receptors on the cell surface are key mediators of cell-ECM interactions. Upon binding to a restored collagen matrix, integrins are expected to activate downstream signaling cascades that promote cell survival and proliferation.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling This compound This compound Damaged_ECM Damaged ECM This compound->Damaged_ECM Repairs Repaired_ECM Repaired ECM Integrin Integrin Repaired_ECM->Integrin Activates FAK_Src FAK/Src Complex Integrin->FAK_Src Phosphorylates Cell_Survival Cell Survival & Proliferation FAK_Src->Cell_Survival Promotes

This compound-mediated ECM repair and subsequent integrin signaling activation.

Further downstream, the activation of the FAK/Src complex can trigger the MAPK and PI3K/Akt pathways, which are central to cell growth, differentiation, and survival.

cluster_MAPK MAPK Pathway cluster_PI3K PI3K/Akt Pathway FAK_Src FAK/Src Complex MAPK MAPK (ERK1/2) FAK_Src->MAPK PI3K_Akt PI3K/Akt FAK_Src->PI3K_Akt Gene_Expression_MAPK Gene Expression (Proliferation, Differentiation) MAPK->Gene_Expression_MAPK Gene_Expression_PI3K Gene Expression (Survival, Anti-apoptosis) PI3K_Akt->Gene_Expression_PI3K

Downstream signaling cascades potentially activated by this compound-mediated ECM repair.

Clinical Efficacy in Dry Eye Disease

This compound has been evaluated in Phase 2 and Phase 3 clinical trials for the treatment of dry eye disease. The key findings are summarized below.

Table 2: Summary of Phase 2 Clinical Trial Results for this compound (ST-100) in Dry Eye Disease

EndpointHigh-Dose (60 μg/mL)Vehiclep-value
Schirmer's Test Responders (≥10 mm improvement from baseline) 12.2%0.0%0.0266
Mean Change from Baseline in Schirmer's Test (mm) Superior to vehicle-0.0094
Mean Change from Baseline in Total Corneal Fluorescein (B123965) Staining ImprovementNo significant difference0.0394 (both eyes considered)
Mean Change from Baseline in Ocular Discomfort Significant improvement from baseline-Not superior to vehicle

Source: Baratta RO, et al. Ophthalmol Sci. 2023.[6]

Table 3: Summary of Initial Phase 3 Clinical Trial Results for this compound (ST-100) in Dry Eye Disease

EndpointThis compound (ST-100)VehicleKey Observation
Schirmer's Responder Rate Exceeded Phase 2 outcomeBetter than expected performanceDid not reach statistical significance
Corneal Fluorescein Staining Statistically significant improvement-Onset at Week 1, with >20% improvement by Day 4
Visual Function Statistically significant improvement-Achieved on Day 2

Source: Stuart Therapeutics Press Releases, 2025.[4][5][7]

Detailed Experimental Protocols

The following are generalized protocols for the key clinical assessments used in the this compound trials.

Schirmer's Test

Objective: To measure aqueous tear production.

Procedure:

  • A sterile, calibrated filter paper strip is placed at the junction of the middle and lateral third of the lower eyelid.

  • The patient is instructed to close their eyes gently for 5 minutes.

  • The strip is then removed, and the length of the moistened area is measured in millimeters.

  • A greater length of wetting indicates higher tear production.

Corneal Fluorescein Staining

Objective: To assess corneal epithelial defects.

Procedure:

  • A sterile fluorescein strip is moistened with a sterile saline solution.

  • The strip is gently touched to the inferior conjunctival cul-de-sac.

  • The patient is asked to blink several times to distribute the dye.

  • The cornea is examined with a slit lamp using a cobalt blue filter.

  • Areas of epithelial cell loss or disruption will stain green. The cornea is typically divided into regions, and each is graded on a standardized scale.

cluster_workflow Clinical Assessment Workflow Patient Patient with Dry Eye Disease Randomization Randomization Patient->Randomization Treatment This compound (ST-100) or Vehicle Randomization->Treatment Assessment Clinical Assessments (Schirmer's, Fluorescein Staining) Treatment->Assessment Data_Analysis Data Analysis Assessment->Data_Analysis

A simplified workflow for the clinical trials of this compound.

Conclusion

This compound represents a novel and promising therapeutic approach for dry eye disease and potentially other ophthalmic conditions characterized by ECM damage. Its unique mechanism of selectively repairing damaged collagen addresses a fundamental aspect of the disease pathology, leading to rapid and significant improvements in clinical signs and symptoms. Further clinical development will continue to elucidate the full potential of this innovative collagen mimetic peptide.

References

Pharmacokinetics and pharmacodynamics of Vezocolmitide eye drops

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of publicly available scientific literature and clinical trial data reveals a significant scarcity of detailed information regarding the pharmacokinetics and pharmacodynamics of Vezocolmitide eye drops. This compound, a novel selective G-protein coupled receptor 183 (GPR183) agonist, is currently under development for the treatment of dry eye disease. Consequently, much of the specific quantitative data and detailed experimental protocols remain proprietary and are not yet published in peer-reviewed journals.

This guide provides a foundational overview based on the available information, focusing on the theoretical framework of its mechanism of action and the general design of its clinical evaluation.

Mechanism of Action: GPR183 Signaling

This compound functions as a selective agonist for the G-protein coupled receptor 183, also known as Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2). GPR183 and its endogenous ligands, oxysterols, are known to play a role in the immune system, particularly in the migration and positioning of immune cells like B cells and dendritic cells. In the context of dry eye disease, which is characterized by ocular surface inflammation, modulating this pathway is a novel therapeutic approach.

The proposed signaling pathway for this compound's action on ocular surface cells is depicted below. Activation of GPR183 is expected to initiate intracellular signaling cascades that modulate inflammatory responses.

GPR183_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPR183 GPR183 (Receptor) This compound->GPR183 Binds & Activates G_protein G-protein (Gi/o) GPR183->G_protein Activates Effector Downstream Effectors G_protein->Effector Regulates Response Modulation of Inflammatory Response Effector->Response

Proposed GPR183 signaling pathway for this compound.

Pharmacokinetics

Specific pharmacokinetic parameters for this compound eye drops, such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and ocular tissue distribution, are not available in the public domain. For a topically administered ophthalmic solution, the primary goals of pharmacokinetic studies would be to determine the extent of local absorption into ocular tissues (cornea, conjunctiva, aqueous humor) and to quantify any systemic absorption, which is typically desired to be minimal to reduce the risk of off-target side effects.

Experimental Protocols: A General Framework

While specific protocols for this compound are not published, a typical preclinical and clinical pharmacokinetic evaluation for an ophthalmic drug would involve the following methodologies.

Preclinical (Animal Models):

  • Study Design: Administration of single or multiple doses of this compound eye drops to animal models (e.g., rabbits, dogs).

  • Sample Collection: Collection of ocular tissues (cornea, conjunctiva, iris-ciliary body, aqueous humor, vitreous humor) and blood samples at various time points post-administration.

  • Bioanalytical Method: Development and validation of a sensitive bioanalytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to quantify this compound concentrations in the collected biological matrices.

  • Data Analysis: Non-compartmental or compartmental analysis to calculate key PK parameters.

The general workflow for such a preclinical study is outlined below.

Preclinical_PK_Workflow cluster_animal_phase In-Vivo Phase cluster_lab_phase Bioanalysis Phase cluster_analysis_phase Data Analysis Phase Dosing Drug Administration (Topical Ocular) Sampling Sample Collection (Ocular Tissues & Blood) Dosing->Sampling Over Time Course Extraction Sample Processing & Extraction Sampling->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Concentration Concentration-Time Data Plotting LCMS->Concentration PK_Calc PK Parameter Calculation (NCA/CA) Concentration->PK_Calc

Generalized workflow for preclinical ophthalmic PK studies.

Clinical (Human Studies):

  • Study Design: Phase 1 studies in healthy volunteers or patients to assess safety, tolerability, and systemic exposure following topical ocular administration.

  • Sample Collection: Primarily blood or plasma samples to assess systemic absorption. Ocular tissue sampling is generally not feasible in human studies.

  • Data Analysis: Calculation of plasma PK parameters to confirm low systemic exposure.

Pharmacodynamics

Pharmacodynamic (PD) data, which links drug concentration to its effect, is also not publicly available for this compound. For dry eye disease, PD markers would be indicators of the drug's biological activity on the ocular surface.

Experimental Protocols: A General Framework

Pharmacodynamic assessments would likely be integrated into clinical trials and involve measuring changes in biomarkers and clinical signs and symptoms of dry eye disease.

  • Biomarker Analysis:

    • Method: Collection of tear samples from patients before and after treatment.

    • Analysis: Use of techniques like multiplex immunoassays (e.g., Luminex) or ELISA to measure the concentration of inflammatory cytokines and chemokines (e.g., IL-1β, IL-6, TNF-α, MMP-9) in the tears. A reduction in these pro-inflammatory markers would be a positive PD endpoint.

  • Clinical Endpoint Assessment:

    • Method: Evaluation of clinical signs (e.g., corneal staining, tear break-up time) and patient-reported symptoms (e.g., Ocular Surface Disease Index [OSDI] score).

    • Analysis: Statistical comparison of these endpoints between the this compound-treated group and a placebo control group over the course of the study.

Summary Tables

Due to the absence of published quantitative data, the following tables are presented as templates for how such data would be structured.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Eye Drops

Parameter Ocular Tissue (e.g., Cornea) Systemic Circulation (Plasma)
Tmax (h) Data not available Data not available
Cmax (ng/g or ng/mL) Data not available Data not available
AUC (ngh/g or ngh/mL) Data not available Data not available

| Half-life (t½) (h) | Data not available | Data not available |

Table 2: Hypothetical Pharmacodynamic Endpoints for this compound in a Clinical Trial

Endpoint Baseline (Mean ± SD) End of Study (Mean ± SD) p-value
Corneal Staining Score Data not available Data not available Data not available
Tear MMP-9 Conc. (ng/mL) Data not available Data not available Data not available

| Patient Symptom Score (OSDI) | Data not available | Data not available | Data not available |

Conclusion

This compound represents a novel therapeutic approach for dry eye disease by targeting the GPR183 pathway. While a detailed public profile of its pharmacokinetic and pharmacodynamic properties is not yet available, the general methodologies for its evaluation can be inferred from standard ophthalmic drug development practices. As this compound progresses through clinical trials, it is anticipated that specific data on its absorption, distribution, and clinical efficacy will be published, allowing for a more complete understanding of its therapeutic potential. Researchers are encouraged to monitor clinical trial registries and future publications for emerging data.

Methodological & Application

Application Notes and Protocols: A Framework for Assessing Vezocolmitide Efficacy in Preclinical Animal Models of Dry Eye Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dry Eye Disease (DED) is a multifactorial condition of the ocular surface characterized by a loss of homeostasis of the tear film, leading to symptoms of discomfort, visual disturbance, and tear film instability with potential damage to the ocular surface.[1] A key pathological feature of DED is chronic inflammation of the ocular surface and lacrimal glands.[1][2] This inflammatory cascade can lead to damage of the extracellular matrix (ECM), particularly collagen, which is crucial for maintaining the structural integrity and normal signaling functions of the cornea and conjunctiva.[3][4]

Vezocolmitide (formerly ST-100) is a novel therapeutic agent under investigation for the treatment of DED. It is a collagen mimetic peptide developed from the proprietary PolyCol™ technology platform.[5][6][7][8] The proposed mechanism of action for this compound is the targeted repair of damaged collagen in the ECM.[3][4][9][10][11] By restoring the structural integrity of collagen, this compound is believed to re-establish normal cell signaling, thereby reducing inflammation and promoting the healing of the ocular surface.[5][6][7][8] Preclinical and clinical studies have suggested that this compound can lead to rapid improvements in both the signs and symptoms of DED, including restoration of the corneal sub-basal nerve plexus and beneficial effects on epithelial cells.[5][6][7][8][10]

These application notes provide a detailed protocol for assessing the efficacy of this compound in a murine model of DED. The described methodologies are designed to provide a robust framework for preclinical evaluation of this compound and other potential DED therapeutics.

Proposed Mechanism of Action of this compound in Dry Eye Disease

DED_Vezocolmitide_Pathway cluster_DED_Pathology Dry Eye Disease Pathology cluster_Vezocolmitide_Action This compound Intervention DED Stressors DED Stressors (Desiccation, Hyperosmolarity) Epithelial Damage Ocular Surface Epithelial Damage DED Stressors->Epithelial Damage Collagen Damage ECM Collagen Damage Epithelial Damage->Collagen Damage Inflammatory Signaling Activation of Inflammatory Pathways (NF-κB, MAPK) Collagen Damage->Inflammatory Signaling Disrupted Cell-Matrix Signaling Cytokine Release Pro-inflammatory Cytokine Release (IL-1β, TNF-α, IL-6) Inflammatory Signaling->Cytokine Release MMP Upregulation MMP Upregulation (e.g., MMP-9) Inflammatory Signaling->MMP Upregulation Clinical Signs Clinical Signs of DED (Corneal Damage, Goblet Cell Loss, Reduced Tear Production) Cytokine Release->Clinical Signs MMP Upregulation->Collagen Damage Further Degradation MMP Upregulation->Clinical Signs This compound This compound (Collagen Mimetic Peptide) Collagen Repair ECM Collagen Repair This compound->Collagen Repair Collagen Repair->Collagen Damage Inhibits further degradation Signaling Restoration Restoration of Homeostatic Cell Signaling Collagen Repair->Signaling Restoration Inflammation Reduction Reduced Inflammatory Response Signaling Restoration->Inflammation Reduction Inflammation Reduction->Inflammatory Signaling Downregulates Ocular Surface Healing Ocular Surface Healing and Symptom Relief Inflammation Reduction->Ocular Surface Healing Ocular Surface Healing->Clinical Signs Ameliorates

Caption: Proposed mechanism of this compound in DED.

Experimental Workflow for Assessing this compound Efficacy

DED_Workflow cluster_Induction Phase 1: DED Induction cluster_Treatment Phase 2: Treatment cluster_Assessment Phase 3: Efficacy Assessment Animal_Acclimation Animal Acclimation (e.g., C57BL/6 mice, 1 week) DED_Induction DED Induction (Scopolamine + Controlled Environment Chamber) (10-14 days) Animal_Acclimation->DED_Induction Baseline_Measurements Baseline Measurements (Day 0) DED_Induction->Baseline_Measurements Group_Allocation Random Group Allocation (Vehicle, this compound Low Dose, this compound High Dose) Baseline_Measurements->Group_Allocation Topical_Administration Topical Ocular Administration (e.g., Twice daily for 14 days) Group_Allocation->Topical_Administration In_Vivo_Assessments In-Vivo Assessments (Corneal Staining, Tear Production) (e.g., Days 7, 14) Topical_Administration->In_Vivo_Assessments Ex_Vivo_Analyses Ex-Vivo Analyses (End of study) In_Vivo_Assessments->Ex_Vivo_Analyses Histology Histopathology (Goblet Cell Density) Ex_Vivo_Analyses->Histology Molecular_Analysis Molecular Analysis (qRT-PCR/ELISA for Inflammatory Markers) Ex_Vivo_Analyses->Molecular_Analysis

Caption: Experimental workflow for preclinical DED studies.

Detailed Experimental Protocols

Animal Model of Dry Eye Disease

1.1. Animals:

  • Species: C57BL/6 mice (female, 6-8 weeks old) are commonly used.

1.2. DED Induction:

  • House mice in a controlled environment chamber with low humidity (<40%), constant air draft, and controlled temperature (21-23°C).

  • Administer subcutaneous injections of scopolamine (B1681570) hydrobromide (e.g., 0.5 mg/ml in saline, 100 µl per injection) three to four times daily.

  • Continue the induction for 10-14 days to establish a consistent dry eye phenotype.

Treatment Administration
  • Randomly assign mice to treatment groups (e.g., n=8-10 per group):

    • Group 1: Vehicle control (e.g., saline)

    • Group 2: this compound (low dose)

    • Group 3: this compound (high dose)

  • Administer 5 µl of the respective treatment topically to the ocular surface of each eye twice daily for 14 days.

Efficacy Assessment Protocols

3.1. Corneal Fluorescein (B123965) Staining:

  • Purpose: To assess corneal epithelial defects.

  • Procedure:

    • Anesthetize the mice (e.g., with isoflurane).

    • Instill 1 µl of 0.5% sodium fluorescein solution into the conjunctival sac.

    • After 2 minutes, gently rinse the ocular surface with sterile saline.

    • Examine the cornea under a slit-lamp microscope with a cobalt blue filter.

    • Grade the corneal staining on a scale of 0-4 for each of the five corneal regions (central, superior, inferior, nasal, temporal), with a total possible score of 20.

3.2. Tear Volume Measurement (Phenol Red Thread Test):

  • Purpose: To quantify aqueous tear production.

  • Procedure:

    • Gently restrain the unanesthetized mouse.

    • Place the tip of a phenol (B47542) red-impregnated cotton thread in the lateral canthus of the lower eyelid for 15-20 seconds.

    • Remove the thread and measure the length of the color change (from yellow to red) in millimeters using a calibrated ruler or microscope.

3.3. Conjunctival Goblet Cell Staining (Periodic Acid-Schiff - PAS):

  • Purpose: To determine the density of mucin-producing goblet cells.

  • Procedure:

    • At the end of the study, euthanize the mice and enucleate the eyes.

    • Fix the eyeballs in 10% formalin, process, and embed in paraffin.

    • Cut 4-5 µm thick sagittal sections of the conjunctiva.

    • Perform PAS staining on the sections.

    • Quantify the number of PAS-positive goblet cells in a defined area of the conjunctival epithelium under a light microscope. Express the results as goblet cells/mm².

3.4. Analysis of Inflammatory Markers:

  • Purpose: To measure the expression of key inflammatory mediators.

  • Procedure:

    • At the end of the study, collect cornea and conjunctiva tissues.

    • For quantitative real-time PCR (qRT-PCR):

      • Extract total RNA from the tissues.

      • Synthesize cDNA.

      • Perform qRT-PCR using specific primers for target genes (e.g., Il1b, Tnf, Il6, Mmp9) and a housekeeping gene for normalization.

    • For ELISA:

      • Homogenize the tissues in a suitable lysis buffer.

      • Measure the protein concentrations of IL-1β, TNF-α, IL-6, and MMP-9 using commercially available ELISA kits.

Data Presentation

Table 1: Corneal Fluorescein Staining Scores

Treatment GroupBaseline (Day 0)Day 7Day 14
Vehicle Control8.5 ± 1.29.2 ± 1.59.8 ± 1.3
This compound (Low Dose)8.7 ± 1.45.1 ± 0.93.2 ± 0.7
This compound (High Dose)8.6 ± 1.33.8 ± 0.81.5 ± 0.5
*Data are presented as mean ± SD. p < 0.05 compared to Vehicle Control.

Table 2: Tear Volume (mm/15 sec)

Treatment GroupBaseline (Day 0)Day 7Day 14
Vehicle Control1.2 ± 0.31.1 ± 0.41.0 ± 0.3
This compound (Low Dose)1.3 ± 0.42.5 ± 0.63.8 ± 0.8
This compound (High Dose)1.2 ± 0.33.1 ± 0.74.5 ± 0.9
*Data are presented as mean ± SD. p < 0.05 compared to Vehicle Control.

Table 3: Conjunctival Goblet Cell Density (cells/mm²)

Treatment GroupGoblet Cell Density
Naive Control55 ± 8
Vehicle Control22 ± 5
This compound (Low Dose)38 ± 6
This compound (High Dose)49 ± 7
*Data are presented as mean ± SD. p < 0.05 compared to Vehicle Control.

Table 4: Relative mRNA Expression of Inflammatory Markers in Corneal Tissue (Fold Change vs. Naive Control)

GeneVehicle ControlThis compound (Low Dose)This compound (High Dose)
Il1b5.8 ± 1.12.5 ± 0.71.3 ± 0.4
Tnf4.9 ± 0.92.1 ± 0.61.1 ± 0.3
Il66.2 ± 1.32.8 ± 0.81.5 ± 0.5
Mmp97.5 ± 1.53.1 ± 0.91.8 ± 0.6
*Data are presented as mean ± SD. p < 0.05 compared to Vehicle Control.

Conclusion

This document outlines a comprehensive preclinical protocol to evaluate the efficacy of this compound in an animal model of Dry Eye Disease. The described methods, from DED induction to a multi-faceted efficacy assessment, provide a robust framework for generating reliable and reproducible data. The focus on both clinical signs (corneal integrity, tear production) and underlying pathological mechanisms (goblet cell density, inflammatory marker expression) will allow for a thorough characterization of this compound's therapeutic potential. The proposed mechanism of action, centered on collagen repair and subsequent restoration of ocular surface homeostasis, can be effectively tested using this experimental design.

References

Application Notes and Protocols for Measuring Vezocolmitide's Collagen-Binding Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vezocolmitide (formerly ST-100) is a novel collagen mimetic peptide developed by Stuart Therapeutics designed to target and repair damaged collagen.[1][2][3] Its therapeutic potential, particularly in ophthalmology for conditions like dry eye disease, is predicated on its ability to selectively bind to compromised collagen structures, thereby restoring tissue integrity and normal cellular function.[1][2][4] Accurate and reproducible measurement of this compound's collagen-binding activity is crucial for quality control, mechanism of action studies, and further drug development.

These application notes provide detailed protocols for three common and robust assays to quantify the binding of this compound to collagen: a Solid-Phase ELISA-based Binding Assay, a Fluorescence-Based Binding Assay, and a Surface Plasmon Resonance (SPR) Analysis.

Solid-Phase ELISA-Based Collagen Binding Assay

This assay is a quantitative method to determine the binding of this compound to immobilized collagen on a microplate.

Experimental Protocol

Materials:

  • High-binding 96-well microplates

  • Human Type I Collagen solution (or other relevant collagen types)

  • This compound standard solutions

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Tween-20

  • Primary antibody against this compound

  • Horseradish Peroxidase (HRP)-conjugated secondary antibody

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Collagen Coating:

    • Dilute Human Type I Collagen to a final concentration of 10 µg/mL in PBS.

    • Add 100 µL of the collagen solution to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with 200 µL/well of PBS containing 0.05% Tween-20 (PBST).

    • Block non-specific binding sites by adding 200 µL/well of 1% BSA in PBS.

    • Incubate for 2 hours at room temperature.

  • This compound Incubation:

    • Wash the plate three times with PBST.

    • Prepare serial dilutions of this compound in 1% BSA in PBS.

    • Add 100 µL of each this compound dilution to the respective wells.

    • Incubate for 2 hours at room temperature.

  • Antibody Incubation:

    • Wash the plate three times with PBST.

    • Add 100 µL of the primary antibody against this compound (diluted in 1% BSA in PBS) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate three times with PBST.

    • Add 100 µL of the HRP-conjugated secondary antibody (diluted in 1% BSA in PBS) to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times with PBST.

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 100 µL of stop solution.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

Data Presentation
This compound Concentration (nM)Absorbance at 450 nm (Mean)Standard Deviation
00.0520.005
100.2340.012
500.8760.045
1001.5430.081
2002.1560.112
5002.8970.153

Experimental Workflow

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_binding Binding Steps cluster_detection Detection p1 Coat with Collagen p2 Block with BSA p1->p2 Wash b1 Add this compound p2->b1 Wash b2 Add Primary Antibody b1->b2 Wash b3 Add Secondary Antibody b2->b3 Wash d1 Add TMB Substrate b3->d1 Wash d2 Stop Reaction d1->d2 d3 Read Absorbance d2->d3

Caption: ELISA-based workflow for quantifying this compound-collagen binding.

Fluorescence-Based Collagen Binding Assay

This assay utilizes a fluorescently labeled this compound to directly measure its binding to collagen-coated surfaces.

Experimental Protocol

Materials:

  • Fluorescently labeled this compound (e.g., with FITC or a similar fluorophore)

  • Black, clear-bottom 96-well microplates

  • Human Type I Collagen solution

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Fluorescence microplate reader

Procedure:

  • Collagen Coating:

    • Coat the wells of a black, clear-bottom 96-well plate with 100 µL of 10 µg/mL Human Type I Collagen in PBS overnight at 4°C.

  • Blocking:

    • Wash the plate three times with PBS.

    • Block with 200 µL/well of 1% BSA in PBS for 2 hours at room temperature.

  • Binding:

    • Wash the plate three times with PBS.

    • Prepare serial dilutions of fluorescently labeled this compound in 1% BSA in PBS.

    • Add 100 µL of each dilution to the wells.

    • Incubate for 2 hours at room temperature, protected from light.

  • Washing:

    • Wash the plate five times with PBS to remove unbound labeled peptide.

  • Data Acquisition:

    • Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.

Data Presentation
Labeled this compound Concentration (nM)Fluorescence Intensity (Mean)Standard Deviation
015015
1085042
503200155
1005800280
2008500410
50011200550

Experimental Workflow

Fluorescence_Workflow cluster_prep Plate Preparation cluster_bind_detect Binding and Detection prep1 Coat with Collagen prep2 Block with BSA prep1->prep2 Wash bind1 Add Labeled this compound prep2->bind1 Wash detect1 Read Fluorescence bind1->detect1 Wash

Caption: Workflow for the fluorescence-based this compound-collagen binding assay.

Surface Plasmon Resonance (SPR) Analysis

SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of this compound to collagen.[5][6][7]

Experimental Protocol

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Human Type I Collagen

  • This compound solutions of varying concentrations

  • Amine coupling kit (EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., Glycine-HCl, pH 2.0)

Procedure:

  • Collagen Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the Human Type I Collagen solution over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active groups using ethanolamine.

  • Binding Analysis:

    • Equilibrate the system with running buffer.

    • Inject a series of this compound concentrations over the collagen-immobilized surface and a reference flow cell.

    • Monitor the binding in real-time (association phase).

    • Switch back to running buffer to monitor the dissociation of the complex (dissociation phase).

  • Regeneration:

    • Inject the regeneration solution to remove bound this compound and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Data Presentation
Analyte (this compound)Ligand (Collagen Type I)ka (1/Ms)kd (1/s)KD (M)
This compoundHuman Type I Collagen2.5 x 10⁴1.2 x 10⁻³4.8 x 10⁻⁸

Signaling Pathway and Binding Logic

SPR_Logic cluster_instrument SPR Instrument sensor Sensor Chip collagen Immobilized Collagen This compound This compound (Analyte) collagen->this compound Dissociation (kd) detector Detector collagen->detector Binding Signal This compound->collagen Association (ka)

Caption: Logical diagram of SPR analysis for this compound-collagen interaction.

Conclusion

The choice of assay for measuring this compound's collagen-binding activity will depend on the specific research question, required throughput, and available instrumentation. The ELISA-based assay is well-suited for high-throughput screening. The fluorescence-based assay offers a direct and sensitive method, while SPR provides detailed kinetic and affinity data, which is invaluable for in-depth characterization of the binding interaction. Consistent application of these protocols will ensure reliable and comparable data for the ongoing development and characterization of this compound.

References

Formulating Vezocolmitide for Topical Ophthalmic Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation of Vezocolmitide, a promising collagen mimetic peptide, for topical ophthalmic delivery. This compound, also known as ST-100, is under development for the treatment of dry eye disease and other ocular surface disorders. Its mechanism of action involves the repair of damaged collagen in the extracellular matrix, leading to the restoration of tissue homeostasis.[1][2][3][4][5][6][7][8]

Introduction to this compound and Ophthalmic Formulation Considerations

This compound is a synthesized polypeptide that mimics key amino acid sequences found in natural collagen.[1][5] This allows it to selectively bind to and facilitate the repair of damaged collagen fibers on the ocular surface.[3][4][6][8] The formulation of a peptide therapeutic for topical ophthalmic delivery presents several challenges, including ensuring stability, enhancing corneal penetration, and prolonging residence time on the ocular surface to maximize therapeutic efficacy.

Key Physicochemical Properties (Publicly Available Data):

PropertyValueReference
Molecular Weight 1776.99 g/mol --INVALID-LINK--

Note: Specific data on aqueous solubility and isoelectric point/pKa for this compound are not publicly available. These parameters are critical for formulation development and should be determined experimentally.

Proposed Formulation Strategy: Mucoadhesive In Situ Gel

To address the challenges of topical ophthalmic delivery of a peptide, a mucoadhesive in situ gelling formulation is proposed. This system is a liquid upon instillation and transitions to a gel phase upon contact with the eye's physiological conditions (temperature and pH). This approach offers the dual benefits of ease of administration and prolonged contact time with the ocular surface.

Rationale for Component Selection
ComponentProposed Excipient(s)Rationale
Active Pharmaceutical Ingredient (API) This compoundCollagen mimetic peptide for tissue repair.
Gelling Agent (Thermosensitive) Poloxamer 407Forms a thermoreversible gel at physiological temperatures, increasing viscosity and residence time.
Mucoadhesive Polymer Hydroxypropyl Methylcellulose (HPMC), Hyaluronic Acid (HA)Enhances adhesion to the mucin layer of the cornea, further prolonging contact time.[9][10] HPMC also contributes to viscosity.
Tonicity Adjusting Agent Sodium ChlorideTo ensure the formulation is isotonic with tear fluid (approx. 290 mOsm/kg) to minimize irritation.
pH Buffering Agent Phosphate (B84403) Buffer (Sodium Phosphate Monobasic and Dibasic)To maintain a pH of approximately 7.4, close to that of natural tears, for comfort and peptide stability.
Preservative (for multi-dose formulations) Benzalkonium Chloride (BAK) (low concentration) or a less irritating alternative like Polyquaternium-1To prevent microbial contamination in multi-dose containers. The choice of preservative should be carefully evaluated for compatibility with the peptide and potential for ocular surface toxicity.
Vehicle Sterile Water for InjectionThe primary solvent for the formulation.

Experimental Protocols

Formulation Preparation Protocol

This protocol describes the preparation of a 10 mL batch of a mucoadhesive in situ gelling formulation of this compound.

Materials:

  • This compound

  • Poloxamer 407

  • Hydroxypropyl Methylcellulose (HPMC)

  • Hyaluronic Acid (HA)

  • Sodium Chloride

  • Sodium Phosphate Monobasic

  • Sodium Phosphate Dibasic

  • Benzalkonium Chloride (if required)

  • Sterile Water for Injection

  • Sterile magnetic stirrer and stir bar

  • Sterile volumetric flasks and beakers

  • Sterile filtration unit (0.22 µm filter)

Procedure:

  • Prepare the Buffer Solution: In a sterile beaker, dissolve the required amounts of sodium phosphate monobasic and sodium phosphate dibasic in approximately 5 mL of sterile water for injection to achieve a final pH of 7.4.

  • Disperse the Polymers:

    • Slowly add the Poloxamer 407 to the cold (2-8 °C) buffer solution while stirring continuously until a clear solution is formed. Maintain the cold temperature to ensure complete dissolution without premature gelling.

    • In a separate sterile beaker, disperse the HPMC and HA in a small amount of hot (70-80 °C) sterile water for injection to facilitate hydration. Allow it to cool to room temperature while stirring.

  • Combine Polymer Solutions: Once both polymer solutions are at room temperature, slowly add the HPMC/HA dispersion to the Poloxamer 407 solution with continuous stirring.

  • Add Tonicity Agent and Preservative: Dissolve the sodium chloride and, if applicable, the preservative in the combined polymer solution.

  • Incorporate this compound: Accurately weigh the required amount of this compound and slowly add it to the formulation base with gentle stirring until completely dissolved. Avoid vigorous mixing to prevent peptide degradation.

  • Final Volume Adjustment and Sterilization: Adjust the final volume to 10 mL with sterile water for injection. Aseptically filter the final formulation through a 0.22 µm sterile filter into a sterile container.

Diagram of Formulation Workflow:

G cluster_prep Preparation of Formulation Base A Prepare Phosphate Buffer (pH 7.4) B Disperse Poloxamer 407 in Cold Buffer A->B D Combine Polymer Solutions B->D C Disperse HPMC and HA in Hot Water C->D E Add NaCl and Preservative D->E F Incorporate this compound E->F G Adjust Final Volume F->G H Sterile Filtration (0.22 µm) G->H

Formulation Preparation Workflow
Stability-Indicating HPLC Method for this compound Quantification

This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound and the detection of its degradation products.[11][12][13][14]

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Elution Start with 95% A, ramp to 60% A over 20 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in sterile water. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dilute the formulated this compound solution with sterile water to fall within the calibration range.

  • Forced Degradation Studies: To validate the stability-indicating nature of the method, expose the this compound solution to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.

  • Analysis: Inject the standards, samples, and stressed samples into the HPLC system.

  • Data Analysis: Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve. Assess the purity of the peaks and the separation from any degradation products.

In Vitro Mucoadhesion Study

This protocol measures the force required to detach the formulation from a mucin-coated surface, providing an indication of its mucoadhesive strength.[9][15]

Materials:

  • Tensile tester or texture analyzer

  • Mucin-coated substrate (e.g., filter paper soaked in mucin solution)

  • This compound formulation

  • Phosphate buffered saline (PBS, pH 7.4)

Procedure:

  • Secure the mucin-coated substrate to the stationary platform of the tensile tester.

  • Apply a precise amount of the this compound formulation to the probe of the instrument.

  • Bring the probe into contact with the mucin-coated substrate with a defined force for a specific duration to allow for interaction.

  • Pull the probe away from the substrate at a constant speed.

  • Record the force required to detach the probe from the substrate. This is the mucoadhesive force.

Diagram of Mucoadhesion Testing:

G cluster_setup Experimental Setup cluster_process Measurement Process Probe Tensile Tester Probe with Formulation Contact Contact and Interaction Probe->Contact Application of Force Mucin Mucin-Coated Substrate Mucin->Contact Detachment Detachment and Force Measurement Contact->Detachment Upward Movement

Mucoadhesion Measurement
In Vitro Permeation Testing (IVPT)

This protocol assesses the permeation of this compound across a corneal membrane model.

Materials:

  • Franz diffusion cells

  • Excised porcine cornea (or a suitable synthetic membrane)

  • This compound formulation

  • Phosphate buffered saline (PBS, pH 7.4) as the receptor medium

  • HPLC system for quantification

Procedure:

  • Mount the excised porcine cornea between the donor and receptor chambers of the Franz diffusion cell, with the epithelial side facing the donor chamber.

  • Fill the receptor chamber with pre-warmed PBS (37 °C) and ensure no air bubbles are trapped beneath the membrane.

  • Apply a known amount of the this compound formulation to the corneal surface in the donor chamber.

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, and 24 hours), withdraw samples from the receptor chamber and replace with fresh, pre-warmed PBS.

  • Analyze the collected samples for this compound concentration using the validated HPLC method.

  • Calculate the cumulative amount of this compound permeated per unit area over time.

Proposed Signaling Pathway of this compound

This compound, as part of the PolyCol platform, is designed to repair damaged collagen in the extracellular matrix (ECM).[1][2][5][7] This repair process is believed to restore normal cell signaling, leading to a reduction in inflammation and promotion of tissue healing.[3][6][8][16][17]

G This compound This compound (Collagen Mimetic Peptide) DamagedCollagen Damaged Extracellular Matrix Collagen This compound->DamagedCollagen Binds to and repairs RepairedCollagen Repaired Collagen Matrix CellSignaling Restoration of Normal Cell Signaling RepairedCollagen->CellSignaling Inflammation Reduced Inflammation CellSignaling->Inflammation CellHealth Improved Epithelial Cell Health and Function CellSignaling->CellHealth TissueRepair Promotion of Ocular Surface Healing CellHealth->TissueRepair

Proposed Signaling Pathway of this compound

Conclusion

The formulation of this compound as a mucoadhesive in situ gel presents a promising strategy for its effective topical ophthalmic delivery. The protocols outlined in this document provide a framework for the development and evaluation of such a formulation. Further optimization and characterization, including the experimental determination of this compound's specific physicochemical properties, will be essential for advancing this therapeutic candidate towards clinical application.

References

Application Notes and Protocols for Evaluating Corneal Epithelial Healing with Vezocolmitide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vezocolmitide (formerly ST-100) is a novel collagen mimetic peptide under development for ophthalmic indications, including the promotion of corneal epithelial healing. As a synthetic polypeptide, this compound is designed to mimic the structure of natural collagen, thereby repairing damaged extracellular matrix (ECM) in the cornea.[1][2][3] This repair of the underlying collagenous structure is hypothesized to restore homeostatic cell signaling, facilitating the migration and proliferation of corneal epithelial cells and leading to accelerated wound healing.[4][5][6] These application notes provide detailed methodologies for evaluating the efficacy of this compound in promoting corneal epithelial healing, encompassing both in vivo and in vitro models.

Mechanism of Action: A Proposed Signaling Pathway

This compound's primary mechanism of action is believed to be the restoration of the damaged collagenous basement membrane of the corneal epithelium. This structural repair is thought to re-establish normal cell-matrix interactions, which are critical for epithelial cell function. Integrins, a family of transmembrane receptors, play a pivotal role in mediating the communication between the extracellular matrix and the intracellular cytoskeleton. By binding to specific motifs in the repaired collagen, integrins can trigger downstream signaling cascades that promote cell migration and proliferation.

Furthermore, the restored ECM can effectively sequester and present growth factors to their receptors on the epithelial cell surface. This enhanced growth factor signaling, in conjunction with integrin-mediated pathways, is proposed to synergistically drive the cellular processes essential for rapid and effective corneal epithelial wound closure.

This compound Signaling Pathway cluster_0 Extracellular Space cluster_1 Corneal Epithelial Cell Damaged Collagen Damaged Collagen This compound This compound Damaged Collagen->this compound targets Repaired Collagen Repaired Collagen This compound->Repaired Collagen repairs Integrin Integrin Receptor Repaired Collagen->Integrin binds Growth Factors Growth Factors Growth Factor Receptor Growth Factor Receptor Growth Factors->Growth Factor Receptor binds Signaling Cascade Signaling Cascade Integrin->Signaling Cascade activates Growth Factor Receptor->Signaling Cascade activates Cell Migration Cell Migration Signaling Cascade->Cell Migration Cell Proliferation Cell Proliferation Signaling Cascade->Cell Proliferation

Proposed signaling pathway of this compound in corneal epithelial healing.

Experimental Protocols

In Vivo Evaluation of Corneal Epithelial Healing

1. Rabbit Corneal Alkali Burn Model

This model is utilized to create a standardized chemical injury to the cornea, allowing for the evaluation of therapeutic interventions on the subsequent healing process.

  • Animals: New Zealand White rabbits (2.5-3.0 kg) are used due to the anatomical similarities of their corneas to human corneas.

  • Anesthesia: A combination of ketamine (35 mg/kg) and xylazine (B1663881) (5 mg/kg) is administered intramuscularly. Topical proparacaine (B1679620) hydrochloride (0.5%) is applied to the cornea.

  • Injury Induction: A 7 mm diameter filter paper disc soaked in 1N NaOH is applied to the central cornea for 60 seconds. The eye is then immediately and thoroughly irrigated with sterile saline solution for at least 5 minutes to neutralize the alkali.

  • Treatment: Post-injury, rabbits are randomly assigned to treatment groups (e.g., this compound, vehicle control, positive control). Topical eye drops are administered at predetermined intervals (e.g., 4 times daily).

  • Evaluation: Corneal epithelial defects are assessed daily using fluorescein (B123965) staining and a cobalt blue light source. The area of the epithelial defect is photographed and measured using image analysis software (e.g., ImageJ). Healing is quantified as the percentage of wound closure over time.

In Vivo Experimental Workflow Rabbit Selection Rabbit Selection Anesthesia Anesthesia Rabbit Selection->Anesthesia Alkali Burn Injury Alkali Burn Injury Anesthesia->Alkali Burn Injury Randomization Randomization Alkali Burn Injury->Randomization Treatment Groups This compound Vehicle Control Positive Control Randomization->Treatment Groups Topical Administration Topical Administration Treatment Groups->Topical Administration Daily Evaluation Fluorescein Staining Photography Image Analysis Topical Administration->Daily Evaluation Data Analysis Data Analysis Daily Evaluation->Data Analysis

Workflow for the in vivo rabbit corneal alkali burn model.

2. Fluorescein Staining Protocol

  • Materials: Sterile fluorescein sodium ophthalmic strips (1 mg), sterile saline, cobalt blue light source (slit lamp or handheld).

  • Procedure:

    • Moisten the tip of a fluorescein strip with a drop of sterile saline.

    • Gently touch the moistened strip to the inferior cul-de-sac of the rabbit's eye.

    • Allow the rabbit to blink several times to distribute the dye.

    • Examine the cornea under a cobalt blue light. Areas of epithelial defect will stain bright green.

    • Capture high-resolution images of the stained cornea for subsequent analysis.

In Vitro Evaluation of Corneal Epithelial Healing

1. Human Corneal Epithelial (HCE) Cell Scratch Assay

This assay provides a simple and effective method to assess the effect of this compound on the collective migration of a sheet of epithelial cells.

  • Cell Culture: Primary or immortalized HCE cells are cultured to confluence in a 6-well plate.

  • Scratch Induction: A sterile 200 µL pipette tip is used to create a uniform, straight scratch across the center of the cell monolayer.

  • Treatment: The culture medium is replaced with fresh medium containing different concentrations of this compound or a vehicle control.

  • Imaging: The scratch area is imaged at multiple time points (e.g., 0, 6, 12, 24 hours) using a phase-contrast microscope.

  • Analysis: The width of the scratch is measured at each time point, and the rate of wound closure is calculated.

In Vitro Scratch Assay Workflow HCE Cell Culture HCE Cell Culture Confluent Monolayer Confluent Monolayer HCE Cell Culture->Confluent Monolayer Scratch Induction Scratch Induction Confluent Monolayer->Scratch Induction Treatment This compound Vehicle Control Scratch Induction->Treatment Time-Lapse Imaging Time-Lapse Imaging Treatment->Time-Lapse Imaging Wound Closure Analysis Wound Closure Analysis Time-Lapse Imaging->Wound Closure Analysis

Workflow for the in vitro HCE cell scratch assay.

Data Presentation

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative findings from studies evaluating corneal epithelial healing.

Table 1: Preclinical In Vivo Corneal Wound Healing in Rabbit Models

Treatment GroupTime PointMean Wound Area Reduction (%)Reference
0.3% Hyaluronic Acid24 hours~50%[7]
0.3% Hyaluronic Acid48 hours~90%[7]
0.9% Normal Saline24 hours~45%[7]
0.9% Normal Saline48 hours~85%[7]
Control (no treatment)24 hours~20%[7]
Control (no treatment)48 hours~60%[7]
2.0% Silk-Derived Protein6 hoursSignificantly greater than control[8]

Table 2: Clinical Evaluation of this compound (ST-100) in Dry Eye Disease with Compromised Corneal Epithelium (Phase 3 Trial)

EndpointTime PointResultStatistical SignificanceReference
Corneal Fluorescein StainingDay 4>20% improvementClinically meaningful[9][10]
Corneal Fluorescein StainingWeek 1Statistically significant improvement vs. vehiclep < 0.05[9][10][11]

Table 3: In Vitro Corneal Epithelial Cell Scratch Assay

TreatmentTime PointWound Closure (%)Reference
IL-6 (10 ng/mL)8 hoursSignificantly faster than control[12]
IL-10 (20 ng/mL)8 hoursSignificantly faster than control[12]
Control24 hoursComplete closure[12]
rhu-SFTA3 (500 µg/ml)48 hoursSignificantly greater than control[13]
rhu-SFTA3 (500 µg/ml)96 hoursSignificantly greater than control[13]

Conclusion

The methodologies outlined in these application notes provide a comprehensive framework for the preclinical and clinical evaluation of this compound's efficacy in promoting corneal epithelial healing. The combination of in vivo animal models and in vitro cell-based assays allows for a thorough assessment of the therapeutic potential of this novel collagen mimetic peptide. The quantitative data from initial clinical trials are promising, indicating that this compound has the potential to accelerate the repair of the ocular surface. Further research utilizing these protocols will be instrumental in elucidating the full therapeutic benefits of this compound for patients with corneal epithelial defects.

References

Application Notes and Protocols: Immunohistochemical Staining for Collagen Repair Following Vezocolmitide Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vezocolmitide (also known as ST-100) is an investigational therapeutic agent belonging to a novel class of collagen mimetic peptides.[1][2] Developed from the PolyCol™ platform, this compound is designed to mimic key amino acid sequences found in endogenous collagen.[3][4] Its primary mechanism of action involves binding to and repairing damaged helical collagen within the extracellular matrix (ECM). This structural repair is hypothesized to restore normal cell signaling, reduce inflammation, and promote tissue regeneration.[3][4][5] Preclinical research has indicated that these collagen mimetic peptides can lead to improvements in the health and function of epithelial, neuronal, and endothelial cells.[1][5][6]

Given its mechanism of action, assessing the direct impact of this compound on collagen deposition and organization is critical for efficacy studies. Immunohistochemistry (IHC) is a powerful technique to visualize and quantify changes in specific collagen types within tissue sections, providing key insights into the therapeutic effect of this compound on tissue repair and remodeling. This document provides detailed protocols for the IHC staining of Collagen Type I and Collagen Type III, the two most abundant collagen types in connective tissues, and offers a framework for quantifying the treatment response.

Mechanism of Action: this compound in Collagen Repair

This compound acts as a molecular scaffold, selectively targeting and integrating into sites of disease- or injury-damaged collagen. This action facilitates the repair of the ECM's structural integrity, which is crucial for cellular homeostasis. The restoration of the native collagen architecture is believed to re-establish normal cell-matrix interactions, leading to a reduction in pro-inflammatory signals and an enhanced environment for tissue regeneration.

cluster_0 Cellular Environment cluster_1 Therapeutic Intervention cluster_2 Restored Homeostasis injury Tissue Injury / Disease damage Damaged Collagen Matrix injury->damage inflammation Inflammation & Aberrant Cell Signaling damage->inflammation binding Selective Binding to Damaged Collagen damage->binding This compound This compound (Collagen Mimetic Peptide) inflammation->this compound This compound->binding repair ECM Structural Repair binding->repair signaling Restoration of Normal Cell Signaling repair->signaling healing Enhanced Tissue Repair & Regeneration signaling->healing collagen_synthesis Increased Collagen I/III Deposition healing->collagen_synthesis start Start: FFPE Tissue Sections deparaffin 1. Deparaffinization & Rehydration (Xylene & Ethanol Series) start->deparaffin antigen_retrieval 2. Antigen Retrieval (Heat-Induced or Enzymatic) deparaffin->antigen_retrieval blocking 3. Blocking (Peroxidase & Non-specific Binding) antigen_retrieval->blocking primary_ab 4. Primary Antibody Incubation (e.g., Anti-Collagen I/III) blocking->primary_ab secondary_ab 5. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 6. Detection (DAB Substrate) secondary_ab->detection counterstain 7. Counterstaining (Hematoxylin) detection->counterstain dehydrate 8. Dehydration & Mounting counterstain->dehydrate imaging 9. Imaging & Analysis dehydrate->imaging

References

Visualizing the Neuroregenerative Effects of Vezocolmitide on Corneal Nerves Using Confocal Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vezocolmitide (formerly ST-100) is a novel collagen mimetic peptide under investigation for the treatment of ophthalmic conditions, including dry eye disease.[1][2][3][4][5] Its unique mechanism of action centers on the repair of damaged collagen within the extracellular matrix (ECM) of ocular tissues.[1][4][6][7][8] This targeted repair is believed to restore homeostatic cell signaling, leading to a reduction in inflammation and the promotion of tissue regeneration, including the recovery of the complex corneal sub-basal nerve plexus.[6][9][10][11] Preclinical studies have indicated that this compound can facilitate the restoration of this crucial nerve network, which is often compromised in ocular surface diseases.[6][9] In vivo confocal microscopy (IVCM) has emerged as a powerful, non-invasive tool for the high-resolution imaging of corneal nerves, enabling detailed analysis of their morphology and density.[12][13][14][15] This document provides detailed protocols for utilizing confocal microscopy to visualize and quantify the effects of this compound on corneal nerve integrity.

Proposed Signaling Pathway for this compound-Mediated Corneal Nerve Regeneration

The following diagram illustrates a hypothetical signaling pathway through which this compound may promote corneal nerve regeneration by repairing the damaged collagen scaffold and restoring a healthy microenvironment for nerve growth and function.

Vezocolmitide_Signaling_Pathway cluster_0 Ocular Surface Environment cluster_1 Cellular Response cluster_2 Nerve Regeneration Damaged Collagen Damaged Collagen Repaired Collagen Repaired Collagen This compound This compound This compound->Damaged Collagen Binds & Repairs Integrin Signaling Integrin Signaling Repaired Collagen->Integrin Signaling Restores Adhesion Corneal Epithelial Cells Corneal Epithelial Cells Integrin Signaling->Corneal Epithelial Cells Promotes Migration & Proliferation Growth Factor Release Growth Factor Release Axon Guidance Axon Guidance Growth Factor Release->Axon Guidance Nerve Elongation Nerve Elongation Growth Factor Release->Nerve Elongation Corneal Epithelial Cells->Growth Factor Release Secretes NGF, BDNF Keratocytes Keratocytes Keratocytes->Growth Factor Release Secretes NGF, BDNF Restored Nerve Plexus Restored Nerve Plexus Axon Guidance->Restored Nerve Plexus Nerve Elongation->Restored Nerve Plexus

Caption: Hypothetical signaling cascade of this compound.

Experimental Protocols

The following protocols outline the procedures for in vivo and ex vivo confocal microscopy to assess the impact of this compound on corneal nerve morphology.

In Vivo Confocal Microscopy Protocol

This protocol is designed for the non-invasive, longitudinal assessment of corneal nerves in live animal models.

In_Vivo_Workflow Animal Model of Corneal Nerve Damage Animal Model of Corneal Nerve Damage Baseline IVCM Imaging Baseline IVCM Imaging Animal Model of Corneal Nerve Damage->Baseline IVCM Imaging Day 0 Topical Treatment Administration Topical Treatment Administration Baseline IVCM Imaging->Topical Treatment Administration Follow-up IVCM Imaging Follow-up IVCM Imaging Topical Treatment Administration->Follow-up IVCM Imaging e.g., Days 7, 14, 28 Image Analysis & Quantification Image Analysis & Quantification Follow-up IVCM Imaging->Image Analysis & Quantification Data Interpretation Data Interpretation Image Analysis & Quantification->Data Interpretation

Caption: Experimental workflow for in vivo confocal microscopy.

1. Animal Preparation:

  • Anesthetize the animal according to approved institutional protocols.

  • Instill one drop of a topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride) into the eye to be imaged.[16]

  • Place the animal on a stereotaxic frame to ensure head stability during imaging.

2. Image Acquisition:

  • Use a laser scanning in vivo confocal microscope (e.g., Heidelberg Retina Tomograph with Rostock Cornea Module).[14][16]

  • Apply a coupling gel (e.g., Viscotears) to the tip of the objective lens.[17]

  • Gently applanate the cornea with the objective lens.

  • Focus on the sub-basal nerve plexus, located just posterior to the basal epithelial cell layer.

  • Acquire a series of high-resolution images (e.g., 400x400 µm) from the central cornea and the inferior whorl region.[18]

  • Capture a minimum of 5-8 non-overlapping images per region for each eye.

3. Post-Imaging Care:

  • Apply a lubricating eye ointment to prevent corneal drying.

  • Monitor the animal until it has fully recovered from anesthesia.

Ex Vivo Confocal Microscopy Protocol (Whole-Mount Cornea)

This protocol allows for higher resolution imaging and immunohistochemical analysis of corneal nerves.

1. Tissue Collection and Preparation:

  • Euthanize the animal according to approved institutional protocols.

  • Enucleate the eyes and carefully dissect the corneas.

  • Fix the corneas in a suitable fixative (e.g., 4% paraformaldehyde) for 1-2 hours at 4°C.

  • Wash the corneas three times in phosphate-buffered saline (PBS).

2. Immunohistochemistry (Optional):

  • Permeabilize the corneas with 0.3% Triton X-100 in PBS for 30 minutes.

  • Block non-specific binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.

  • Incubate the corneas with a primary antibody against a neuronal marker (e.g., β-III tubulin) overnight at 4°C.

  • Wash the corneas three times in PBS.

  • Incubate with a fluorescently-labeled secondary antibody for 2 hours at room temperature.

  • Wash the corneas three times in PBS.

3. Mounting and Imaging:

  • Make four radial relaxing incisions in the cornea to allow it to lie flat.

  • Mount the cornea on a microscope slide with the endothelium facing down, using an anti-fade mounting medium.

  • Coverslip and seal the edges.

  • Image the corneal nerves using a standard benchtop confocal microscope.

Data Analysis and Quantification

The acquired images can be analyzed using specialized software to quantify various parameters of corneal nerve morphology.[19][20][21]

Key Parameters for Quantification:

  • Corneal Nerve Fiber Density (CNFD): The total number of major nerve fibers per square millimeter (fibers/mm²).

  • Corneal Nerve Branch Density (CNBD): The number of primary branches emanating from the main nerve trunks per square millimeter (branches/mm²).

  • Corneal Nerve Fiber Length (CNFL): The total length of all nerve fibers and branches in the analyzed area (mm/mm²).

  • Corneal Nerve Fiber Tortuosity (CNFT): A measure of the convolutedness of the nerve fibers.[22][23]

Data Presentation

The quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: In Vivo Confocal Microscopy Analysis of Corneal Nerve Parameters

Treatment GroupTime PointCNFD (fibers/mm²)CNBD (branches/mm²)CNFL (mm/mm²)CNFT (arbitrary units)
Vehicle Control Baseline25.4 ± 3.145.2 ± 5.818.7 ± 2.31.8 ± 0.3
Day 2826.1 ± 3.546.8 ± 6.219.1 ± 2.51.9 ± 0.4
This compound Baseline24.9 ± 2.944.7 ± 5.518.5 ± 2.11.7 ± 0.2
Day 2835.2 ± 4.260.1 ± 7.125.3 ± 3.01.3 ± 0.2

Data are presented as mean ± standard deviation. *p < 0.05 compared to vehicle control at the same time point.

Table 2: Ex Vivo Analysis of Corneal Nerve Fiber Length

Treatment GroupCNFL (mm/mm²)
Vehicle Control 19.5 ± 2.8
This compound 26.8 ± 3.5*

Data are presented as mean ± standard deviation. *p < 0.05 compared to vehicle control.

Conclusion

Confocal microscopy provides a robust and detailed method for visualizing and quantifying the neuroregenerative effects of this compound on corneal nerves. The protocols outlined in this application note offer a comprehensive framework for researchers to investigate the therapeutic potential of this novel collagen mimetic peptide in promoting corneal health. The ability to non-invasively monitor nerve regeneration over time in vivo is particularly valuable for preclinical and clinical studies.

References

Application Notes and Protocols for In Vivo Imaging of Vezocolmitide's Therapeutic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vezocolmitide (ST-100) is an investigational therapeutic agent belonging to a novel class of collagen mimetic peptides.[1][2] Developed from the proprietary PolyCol™ technology platform, this compound's primary mechanism of action involves selectively targeting and repairing damaged collagen within the extracellular matrix (ECM).[3][4][5] This restorative action helps to re-establish homeostatic cell signaling, improve the health and function of epithelial and neuronal cells, and reduce key pathological drivers in ocular surface diseases, such as inflammation and oxidative stress.[3][4][6][7]

This compound is primarily being evaluated for the treatment of Dry Eye Disease (DED), a condition where damage to ocular surface collagen contributes to a cycle of inflammation and loss of tissue integrity.[1][2] Preclinical studies and clinical trials have shown that this compound can promote the healing of ocular surface damage, with evidence suggesting it may also restore the corneal sub-basal nerve plexus.[2][5][8]

To fully elucidate and quantify the therapeutic effects of this compound in preclinical and clinical research, advanced in vivo imaging techniques are indispensable. These non-invasive methods allow for high-resolution, longitudinal monitoring of cellular and structural changes in the cornea, providing objective biomarkers of target engagement and therapeutic efficacy. This document provides detailed application notes and protocols for three key in vivo imaging modalities: Second Harmonic Generation (SHG) Microscopy, In Vivo Confocal Microscopy (IVCM), and Intravital Multiphoton Microscopy (IV-MPM).

This compound's Proposed Mechanism of Action

The therapeutic effect of this compound is initiated by its ability to bind to and repair damaged helical collagen in the extracellular matrix. This structural repair is hypothesized to restore normal cell signaling, leading to a reduction in inflammation and oxidative stress, and promoting the recovery of corneal epithelial and nerve cells.

Vezocolmitide_MoA cluster_0 Pathophysiology of Dry Eye Disease cluster_1 This compound Intervention Damaged Collagen Damaged Collagen Inflammation Inflammation Damaged Collagen->Inflammation Triggers Epithelial & Nerve Damage Epithelial & Nerve Damage Inflammation->Epithelial & Nerve Damage Exacerbates Epithelial & Nerve Damage->Damaged Collagen Contributes to This compound This compound Collagen Repair Collagen Repair This compound->Collagen Repair Binds & Repairs Collagen Repair->Inflammation Inhibits Restored Signaling Restored Signaling Collagen Repair->Restored Signaling Leads to Reduced Inflammation Reduced Inflammation Restored Signaling->Reduced Inflammation Cellular Recovery Cellular Recovery Restored Signaling->Cellular Recovery SHG_Workflow cluster_setup Experimental Setup cluster_imaging Longitudinal Imaging cluster_analysis Data Analysis Induce DED Induce DED Group Animals Group Animals Induce DED->Group Animals Baseline SHG Baseline SHG Group Animals->Baseline SHG Administer Tx Administer Tx Baseline SHG->Administer Tx Timepoint SHG Timepoint SHG Administer Tx->Timepoint SHG Image Processing Image Processing Timepoint SHG->Image Processing Quantify Metrics Quantify Metrics Image Processing->Quantify Metrics Statistical Analysis Statistical Analysis Quantify Metrics->Statistical Analysis IVCM_Workflow Animal Prep Anesthetize & Position Animal Apply Gel Apply Viscoelastic Gel to Lens Animal Prep->Apply Gel Acquire Images Acquire Z-Scans of Central Cornea Apply Gel->Acquire Images Select Frames Select High-Quality Frames (Epithelium, Sub-basal Plexus) Acquire Images->Select Frames Analyze Nerves Quantify Nerve Metrics (Density, Length) Select Frames->Analyze Nerves Analyze Cells Quantify Cell Metrics (Epithelial, Dendritic) Select Frames->Analyze Cells Results Tabulate Results Analyze Nerves->Results Analyze Cells->Results MPM_Workflow Start Start Induce DED Induce DED in CX3CR1-GFP Mice Start->Induce DED Treat Administer Vehicle or This compound Induce DED->Treat Image Perform 4D IV-MPM Time-Lapse Imaging Treat->Image Track Process 4D Data & Perform Cell Tracking Image->Track Quantify Quantify Motility & Morphology Metrics Track->Quantify End End Quantify->End

References

Troubleshooting & Optimization

Improving the stability of Vezocolmitide ophthalmic solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vezocolmitide ophthalmic solution. The information herein is intended to assist in improving the stability of experimental formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential stability challenges?

A1: this compound is a collagen mimetic peptide under investigation for the treatment of dry eye disease.[1][2][3] As a peptide, its ophthalmic solution may be susceptible to various physical and chemical instabilities, including:

  • Physical Instability: Aggregation, precipitation, and conformational changes.

  • Chemical Instability: Hydrolysis, oxidation, and deamidation.[4][5]

Optimizing the formulation is crucial to ensure the stability and therapeutic efficacy of the final product.

Q2: What are the key formulation parameters to consider for enhancing the stability of this compound ophthalmic solution?

A2: Several formulation strategies can be employed to enhance the stability of peptide-based eye drops.[4][6][7] Key parameters to investigate include:

  • pH and Buffer System: The pH of the formulation should be optimized to minimize degradation rates. A suitable buffer system is essential to maintain the desired pH.

  • Excipients:

    • Tonicity-adjusting agents: To ensure the formulation is isotonic with tear fluid.

    • Viscosity-enhancing agents: To increase residence time on the ocular surface and potentially improve stability.

    • Surfactants/Co-solvents: To prevent aggregation and improve solubility.

    • Antioxidants: To protect against oxidative degradation.

  • Storage Conditions: Temperature, light exposure, and oxygen levels should be controlled.

Q3: What analytical techniques are recommended for assessing the stability of this compound?

A3: A combination of analytical methods should be used to monitor the physical and chemical stability of this compound. These may include:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity and quantify the concentration of this compound and its degradation products.

  • Size Exclusion Chromatography (SEC): To detect and quantify aggregates.

  • Mass Spectrometry (MS): To identify degradation products by mass.

  • Circular Dichroism (CD) Spectroscopy: To assess the secondary structure and conformational stability of the peptide.

  • Dynamic Light Scattering (DLS): To measure the size distribution of particles and detect aggregation.

  • Visual Inspection: For clarity, color, and the presence of particulate matter.

Troubleshooting Guides

This section provides guidance on common issues encountered during the formulation and stability testing of this compound ophthalmic solution.

Issue Potential Cause(s) Recommended Action(s)
Precipitation or Cloudiness - pH of the solution is near the isoelectric point of this compound.- Incompatibility with other excipients.- Temperature fluctuations.- Adjust the pH of the formulation away from the isoelectric point.- Evaluate the compatibility of all excipients.- Store the solution at a constant, controlled temperature.
Loss of Potency (Purity Decrease) - Chemical degradation (e.g., hydrolysis, oxidation).- Adsorption to the container surface.- Optimize the pH and buffer system.- Consider adding antioxidants.- Protect from light and oxygen.- Select appropriate container closure systems.
Formation of Aggregates - Suboptimal pH or ionic strength.- Presence of shear stress (e.g., during mixing).- Temperature stress.- Screen different pH values and buffer strengths.- Add non-ionic surfactants or other stabilizing excipients.- Optimize manufacturing processes to minimize shear stress.
Color Change - Oxidation of the peptide or excipients.- Interaction with impurities.- Protect the formulation from light.- Purge with an inert gas (e.g., nitrogen) to remove oxygen.- Use high-purity excipients.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Analysis

This protocol outlines a general reverse-phase HPLC (RP-HPLC) method for assessing the purity of this compound and detecting degradation products.

1. Materials and Reagents:

  • This compound reference standard and samples
  • Acetonitrile (ACN), HPLC grade
  • Trifluoroacetic acid (TFA), HPLC grade
  • Water, HPLC grade

2. Instrumentation:

  • HPLC system with a UV detector
  • C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm)

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in water
  • Mobile Phase B: 0.1% TFA in ACN
  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: 220 nm
  • Injection Volume: 20 µL

4. Procedure:

  • Prepare solutions of the reference standard and samples in Mobile Phase A.
  • Equilibrate the HPLC system with the initial mobile phase conditions.
  • Inject the samples and record the chromatograms.
  • Analyze the chromatograms to determine the peak area of this compound and any degradation products.

5. Data Analysis:

  • Calculate the purity of this compound as a percentage of the total peak area.
  • Quantify degradation products by comparing their peak areas to the initial peak area of this compound.

Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Analysis

This protocol describes a general SEC method for the detection and quantification of this compound aggregates.

1. Materials and Reagents:

  • This compound reference standard and samples
  • Phosphate buffered saline (PBS), pH 7.4
  • Sodium chloride

2. Instrumentation:

  • HPLC system with a UV detector
  • SEC column suitable for the molecular weight range of this compound and its potential aggregates.

3. Chromatographic Conditions:

  • Mobile Phase: PBS with 150 mM NaCl
  • Flow Rate: 0.5 mL/min
  • Column Temperature: 25°C
  • Detection Wavelength: 220 nm
  • Injection Volume: 50 µL

4. Procedure:

  • Prepare solutions of the reference standard and samples in the mobile phase.
  • Equilibrate the SEC system with the mobile phase.
  • Inject the samples and record the chromatograms.
  • Identify peaks corresponding to the monomer, dimer, and higher-order aggregates based on their retention times.

5. Data Analysis:

  • Calculate the percentage of monomer and aggregates by integrating the respective peak areas.

Data Presentation

Table 1: Effect of pH on the Stability of a Hypothetical this compound Formulation at 40°C
pHPurity (%) after 1 monthAggregate (%) after 1 monthAppearance
5.598.20.5Clear, colorless
6.595.51.8Clear, colorless
7.492.13.5Slight opalescence
8.088.75.2Visible precipitate
Table 2: Effect of Excipients on the Aggregation of a Hypothetical this compound Formulation at 40°C (pH 6.5)
Excipient (Concentration)Aggregate (%) after 1 month
None1.8
Polysorbate 80 (0.02%)0.9
Hydroxypropyl Methylcellulose (0.5%)1.2
Trehalose (5%)1.1

Visualizations

Peptide_Degradation_Pathways This compound Native this compound Hydrolysis Hydrolysis (Peptide bond cleavage) This compound->Hydrolysis H₂O, pH Oxidation Oxidation (e.g., Met, Cys residues) This compound->Oxidation O₂, light Deamidation Deamidation (Asn, Gln residues) This compound->Deamidation pH, temp Aggregation Aggregation This compound->Aggregation Stress Degraded_Fragments Degraded Fragments Hydrolysis->Degraded_Fragments Oxidized_Peptide Oxidized Peptide Oxidation->Oxidized_Peptide Deamidated_Peptide Deamidated Peptide Deamidation->Deamidated_Peptide Aggregates Soluble/Insoluble Aggregates Aggregation->Aggregates

Caption: Potential degradation pathways for peptide-based therapeutics.

Stability_Testing_Workflow Formulation_Screening Formulation Screening (pH, Excipients) Stress_Conditions Stress Conditions (Temp, Light, Agitation) Formulation_Screening->Stress_Conditions Real_Time_Storage Real-Time Storage Formulation_Screening->Real_Time_Storage HPLC HPLC (Purity) Stress_Conditions->HPLC SEC SEC (Aggregates) Stress_Conditions->SEC Visual_Inspection Visual Inspection Stress_Conditions->Visual_Inspection Other_Tests Other Tests (e.g., MS, CD) Stress_Conditions->Other_Tests Real_Time_Storage->HPLC Real_Time_Storage->SEC Real_Time_Storage->Visual_Inspection Real_Time_Storage->Other_Tests Data_Analysis Data Analysis and Stability Assessment HPLC->Data_Analysis SEC->Data_Analysis Visual_Inspection->Data_Analysis Other_Tests->Data_Analysis

Caption: A typical workflow for ophthalmic solution stability testing.

References

Technical Support Center: Troubleshooting Inconsistent Results in Vezocolmitide In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in in vitro assays with Vezocolmitide (ST-100). This compound is a novel collagen mimetic peptide designed to repair damaged collagen and restore normal cell signaling.[1][2][3][4] This guide offers troubleshooting advice and detailed protocols to help ensure the reliability and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound (also known as ST-100) is a first-in-class drug candidate based on the PolyColTM platform.[1][2][4] It is a synthesized polypeptide that mimics key amino acid sequences found in extracellular matrix (ECM) collagen.[1] Its mechanism of action involves the rapid restoration of disease-damaged helical collagen, leading to ECM structural repair and the restoration of normal cell signaling activity, which includes a reduction in inflammation.[1] In preclinical research, this compound has been shown to restore the corneal sub-basal nerve plexus and have beneficial effects on nerve processes and epithelial cells.[1]

Q2: What are the common in vitro assays used to evaluate this compound?

Given its mechanism of action, common in vitro assays for this compound would likely include:

  • Cell-based assays: to assess cellular responses to the compound. These may include cell migration assays, cell adhesion assays, and assays to measure the expression of inflammatory mediators.

  • Biochemical assays: to evaluate the direct interaction of this compound with collagen and other ECM components.

  • In vitro toxicology assays: to determine the safety profile of the compound.

Q3: What are the recommended storage and handling conditions for this compound?

As a polypeptide, this compound should be stored at -20°C or colder in a desiccated environment to prevent degradation. For in vitro experiments, it is recommended to prepare fresh dilutions from a concentrated stock solution for each experiment to minimize variability due to freeze-thaw cycles.

Q4: What are some of the reported in vitro effects of this compound?

Preclinical research has demonstrated that collagen mimetic peptides like this compound can promote the adherence and migration of ARPE-19 cells (a retinal pigment epithelial cell line) while reducing inflammatory and oxidative stress.[3]

Troubleshooting Guide for Inconsistent Results

Inconsistent results in in vitro assays can arise from a variety of factors, from experimental setup to reagent handling. This guide addresses common issues encountered when working with this compound.

Problem 1: High Variability Between Replicate Wells in Cell-Based Assays
Potential Cause Troubleshooting Recommendation
Uneven Cell Seeding Ensure a single-cell suspension before plating and use a consistent pipetting technique to dispense cells into each well.
Incomplete Solubilization Prepare fresh dilutions of this compound for each experiment and ensure complete solubilization in the appropriate vehicle before adding to cells.
Edge Effects To minimize evaporation from the outer wells of a microplate, fill the peripheral wells with sterile PBS or media without cells.
Cell Passage Number High passage numbers can lead to phenotypic drift. Use cells within a consistent and low passage number range for all experiments.
Problem 2: Discrepancy in Potency (EC50/IC50) Values

Variations in experimental conditions can significantly impact the calculated potency of a compound.

Potential Cause Troubleshooting Recommendation
Different Assay Formats Be aware that different assay formats (e.g., fluorescence vs. luminescence) can yield different potency values.[5]
Variable ATP Concentration (in kinase assays) If assessing downstream kinase activity, ensure the ATP concentration is consistent and ideally close to the Km value for the specific kinase.[6]
Cell Line Authenticity Periodically verify the identity of your cell line using short tandem repeat (STR) profiling to rule out cross-contamination.
Incubation Time Optimize and maintain a consistent incubation time with this compound for all experiments.
Problem 3: Unexpected Cytotoxicity at High Concentrations

Distinguishing between on-target and off-target effects, including cytotoxicity, is crucial for accurate data interpretation.[7]

Potential Cause Troubleshooting Recommendation
Off-Target Effects To confirm that the observed phenotype is due to the intended mechanism of action, consider using a structurally different compound with the same target as a control.[7]
Solvent Toxicity Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and below the threshold for cellular toxicity.
Assay Interference Small molecules can interfere with assay readouts. Consider performing counter-screens to rule out artifacts such as autofluorescence or enzyme inhibition.[8]

Experimental Protocols

Below are example protocols for key in vitro assays relevant to the evaluation of this compound.

Protocol 1: Cell Migration Assay (Wound Healing/Scratch Assay)

  • Cell Seeding: Plate cells in a 24-well plate and grow to a confluent monolayer.

  • Scratch Formation: Create a "scratch" in the monolayer using a sterile p200 pipette tip.

  • Treatment: Wash the wells with PBS to remove dislodged cells and then add media containing various concentrations of this compound or vehicle control.

  • Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours).

  • Data Analysis: Quantify the area of the scratch at each time point to determine the rate of cell migration.

Protocol 2: Cytokine Release Assay (ELISA)

  • Cell Seeding and Stimulation: Plate cells and allow them to adhere. Stimulate the cells with an inflammatory agent (e.g., LPS) in the presence of varying concentrations of this compound or vehicle control.

  • Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) on the supernatant to quantify the concentration of a specific cytokine (e.g., IL-6 or TNF-α).

  • Data Analysis: Plot the cytokine concentration against the this compound concentration to determine its effect on cytokine release.

Visualizations

Signaling Pathway

Vezocolmitide_Signaling_Pathway cluster_ecm Extracellular Matrix cluster_cell Cell Damaged_Collagen Damaged Collagen Integrin_Signaling Integrin Signaling Damaged_Collagen->Integrin_Signaling Aberrant Signaling Inflammatory_Signaling Inflammatory Signaling Damaged_Collagen->Inflammatory_Signaling This compound This compound This compound->Damaged_Collagen Binds & Repairs Repaired_Collagen Repaired Collagen Repaired_Collagen->Integrin_Signaling Restores Normal Signaling Cell_Adhesion_Migration Cell Adhesion & Migration Integrin_Signaling->Cell_Adhesion_Migration Cytokine_Release Reduced Cytokine Release Inflammatory_Signaling->Cytokine_Release

Caption: Proposed mechanism of action for this compound.

Experimental Workflow

Troubleshooting_Workflow Start Inconsistent Results Check_Reagents Check Reagent Preparation & Storage Start->Check_Reagents Review_Protocol Review Assay Protocol Start->Review_Protocol Verify_Cells Verify Cell Health & Passage Number Start->Verify_Cells Solubilization_Issue Prepare Fresh Dilutions Check_Reagents->Solubilization_Issue Issue Found? Protocol_Deviation Standardize Procedure Review_Protocol->Protocol_Deviation Issue Found? Cell_Issue Use Low Passage Cells Verify_Cells->Cell_Issue Issue Found? Re-run_Experiment Re-run Experiment Solubilization_Issue->Re-run_Experiment Protocol_Deviation->Re-run_Experiment Cell_Issue->Re-run_Experiment Consistent_Results Consistent Results Re-run_Experiment->Consistent_Results Successful

Caption: A logical workflow for troubleshooting inconsistent results.

Logical Relationship Diagram

IC50_Factors cluster_factors Influencing Factors IC50_Value IC50 Value ATP_Concentration ATP Concentration ATP_Concentration->IC50_Value Enzyme_Concentration Enzyme Concentration Enzyme_Concentration->IC50_Value Substrate_Type Substrate Type Substrate_Type->IC50_Value Incubation_Time Incubation Time Incubation_Time->IC50_Value Buffer_Conditions Buffer Conditions Buffer_Conditions->IC50_Value

Caption: Factors influencing IC50 values in kinase assays.

References

Technical Support Center: Optimizing Vezocolmitide Dosage and Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the dosage and administration frequency of Vezocolmitide (ST-100). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a collagen mimetic peptide. Its mechanism of action is the rapid restoration of disease-damaged helical collagen in the extracellular matrix (ECM). This repair of the collagen structure helps to restore normal cell signaling activity, which can lead to a reduction in inflammation and the promotion of tissue healing.[1] In the context of dry eye disease, this compound repairs damaged collagen on the ocular surface, which is believed to restore homeostatic function and alleviate the signs and symptoms of the condition.[2][3]

Q2: What were the dosages and administration frequencies of this compound used in clinical trials?

A2: In a Phase 2 clinical trial for dry eye disease, this compound (ST-100) was evaluated at two concentrations: a low dose of 22 µg/mL and a high dose of 60 µg/mL. The ophthalmic solution was administered bilaterally twice daily. The Phase 3 clinical trial utilized a single concentration of 60 µg/mL, also administered bilaterally twice daily.

Q3: What is the rationale for the twice-daily administration frequency?

A3: While specific pharmacokinetic data for this compound is not publicly available, the twice-daily dosing regimen is common for ophthalmic topical solutions to maintain therapeutic levels of the drug on the ocular surface. Factors influencing this frequency include the drug's residence time in the tear film, its penetration into the cornea, and its local mechanism of action. For peptide-based therapeutics, which can have shorter half-lives, more frequent administration is often necessary to ensure sustained efficacy.

Q4: Are there any publically available preclinical data to guide dose selection for in vitro or in vivo experiments?

A4: While specific dose-ranging studies from the manufacturer are not publically available, preclinical research has demonstrated the efficacy of collagen mimetic peptides in promoting corneal healing. In an in vivo mouse model of corneal injury, topical application of a collagen mimetic peptide formulation accelerated wound closure within 24 hours.[4][5] Another study in a mouse model of dry eye disease showed that a 200 µM concentration of a similar collagen mimetic peptide, applied once daily, significantly reduced nerve fragmentation and improved corneal epithelium integrity.

Troubleshooting Guides

Issue 1: High variability in in vitro cell migration assay results.

  • Possible Cause: Inconsistent scratch size or cell density.

  • Troubleshooting & Optimization:

    • Use a consistent method for creating the "wound" in the cell monolayer, such as a p200 pipette tip with a guide.

    • Ensure a confluent and uniform cell monolayer before creating the scratch.

    • Normalize the wound closure measurements to the initial wound area to account for slight variations.

    • Include multiple technical and biological replicates to assess variability.

Issue 2: Poor solubility or precipitation of this compound in custom buffer.

  • Possible Cause: The pH or ionic strength of the buffer may not be optimal for the peptide's solubility.

  • Troubleshooting & Optimization:

    • Refer to the manufacturer's instructions for recommended solvents and buffers.

    • If preparing a custom buffer, start with a pH close to physiological conditions (pH 7.0-7.4).

    • For ophthalmic solutions, the pH should ideally be within a range of 6.5 to 7.8 to minimize eye irritation.

    • Assess the peptide's solubility in a small range of buffers with varying pH and ionic strengths before preparing a large batch.

Issue 3: Inconsistent results in in vivo corneal wound healing studies.

  • Possible Cause: Variability in the size and depth of the initial corneal wound.

  • Troubleshooting & Optimization:

    • Utilize a standardized method for creating the corneal defect, such as an Algerbrush or a trephine.

    • Ensure all animals are of a similar age and strain to minimize biological variability.

    • Administer a consistent volume of the this compound solution directly to the cornea.

    • Use a validated scoring system to assess wound healing and mask the observer to the treatment groups to reduce bias.

Data Presentation

Table 1: Summary of this compound (ST-100) Clinical Trial Dosage and Frequency

Clinical Trial PhaseDosage Concentration(s)Administration FrequencyRoute of Administration
Phase 2 22 µg/mL (low dose)Twice DailyTopical Ophthalmic
60 µg/mL (high dose)Twice DailyTopical Ophthalmic
Phase 3 60 µg/mLTwice DailyTopical Ophthalmic

Experimental Protocols

Protocol 1: In Vitro Corneal Epithelial Cell Migration Assay (Scratch Assay)

This protocol provides a method for assessing the effect of this compound on the migration of corneal epithelial cells in culture.

  • Cell Culture: Culture human corneal epithelial cells (HCE-T) in appropriate media until a confluent monolayer is formed in 6-well plates.

  • Scratch Creation: Create a uniform "scratch" in the center of each well using a sterile p200 pipette tip.

  • Treatment: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells. Add fresh culture media containing different concentrations of this compound (e.g., 0, 10, 50, 100 µg/mL) to the respective wells.

  • Image Acquisition: Capture images of the scratch in the same position at 0, 6, 12, and 24 hours post-treatment using an inverted microscope with a camera.

  • Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area for each concentration.

Protocol 2: Ex Vivo Corneal Wound Healing Model

This protocol describes a method to evaluate the efficacy of this compound in promoting wound healing in an ex vivo organ culture model.

  • Tissue Preparation: Obtain fresh porcine or rabbit corneas from a local abattoir. Create a central, circular epithelial defect of a standardized diameter (e.g., 2 mm) using a trephine.

  • Organ Culture: Mount the corneas in an artificial anterior chamber system and culture them in a specialized organ culture medium.

  • Treatment: Apply a single drop of this compound solution at the desired concentration (e.g., 60 µg/mL) or a vehicle control to the corneal surface.

  • Wound Healing Assessment: Stain the corneas with fluorescein (B123965) at regular intervals (e.g., 0, 12, 24, 48 hours) to visualize the epithelial defect.

  • Image Analysis: Capture images of the fluorescein-stained area and quantify the wound area at each time point. Calculate the rate of re-epithelialization.

Mandatory Visualization

Vezocolmitide_Signaling_Pathway cluster_0 Ocular Surface Environment cluster_1 Extracellular Matrix cluster_2 Cellular Response DryEye Dry Eye Disease (Inflammation, Cell Stress) DamagedCollagen Damaged Collagen (Loss of helical structure) DryEye->DamagedCollagen induces RepairedCollagen Repaired Collagen (Restored helical structure) DamagedCollagen->RepairedCollagen repaired by This compound CellSignaling Aberrant Cell Signaling DamagedCollagen->CellSignaling RestoredSignaling Restored Homeostatic Cell Signaling RepairedCollagen->RestoredSignaling CellHealth Improved Cell Health & Function RestoredSignaling->CellHealth Inflammation Reduced Inflammation RestoredSignaling->Inflammation Healing Tissue Healing & Regeneration CellHealth->Healing This compound This compound (ST-100) (Collagen Mimetic Peptide) This compound->DamagedCollagen targets and binds

Caption: Mechanism of action of this compound in restoring ocular surface health.

Experimental_Workflow_In_Vitro Start Start: In Vitro Dose-Response Study CellCulture 1. Culture Corneal Epithelial Cells Start->CellCulture Scratch 2. Create Monolayer Wound (Scratch) CellCulture->Scratch Treatment 3. Treat with Varying This compound Concentrations Scratch->Treatment Imaging 4. Time-Lapse Imaging (0, 6, 12, 24h) Treatment->Imaging Analysis 5. Measure Wound Closure Rate Imaging->Analysis DoseResponse 6. Generate Dose-Response Curve Analysis->DoseResponse End End: Determine Optimal In Vitro Dose DoseResponse->End

Caption: Workflow for an in vitro scratch assay to determine this compound dose-response.

Troubleshooting_Logic Problem Problem: Inconsistent In Vivo Results Cause1 Potential Cause 1: Variable Wound Size/Depth Problem->Cause1 Cause2 Potential Cause 2: Inconsistent Dosing Problem->Cause2 Cause3 Potential Cause 3: Observer Bias Problem->Cause3 Solution1 Solution: Standardize wounding technique (e.g., use of trephine) Cause1->Solution1 Solution2 Solution: Use calibrated micropipette for consistent drop volume Cause2->Solution2 Solution3 Solution: Mask the observer to the treatment groups Cause3->Solution3

Caption: Troubleshooting logic for inconsistent in vivo experimental results.

References

Technical Support Center: Vezocolmitide Phase III Trial Endpoint Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with or interpreting the results of the Vezocolmitide (ST-100) Phase III clinical trial for Dry Eye Disease (DED).

Frequently Asked Questions (FAQs)

Q1: The this compound Phase III trial did not meet its primary endpoint. What was the endpoint and why did it fail?

A1: The primary endpoint of the this compound Phase III trial was the Schirmer's Responder Rate (SRR), defined as a significant increase in the proportion of patients with a greater than 10 mm improvement from baseline in the Schirmer's test score over a 29-day period.[1][2] The trial failed to meet this endpoint because the vehicle (placebo) group showed a better-than-expected improvement, making the difference between the this compound and vehicle groups not statistically significant.[1][2][3] This high placebo/vehicle response is a known challenge in DED clinical trials.[4][5][6]

Q2: If the primary endpoint was not met, are the clinical trial results still meaningful?

A2: Yes, the results are still considered meaningful by the investigators for several reasons.[7] While the primary endpoint was missed, this compound demonstrated statistically significant improvements in key secondary endpoints, including:

  • Corneal Fluorescein (B123965) Staining: A significant reduction in corneal staining was observed at week 1, with clinically meaningful improvement seen as early as day 4.[1][2] The magnitude of this improvement was reported to be greater than any currently approved DED therapy.[1][2]

  • Visual Function: A statistically significant improvement in visual function compared to placebo was achieved on day 2.[1][2]

These findings suggest that this compound has a rapid onset of action and promotes healing of the ocular surface.[1][2][7] The company plans to use these results to guide the design of a second Phase III study and to engage with the FDA on a regulatory path forward.[1][7]

Q3: What are the known limitations of using the Schirmer's test as a primary endpoint in Dry Eye Disease trials?

A3: The Schirmer's test, while a long-standing method for measuring tear production, has several limitations that can impact its reliability as a primary endpoint in DED clinical trials:

  • High Variability: The test is known for its high degree of variability and poor correlation with DED symptoms.

  • Reflex Tearing: The invasive nature of the test strip can induce reflex tearing, potentially masking a true treatment effect.

  • Placebo Effect: As seen in the this compound trial, the vehicle can produce a significant lubricating effect, leading to a high placebo response rate.[4][6]

  • Environmental Factors: Results can be influenced by environmental conditions.[6]

Q4: What is the mechanism of action of this compound?

A4: this compound is a first-in-class collagen mimetic peptide.[1][2] Its proposed mechanism of action involves targeting and repairing damaged collagen on the ocular surface.[1][2][8] This repair is thought to restore the structural integrity of the extracellular matrix and normalize cell signaling, leading to a reduction in inflammation and restoration of a healthy ocular surface.[1][8] Preclinical research has shown that these peptides can improve the health and function of epithelial, neuronal, and endothelial cells.[8][9]

Troubleshooting Guide for Experimental Design

This guide addresses potential issues researchers might encounter when designing studies with endpoints similar to the this compound Phase III trial.

Issue Potential Cause Troubleshooting Recommendation
High Placebo/Vehicle Response in Schirmer's Test The vehicle itself provides lubrication and symptomatic relief, masking the true effect of the active ingredient.* Consider a run-in period with the vehicle to stabilize the baseline and exclude high responders. * Explore alternative primary endpoints that are less susceptible to placebo effects, such as objective measures of ocular surface health (e.g., corneal staining) or patient-reported outcomes focused on specific symptoms. * Implement stricter environmental controls during testing to minimize variability.
Poor Correlation Between Signs and Symptoms DED is a multifactorial disease where subjective symptoms do not always align with objective clinical signs.* Utilize a combination of sign and symptom endpoints to provide a more comprehensive assessment of treatment efficacy. * Employ validated patient-reported outcome (PRO) instruments that capture the most bothersome symptoms for the target patient population. * Consider novel endpoints, such as biomarkers of inflammation or nerve morphology, to provide a more direct measure of the underlying pathophysiology.[10]
Variability in Corneal Fluorescein Staining Assessment Subjective grading of staining can lead to inter-observer variability.* Use a standardized grading scale and provide rigorous training and certification for all investigators. * Employ centralized reading centers to reduce variability. * Consider the use of automated or semi-automated image analysis software to provide a more objective and quantitative assessment of staining.

Data Presentation

The following tables summarize the key aspects of the this compound Phase III trial design and the reported outcomes. Note: Specific quantitative data from the trial have not yet been fully published. The information below is based on publicly available press releases and clinical trial registry information.

Table 1: this compound Phase III Trial (NCT06178679) Design

Parameter Description
Study Title A Phase 3 Multi-Center, Randomized, Double Masked, Vehicle Controlled Study to Assess the Safety and Efficacy of ST-100 (this compound) Ophthalmic Solution 60 μg/ml Ophthalmic Solution in Subjects Diagnosed with Dry Eye Disease (DED)[11]
Phase III[11]
Design Randomized, Double-Masked, Vehicle-Controlled[9][11]
Number of Participants 320[8]
Treatment Duration 29 days[1]
Primary Endpoint Schirmer's Responder Rate (SRR): Proportion of patients with ≥10 mm improvement from baseline in Schirmer's test score at Day 29.[1][2]
Secondary Endpoints Corneal Fluorescein Staining, Visual Function, and other signs and symptoms of DED.[1]

Table 2: Summary of this compound Phase III Trial Endpoint Results

Endpoint Outcome Reported Onset of Action
Primary: Schirmer's Responder Rate Not Met (No statistically significant difference compared to vehicle)[1][2][3]-
Secondary: Corneal Fluorescein Staining Met (Statistically significant improvement vs. vehicle)[1][2]Clinically meaningful improvement at Day 4; Statistically significant at Week 1[1][2]
Secondary: Visual Function Met (Statistically significant improvement vs. vehicle)[1][2]Day 2[1][2]

Experimental Protocols

1. Schirmer's Test without Anesthesia

  • Purpose: To measure basal and reflex tear secretion.

  • Procedure:

    • A sterile, standardized filter paper strip (5 mm x 35 mm) is folded 5 mm from one end.

    • The lower eyelid is gently pulled down, and the folded end of the strip is placed in the middle third of the lower conjunctival fornix.

    • The patient is instructed to close their eyes gently for 5 minutes.

    • After 5 minutes, the strip is removed, and the length of the moistened area is measured in millimeters from the initial fold.

2. Corneal Fluorescein Staining

  • Purpose: To assess the integrity of the corneal epithelium.

  • Procedure:

    • A sterile fluorescein strip is moistened with a sterile saline solution.

    • The moistened strip is gently touched to the inferior bulbar conjunctiva.

    • The patient is asked to blink several times to distribute the fluorescein dye.

    • After a standardized waiting period (e.g., 1-3 minutes), the cornea is examined with a slit lamp using a cobalt blue filter.

    • The degree of punctate epithelial erosions is graded for different regions of the cornea (e.g., superior, central, inferior) using a standardized scale (e.g., National Eye Institute/Industry Workshop scale).

Mandatory Visualizations

Vezocolmitide_Signaling_Pathway cluster_0 Ocular Surface in Dry Eye Disease cluster_1 This compound Intervention cluster_2 Restored Ocular Homeostasis Damaged_Collagen Damaged Extracellular Matrix (Collagen) Inflammation Inflammatory Cascade Damaged_Collagen->Inflammation Cell_Stress Cellular Stress and Dysfunction Damaged_Collagen->Cell_Stress Repaired_Collagen Repaired Extracellular Matrix Damaged_Collagen->Repaired_Collagen Epithelial_Cells Corneal and Conjunctival Epithelial Cells Reduced_Inflammation Reduced Inflammation Inflammation->Reduced_Inflammation Healthy_Epithelium Restored Epithelial Cell Health and Function Cell_Stress->Healthy_Epithelium This compound This compound (Collagen Mimetic Peptide) This compound->Damaged_Collagen Binds to and repairs This compound->Inflammation Inhibits Improved_Signaling Normalized Cell Signaling Repaired_Collagen->Improved_Signaling Improved_Signaling->Healthy_Epithelium

Caption: Proposed signaling pathway of this compound in restoring ocular surface homeostasis.

Experimental_Workflow cluster_screening Screening and Baseline cluster_randomization Randomization cluster_treatment Treatment Period (29 Days) cluster_endpoints Endpoint Assessment Inclusion_Criteria Inclusion/Exclusion Criteria Met Baseline_Assessments Baseline Assessments: - Schirmer's Test - Corneal Staining - Visual Function Inclusion_Criteria->Baseline_Assessments Randomization Randomization (1:1) Baseline_Assessments->Randomization Vezocolmitide_Arm This compound (ST-100) Randomization->Vezocolmitide_Arm Vehicle_Arm Vehicle (Placebo) Randomization->Vehicle_Arm Primary_Endpoint Primary Endpoint Assessment (Day 29): Schirmer's Responder Rate Vezocolmitide_Arm->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Assessments: - Corneal Staining (Day 4, Week 1) - Visual Function (Day 2) Vezocolmitide_Arm->Secondary_Endpoints Vehicle_Arm->Primary_Endpoint Vehicle_Arm->Secondary_Endpoints

Caption: Simplified workflow of the this compound Phase III clinical trial.

Logical_Relationship Trial_Outcome This compound Phase III Trial Outcome Primary_Endpoint_Failure Primary Endpoint Not Met (Schirmer's Responder Rate) Trial_Outcome->Primary_Endpoint_Failure Secondary_Endpoint_Success Secondary Endpoints Met (Corneal Staining, Visual Function) Trial_Outcome->Secondary_Endpoint_Success Drug_Efficacy_Signal Positive Signal of Drug Efficacy (Rapid Onset, Ocular Surface Healing) Secondary_Endpoint_Success->Drug_Efficacy_Signal High_Vehicle_Response High Vehicle (Placebo) Response High_Vehicle_Response->Primary_Endpoint_Failure Schirmer_Limitations Inherent Limitations of Schirmer's Test Schirmer_Limitations->Primary_Endpoint_Failure

References

Technical Support Center: Enhancing the Ocular Bioavailability of Topically Applied Vezocolmitide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the topical ophthalmic delivery of Vezocolmitide. The following question-and-answer format directly addresses potential challenges encountered during experimental formulation and testing.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in achieving high bioavailability for topically applied this compound eye drops?

The primary challenge is the rapid precorneal elimination of the drug.[1][2] The eye's natural protective mechanisms, including tear turnover, blinking, and nasolacrimal drainage, can remove the majority of an instilled eye drop within minutes, significantly limiting the time available for the peptide to act on the corneal surface.[3][4] Enhancing bioavailability, therefore, focuses on strategies to prolong the residence time of the formulation on the ocular surface.[5][6]

Q2: How can the residence time of a this compound formulation be extended?

Several strategies can be employed:

  • Increasing Viscosity: Incorporating viscosity-enhancing polymers can slow the clearance of the formulation from the eye.[6][7]

  • Mucoadhesion: Using mucoadhesive polymers that interact with the mucin layer of the tear film can significantly prolong contact time.[5][8][9]

  • In Situ Gelling Systems: Formulating this compound in a solution that transforms into a gel upon instillation (triggered by pH, temperature, or ions in the tear fluid) can create a drug reservoir on the ocular surface.[10][11][12]

Q3: Are there concerns regarding the stability of this compound, a peptide, in a liquid formulation?

Yes, peptide stability is a critical consideration.[13][14] Peptides like this compound can be susceptible to degradation through hydrolysis, oxidation, and aggregation.[15][16] Key factors to control in the formulation are:

  • pH: The pH of the formulation should be optimized to ensure both the stability of this compound and comfort for the patient (ideally close to the tear fluid pH of 7.4).[14][17]

  • Temperature: Storage conditions must be carefully controlled to prevent thermal degradation.[16]

  • Excipient Compatibility: Interactions with other formulation components should be evaluated to prevent destabilization of the peptide.

Q4: Can penetration enhancers be used to improve the delivery of this compound to the corneal epithelium?

Yes, penetration enhancers can be used to transiently and reversibly open the tight junctions between corneal epithelial cells, which may improve the penetration of this compound to its site of action.[7][18][19] However, the concentration of these agents must be carefully optimized to avoid ocular irritation and toxicity.[7]

Troubleshooting Guides

Issue 1: Inconsistent Efficacy in Preclinical Models
Potential Cause Troubleshooting Steps
Rapid clearance of the formulation 1. Increase the concentration of the viscosity-enhancing agent. 2. Incorporate a mucoadhesive polymer (e.g., hyaluronic acid, chitosan, carbomer) into the formulation.[5][8] 3. Evaluate an in situ gelling system.[10][11]
Peptide degradation 1. Confirm the pH of the formulation is within the optimal stability range for this compound.[14] 2. Conduct a stability study of the formulation under experimental conditions (temperature, light exposure).[15][20] 3. Analyze the purity of the this compound in the formulation before and after the experiment using techniques like HPLC.[15]
Incorrect dosing volume 1. Ensure the dosing volume is appropriate for the animal model being used to avoid immediate overflow and loss of the dose.
Variability in disease model 1. Ensure the method for inducing dry eye or corneal damage is consistent across all subjects.
Issue 2: Formulation Instability (e.g., Aggregation, Precipitation)
Potential Cause Troubleshooting Steps
Suboptimal pH 1. Adjust the pH of the formulation and monitor for aggregation over time.[14]
Incompatible excipients 1. Evaluate the compatibility of each excipient with this compound individually. 2. Consider the use of stabilizers such as certain sugars or polysaccharides.[14]
Temperature fluctuations 1. Ensure strict adherence to recommended storage and handling temperatures.[16] 2. Conduct freeze-thaw cycle studies to assess stability.
High shear stress during manufacturing 1. Optimize mixing speeds and methods during the formulation process to minimize shear stress on the peptide.[21]

Data Presentation: Comparison of Bioavailability Enhancement Strategies

The following table summarizes common strategies used to enhance the ocular bioavailability of topical formulations.

Strategy Mechanism of Action Common Excipients Advantages Potential Challenges
Viscosity Enhancement Increases formulation thickness, slowing drainage from the ocular surface.[6]Hydroxypropyl methylcellulose (B11928114) (HPMC), Carboxymethyl cellulose (B213188) (CMC), Polyvinyl alcohol (PVA).[5][7]Simple to formulate, widely used.High concentrations can cause blurred vision and irritation.[18]
Mucoadhesion Polymer chains interact with the mucin layer of the tear film, prolonging residence time.[5]Chitosan, Hyaluronic acid, Carbopol®, Gellan gum.[5][8]Significant increase in contact time, potential for lubricating properties.[5]Potential for irritation depending on the polymer and concentration.
In Situ Gelling A liquid formulation transitions to a gel in the eye due to stimuli like pH, temperature, or ions.[1][10][11]Poloxamers (temperature-sensitive), Alginates (ion-sensitive), Carbomers (pH-sensitive).[10][11][22]Easy to administer as a drop, provides a sustained-release drug depot.[12]Gel formation must be rapid and reproducible; potential for blurred vision.
Permeation Enhancement Reversibly opens tight junctions between corneal epithelial cells.[18][19]Benzalkonium chloride, EDTA, Cyclodextrins.[6][7]Can increase drug penetration to deeper layers of the cornea.Potential for ocular irritation and toxicity; requires careful concentration optimization.[7]

Experimental Protocols

Protocol 1: In Vitro Mucoadhesion Study

This protocol provides a method to quantify the mucoadhesive potential of a this compound formulation.

  • Prepare a Mucin Solution: Create a 0.5% (w/v) solution of porcine gastric mucin in a simulated tear fluid (pH 7.4).

  • Viscometric Measurement:

    • Measure the viscosity of the this compound formulation using a rheometer.

    • Measure the viscosity of the mucin solution.

    • Mix the this compound formulation with the mucin solution (typically in a 1:1 ratio).

    • Measure the viscosity of the mixture.

  • Calculate Mucoadhesive Force: The force of mucoadhesion can be calculated from the viscosity values using the following equation: F = (η_mixture - η_formulation - η_mucin). A higher positive value indicates stronger mucoadhesion.

  • Interpretation: A significant increase in the viscosity of the mixture compared to the individual components suggests a strong mucoadhesive interaction.

Protocol 2: In Vitro Corneal Permeability Assay

This protocol outlines a method for assessing the permeability of this compound across a corneal epithelial cell layer.

  • Cell Culture: Culture human corneal epithelial (HCE) cells on a permeable filter support (e.g., a Transwell® insert) until a confluent monolayer is formed, exhibiting a high transepithelial electrical resistance (TEER).[23][24]

  • Experimental Setup: Place the cell-culture insert into a vertical diffusion cell (e.g., a Franz cell), separating the donor and receiver compartments.[25]

  • Dosing: Add the this compound formulation to the donor (apical) compartment. The receiver (basolateral) compartment should contain a buffer solution.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment and replace the volume with fresh buffer.

  • Quantification: Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate Apparent Permeability (Papp): The Papp value (in cm/s) can be calculated to quantify the rate of permeation. A higher Papp value indicates greater permeability.[23]

Mandatory Visualizations

G cluster_0 This compound Signaling Pathway DamagedCollagen Damaged Extracellular Matrix Collagen RepairedCollagen Repaired Collagen Matrix This compound This compound (Collagen Mimetic Peptide) This compound->DamagedCollagen Binds to and repairs CellSignaling Restoration of Normal Cell Signaling RepairedCollagen->CellSignaling Leads to EpithelialHealth Improved Corneal Epithelial Health CellSignaling->EpithelialHealth Inflammation Reduced Inflammation CellSignaling->Inflammation

Caption: Mechanism of action for this compound.

G cluster_1 Experimental Workflow: Corneal Permeability Assay Start Culture HCE cells on permeable support TEER Verify Monolayer Integrity (Measure TEER) Start->TEER Setup Mount insert in Franz Diffusion Cell TEER->Setup Dose Add this compound formulation to Donor Chamber Setup->Dose Sample Sample from Receiver Chamber at time points Dose->Sample Analyze Quantify this compound (e.g., LC-MS/MS) Sample->Analyze Calculate Calculate Apparent Permeability (Papp) Analyze->Calculate End Assess Formulation Permeability Calculate->End

Caption: Workflow for in vitro corneal permeability testing.

G cluster_2 Troubleshooting Logic: Low Bioavailability Problem Problem: Low In Vivo Efficacy CheckResidence Is residence time sufficient? Problem->CheckResidence CheckStability Is the peptide stable in the formulation? Problem->CheckStability CheckPermeability Is the peptide permeating the cornea? Problem->CheckPermeability SolutionResidence Solution: - Increase viscosity - Add mucoadhesive - Use in situ gel CheckResidence->SolutionResidence No SolutionStability Solution: - Optimize pH - Check excipients - Control temperature CheckStability->SolutionStability No SolutionPermeability Solution: - Add permeation enhancer CheckPermeability->SolutionPermeability No

Caption: Troubleshooting logic for low bioavailability.

References

Strategies to mitigate off-target effects of collagen mimetic peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating off-target effects of collagen mimetic peptides (CMPs). The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions.

Troubleshooting Guide: Minimizing Non-Specific Binding and Off-Target Effects

High background signal, low signal-to-noise ratio, and false positives are common indicators of non-specific binding or off-target effects in experiments involving CMPs. This guide provides a systematic approach to troubleshooting these issues.

Problem 1: High Background Signal in Imaging or Binding Assays

Potential Cause Troubleshooting Steps
Hydrophobic or Electrostatic Interactions: CMPs may non-specifically adhere to surfaces or other proteins due to their physicochemical properties.1. Optimize Blocking Buffers: Increase the concentration or change the type of blocking agent (e.g., Bovine Serum Albumin (BSA), non-fat dry milk). 2. Adjust Buffer Composition: Modify the ionic strength or pH of the binding and washing buffers to disrupt non-specific electrostatic interactions. 3. Incorporate Detergents: Add low concentrations of non-ionic detergents (e.g., Tween-20) to the washing buffers to reduce hydrophobic interactions.
CMP Aggregation: At high concentrations, CMPs can self-assemble into larger structures that may bind non-specifically.1. Optimize CMP Concentration: Perform a concentration titration to determine the lowest effective concentration of the CMP. 2. Pre-clear CMP Solution: Centrifuge the CMP solution at high speed immediately before use to pellet any aggregates.
Inadequate Washing: Insufficient washing steps can leave unbound or weakly bound CMPs, contributing to high background.1. Increase Wash Steps: Increase the number and duration of washing steps after CMP incubation. 2. Optimize Wash Buffer: Ensure the wash buffer composition is optimized to remove non-specifically bound peptides (see above).

Problem 2: Non-Specific Cell Binding or Uptake

Potential Cause Troubleshooting Steps
Charge-Based Interactions: Positively charged CMPs can interact non-specifically with negatively charged cell membranes.1. Modify Peptide Sequence: If possible, redesign the CMP to have a more neutral or net-negative charge at physiological pH. 2. PEGylation: Conjugate polyethylene (B3416737) glycol (PEG) to the CMP to create a hydrophilic shield that can reduce non-specific interactions.[1]
Receptor-Independent Endocytosis: CMPs may be internalized by cells through non-specific endocytic pathways.1. Co-incubation with Inhibitors: Use known inhibitors of different endocytic pathways (e.g., chlorpromazine (B137089) for clathrin-mediated endocytosis) to identify the mechanism of non-specific uptake. 2. Targeted Delivery: Conjugate the CMP to a ligand that targets a specific cell surface receptor to enhance specific uptake.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of off-target effects with CMPs?

A1: Off-target effects with CMPs primarily stem from non-specific binding due to hydrophobic and electrostatic interactions with surfaces and non-target proteins.[2][3] The inherent propensity of some CMP sequences to self-assemble can also contribute to non-specific interactions.[4]

Q2: How can I improve the specificity of my CMP for its intended collagen target?

A2: Specificity can be enhanced by designing CMPs with sequences that are unique to the target collagen type or region.[5] Incorporating specific recognition motifs or using heterotrimeric CMP designs can also improve target selectivity.[5][6] Additionally, optimizing the experimental conditions, such as buffer composition and temperature, can favor specific binding.

Q3: Can the triple-helical structure of a CMP affect its off-target binding?

A3: Yes. The stability of the triple helix is crucial. A well-folded, stable triple-helical CMP is more likely to engage in specific, structurally-driven interactions with its target. Conversely, unfolded or partially folded peptides may expose hydrophobic regions that can lead to non-specific binding.[7]

Q4: Are there any surface coatings that can reduce non-specific binding of CMPs to experimental surfaces?

A4: Yes, coating surfaces with inert polymers like polyethylene glycol (PEG) can create a hydrophilic layer that repels non-specific protein and peptide adsorption.[1][8] Other blocking agents, such as bovine serum albumin (BSA), can also be used to saturate non-specific binding sites on a surface before the addition of the CMP.

Q5: How do I quantitatively measure the binding specificity of my CMP?

A5: Binding specificity can be quantified by comparing the binding affinity of your CMP to its target versus a panel of off-target proteins or surfaces. Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Enzyme-Linked Immunosorbent Assay (ELISA)-based binding assays can provide quantitative data on binding constants (Kd).[9]

Quantitative Data Summary

Table 1: Effect of CMP Modification on Binding Affinity and Specificity

CMP ModificationTargetOff-TargetTarget Kd (nM)Off-Target Kd (nM)Specificity Ratio (Off-Target Kd / Target Kd)Reference
Unmodified (GPP)10Type I CollagenBSA150>10,000>66(Hypothetical Data)
PEGylated (GPP)10Type I CollagenBSA180>50,000>277(Hypothetical Data)
Scrambled SequenceType I CollagenBSA>10,000>10,000N/A(Hypothetical Data)

Key Experimental Protocols

Protocol 1: Surface Blocking to Reduce Non-Specific Binding in Plate-Based Assays

  • Prepare Blocking Buffer: Dissolve 1-5% (w/v) Bovine Serum Albumin (BSA) or non-fat dry milk in a suitable buffer (e.g., Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)).

  • Coat Wells: Add a sufficient volume of blocking buffer to completely cover the surface of the wells in your microplate.

  • Incubate: Incubate the plate for at least 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Wash: Aspirate the blocking buffer and wash the wells 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Proceed with Assay: The plate is now ready for the addition of your CMP solution.

Protocol 2: PEGylation of a Cysteine-Containing CMP

  • Dissolve CMP: Dissolve the cysteine-containing CMP in a reaction buffer (e.g., PBS, pH 7.0-7.5).

  • Prepare PEG-Maleimide: Dissolve a maleimide-functionalized PEG derivative in the reaction buffer at a 5-10 fold molar excess to the CMP.

  • Reaction: Mix the CMP and PEG-maleimide solutions and allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Purify the PEGylated CMP from unreacted PEG and CMP using size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Confirm the successful conjugation and purity of the PEGylated CMP using techniques such as MALDI-TOF mass spectrometry or SDS-PAGE.

Visualizations

G start High Background Signal? cause1 Potential Cause: Hydrophobic/Electrostatic Interactions start->cause1 cause2 Potential Cause: CMP Aggregation start->cause2 cause3 Potential Cause: Inadequate Washing start->cause3 solution1 Optimize Blocking/Binding Buffers Add Detergents cause1->solution1 solution2 Titrate CMP Concentration Pre-clear Solution cause2->solution2 solution3 Increase Wash Steps/Duration Optimize Wash Buffer cause3->solution3 end Problem Resolved solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for high background signal.

G cluster_0 Unmodified Surface cluster_1 Modified Surface Unmodified Surface Substrate CMP_unmodified CMP Unmodified Surface->CMP_unmodified Non-specific binding OffTarget Off-Target Protein Unmodified Surface->OffTarget Non-specific binding Modified Surface Substrate + PEG Layer PEG PEG Shield Modified Surface->PEG CMP_modified CMP PEG->CMP_modified Binding prevented OffTarget_modified Off-Target Protein PEG->OffTarget_modified Binding prevented

Caption: Surface modification to prevent non-specific binding.

G CMP Targeted CMP Receptor Target Receptor CMP->Receptor Specific Binding Signaling Downstream Signaling Cascade Receptor->Signaling Response Cellular Response Signaling->Response

References

Technical Support Center: Refining Animal Models for Vezocolmitide Efficacy in Intestinal Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing animal models to assess the clinical efficacy of Vezocolmitide in the context of intestinal inflammation, such as Inflammatory Bowel Disease (IBD). Given this compound's mechanism as a collagen mimetic peptide, this guide focuses on adapting and refining models to capture its potential role in tissue repair and barrier function restoration.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound that we should be trying to model?

A1: this compound is a collagen mimetic peptide.[1][2][3][4] Its primary mechanism is to selectively bind to and repair damaged collagen, restoring the extracellular matrix structure.[4] In the context of intestinal inflammation, this suggests a therapeutic effect centered on restoring epithelial barrier integrity, promoting tissue repair, and potentially modulating subsequent inflammatory signaling. Your animal model should therefore allow for the robust assessment of mucosal healing and barrier function.

Q2: Which are the most common murine models of colitis, and how do they compare?

A2: Several mouse models are used to study IBD, each with distinct advantages and limitations.[5] Chemically induced models like Dextran Sulfate Sodium (DSS) and 2,4,6-Trinitrobenzene sulfonic acid (TNBS) are common. DSS disrupts the epithelial barrier, leading to acute colitis, while TNBS induces a T-cell-mediated response. Genetically engineered models, such as IL-10 knockout mice, develop spontaneous colitis.[5] The choice of model should align with the specific scientific question being addressed.[6]

Q3: Why are my results from an acute DSS model not translating to chronic models or clinical predictions?

A3: This is a common challenge in IBD research.[7][8] Acute models, like the standard DSS protocol, primarily reflect innate immune responses and epithelial injury.[9] They may not fully recapitulate the complex interplay of the adaptive immune system, microbial dysbiosis, and fibrosis seen in chronic human IBD.[9][10] For a drug like this compound, which likely acts on tissue repair, a chronic or recovery phase in the model may be more informative.

Q4: How can I adapt a standard colitis model to better assess the tissue repair capabilities of this compound?

A4: To assess tissue repair, consider modifying the standard DSS protocol. Instead of a single, high-dose administration, use a cyclical model (e.g., DSS followed by a recovery period with regular water). This allows for the evaluation of mucosal healing during the recovery phases. Key readouts should include not just inflammation scores, but also histological evidence of crypt regeneration, goblet cell restoration, and expression of tight junction proteins.

Q5: What are the key biomarkers to measure when evaluating this compound's efficacy in an animal model of colitis?

A5: Beyond standard disease activity indices (weight loss, stool consistency), focus on biomarkers related to this compound's mechanism. This includes:

  • Histological Scoring: Assess epithelial damage, inflammatory infiltrate, and crypt architecture.

  • Barrier Function: Measure intestinal permeability in vivo (e.g., FITC-dextran assay) or ex vivo in Ussing chambers.

  • Collagen Deposition: Use trichrome staining to assess collagen in the lamina propria.

  • Gene/Protein Expression: Quantify levels of tight junction proteins (e.g., Occludin, ZO-1), pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), and tissue remodeling markers (e.g., MMPs, TIMPs).

Troubleshooting Guides

Issue 1: High variability in disease severity within the same experimental group.
Potential Cause Troubleshooting Step
Microbiome Differences The gut microbiome significantly impacts colitis development in animal models.[5] House animals from different litters together for a period before the experiment (co-housing) or use mixed bedding to normalize microbiota.[5]
Genetic Drift The genetic background of the mouse strain can influence susceptibility to induced colitis.[5] Ensure all mice are from the same reputable vendor and have a consistent genetic background.
Inconsistent DSS/TNBS Administration Minor variations in the concentration or administration of the inducing chemical can lead to significant differences in disease severity. Prepare fresh solutions for each experiment and use precise administration techniques.
Issue 2: Lack of a therapeutic effect of this compound in a chosen animal model.
Potential Cause Troubleshooting Step
Inappropriate Model The chosen model may not involve significant collagen damage or epithelial disruption, which is the target of this compound. For example, a model driven purely by systemic immune dysregulation might not respond to a locally-acting tissue repair agent. Consider a model with known epithelial barrier defects, like DSS-induced colitis.[9]
Timing of Treatment The therapeutic window for a tissue-repair agent may be different from an anti-inflammatory agent. If this compound is administered too late in a highly inflammatory phase, it may not be effective. Test different treatment initiation points (e.g., prophylactic, at peak inflammation, during the recovery phase).
Route of Administration Ensure the drug is reaching the site of injury. For colitis, oral gavage or rectal administration may be more appropriate than systemic injection to maximize local concentration at the colonic mucosa.
Issue 3: Discrepancy between histological improvement and clinical signs.
Potential Cause Troubleshooting Step
Lag in Clinical Recovery Histological healing may precede the resolution of clinical signs like weight loss. Continue monitoring animals for a longer recovery period to see if clinical signs eventually improve.
Functional vs. Structural Repair The model may show structural repair (e.g., improved histology) without immediate functional recovery (e.g., normal stool consistency). Incorporate functional assays, such as intestinal permeability or colon length measurements, to get a more complete picture.
Subjectivity of Clinical Scoring Disease Activity Index (DAI) scoring can be subjective. Ensure scorers are blinded to the treatment groups to minimize bias.

Experimental Protocols & Data Presentation

Protocol: Cyclical DSS-Induced Colitis for Assessing Mucosal Healing

This protocol is designed to create a chronic inflammation and recovery model, which is more suitable for evaluating a tissue-repair agent like this compound.

  • Animal Model: C57BL/6 mice, 8-10 weeks old.

  • Induction: Administer 2.5% DSS (w/v) in drinking water for 5 days.

  • Recovery: Replace DSS water with regular drinking water for 14 days.

  • Cycles: Repeat the DSS/water cycle 2-3 times to establish chronic disease.

  • This compound Administration: Administer this compound (dose to be determined by dose-ranging studies) daily via oral gavage, starting from the first recovery period.

  • Readouts: Monitor body weight, stool consistency, and rectal bleeding daily to calculate the Disease Activity Index (DAI). At the end of each cycle, a subset of animals should be euthanized for collection of colon tissue for histology, permeability assays, and biomarker analysis.

Data Summary Tables

Table 1: Comparison of Common Colitis Models for this compound Studies

ModelMechanismKey Advantages for this compoundKey Disadvantages
Acute DSS Epithelial barrier disruption[9]Direct model of tissue injury; reproducible.Self-limiting; less adaptive immune involvement.[9]
Chronic DSS Recurrent barrier injuryModels chronicity and healing phases.High mortality; labor-intensive.
TNBS-Induced Hapten-induced T-cell mediated inflammationStrong adaptive immune component.Primarily models Crohn's-like disease; high variability.
IL-10 Knockout Spontaneous Th1-driven inflammationModels genetic predisposition; chronic disease.Disease onset can be variable; microbiome dependent.[5]

Table 2: Key Efficacy Readouts and Expected Outcomes with this compound

ParameterAssayExpected Outcome with Effective Treatment
Disease Activity Daily DAI ScoreReduction in weight loss, improved stool consistency, less bleeding.
Histological Damage H&E Staining ScoreReduced inflammatory infiltrate, restored crypt architecture, less ulceration.
Barrier Function In vivo FITC-Dextran AssayDecreased serum fluorescence, indicating lower gut permeability.
Collagen Integrity Masson's Trichrome StainingMore organized and dense collagen staining in the lamina propria.
Gene Expression qPCR of Colon TissueUpregulation of TJP1 (ZO-1), OCLN (Occludin); Downregulation of TNF, IL6.

Visualizations

G cluster_0 This compound's Proposed Mechanism in Colitis a Intestinal Epithelial Damage (e.g., from DSS) b Collagen Matrix Disruption in Lamina Propria a->b d Binds to Damaged Collagen b->d c This compound (Collagen Mimetic Peptide) c->d e Restoration of Extracellular Matrix d->e f Improved Epithelial Barrier Function e->f g Reduced Inflammatory Cell Infiltration f->g h Mucosal Healing g->h

Caption: Proposed mechanism of this compound in promoting mucosal healing.

G cluster_1 Experimental Workflow: Cyclical DSS Model start Start: C57BL/6 Mice dss1 Day 1-5: 2.5% DSS in Water start->dss1 Cycle 1 rec1 Day 6-19: Regular Water + this compound dss1->rec1 dss2 Day 20-24: 2.5% DSS in Water rec1->dss2 Cycle 2 rec2 Day 25-38: Regular Water + this compound dss2->rec2 end Endpoint Analysis: - Histology - Permeability - Biomarkers rec2->end

Caption: Workflow for a cyclical DSS colitis model to test this compound.

G cluster_2 Troubleshooting Logic issue High Variability in Disease Score cause1 Microbiome? issue->cause1 cause2 Genetics? issue->cause2 cause3 Administration? issue->cause3 sol1 Co-house Mice cause1->sol1 sol2 Single Source Vendor cause2->sol2 sol3 Standardize Technique cause3->sol3

References

Technical Support Center: Vezocolmitide (ST-100) Phase III Trial Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the Phase III clinical trial of Vezocolmitide (ST-100) for the treatment of Dry Eye Disease (DED).

Frequently Asked Questions (FAQs)

Q1: Why did this compound fail to meet its primary endpoint in the recent Phase III trial?

A1: this compound (ST-100) did not achieve statistical significance on its primary endpoint in the Phase III trial for Dry Eye Disease (DED) due to a higher-than-expected performance of the vehicle, or placebo, group.[1][2][3][4][5][6] The primary endpoint was the Schirmer's Responder Rate (SRR), defined as the proportion of patients with a greater than 10mm improvement in the Schirmer's tear test score from baseline.[2][3][4] While the performance of this compound in the Phase III trial surpassed its Phase II results, the unexpectedly high response in the vehicle group prevented the study from reaching statistical significance for this primary endpoint.[1][2][3][4][5]

Q2: Were there any positive outcomes from the this compound Phase III trial?

A2: Yes, despite missing the primary endpoint, this compound demonstrated statistically significant and clinically meaningful improvements in several key secondary endpoints.[2][6] Notably, there was a rapid onset of action, with therapeutic effects observed within 2 to 4 days of treatment for both signs and symptoms of DED.[1][2] The trial showed industry-leading results in reducing ocular surface damage, as measured by fluorescein (B123965) staining, with statistically significant improvements seen at week 1 and clinically meaningful improvement by day 4.[1][2][3] Additionally, a statistically significant improvement in visual function compared to placebo was observed as early as day 2.[2]

Q3: What is the mechanism of action for this compound?

A3: this compound is a first-in-class collagen mimetic peptide developed from Stuart Therapeutics' proprietary PolyCol™ technology platform.[1][2][3] Its unique mechanism of action involves targeting and repairing damaged collagen on the ocular surface.[1][2][3][5] In Dry Eye Disease, damage to the extracellular matrix collagen is part of an inflammatory cycle that disrupts normal tissue function and cell signaling.[1][2] this compound is designed to restore the structural integrity of this damaged collagen, which in turn helps to re-establish homeostatic function, reduce inflammation, and alleviate the signs and symptoms of DED.[1][3][5] Pre-clinical research also suggests it may help restore the corneal sub-basal nerve plexus.[7]

Q4: What are the next steps for the development of this compound?

A4: Stuart Therapeutics has indicated that the findings from this Phase III trial will be used to guide the design of a second Phase III study.[1][2] The company plans to engage with the U.S. Food and Drug Administration (FDA) to confirm the design of the upcoming trial and the regulatory path forward for this compound.[2]

Quantitative Data Summary

The following tables summarize the key outcomes from the this compound Phase III trial.

Table 1: Primary Endpoint Results

EndpointDefinitionOutcomeReason for Not Reaching Statistical Significance
Schirmer's Responder Rate (SRR)Proportion of patients with >10 mm improvement from baseline in Schirmer's tear test score over 29 days.Did not reach statistical significance.[2][4][6]The vehicle (placebo) group performed better than anticipated based on Phase II trial results.[1][2][3][4]

Table 2: Key Secondary Endpoint Results

EndpointObservationOnset of ActionStatistical Significance
Ocular Surface Staining (Fluorescein)Improvement in multiple regions of the eye.[1][2][3]Clinically meaningful (>20%) improvement by Day 4; statistically significant at Week 1.[1][2][3]Achieved statistical significance.[1][2][3]
Visual FunctionImprovement relative to placebo.[2]Day 2.[2]Achieved statistical significance.[2]

Experimental Protocols

Schirmer's Tear Test Methodology

The Schirmer's test is a commonly used clinical procedure to measure tear production and is a key endpoint in DED clinical trials.

  • Purpose: To assess the quantity of aqueous tear production.

  • Materials: Standardized sterile filter paper strips (5 mm by 35 mm).

  • Procedure:

    • The patient is seated comfortably in a dimly lit room to minimize reflex tearing.

    • The rounded end of the Schirmer's strip is folded and placed in the lower cul-de-sac of the eye, at the junction of the middle and lateral thirds of the eyelid.

    • The patient is instructed to close their eyes gently or blink normally for five minutes.

    • After five minutes, the strip is removed, and the length of the wetted area is measured in millimeters from the initial fold.

  • Interpretation: A lower value indicates reduced tear production. In the context of the this compound trial, a significant increase in the wetted area from baseline was the desired outcome.

Visualizations

Below are diagrams illustrating the proposed signaling pathway of this compound and the workflow of the Phase III clinical trial.

vezocolmitide_moa cluster_disease Dry Eye Disease Pathophysiology cluster_intervention This compound Intervention Inflammation Inflammation Collagen_Damage Extracellular Matrix Collagen Damage Inflammation->Collagen_Damage Cell_Signaling_Disruption Disrupted Cell Signaling & Tissue Integrity Collagen_Damage->Cell_Signaling_Disruption This compound This compound (Collagen Mimetic Peptide) Cell_Signaling_Disruption->Inflammation Feedback Loop Collagen_Repair Targeted Repair of Damaged Collagen This compound->Collagen_Repair Restoration Restoration of Homeostatic Function & Signaling Collagen_Repair->Restoration Restoration->Inflammation Reduces Inflammation

Caption: Proposed mechanism of action for this compound in Dry Eye Disease.

phase3_trial_workflow cluster_screening Patient Recruitment cluster_randomization Trial Execution (29 Days) cluster_endpoints Endpoint Assessment cluster_outcome Trial Outcome Screening Patient Screening (Diagnosis of DED) Randomization Randomization (Double-Blind) Screening->Randomization Group_A Group A: This compound (ST-100) Ophthalmic Solution Randomization->Group_A Group_B Group B: Vehicle (Placebo) Ophthalmic Solution Randomization->Group_B Primary_Endpoint Primary Endpoint: Schirmer's Responder Rate (>10mm improvement) Group_A->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: - Fluorescein Staining - Visual Function - Symptom Scores Group_A->Secondary_Endpoints Group_B->Primary_Endpoint Group_B->Secondary_Endpoints Outcome Primary Endpoint Not Met (High Placebo Response) Primary_Endpoint->Outcome Positive_Secondary Positive Secondary Endpoint Results Secondary_Endpoints->Positive_Secondary

Caption: Workflow of the this compound Phase III clinical trial for Dry Eye Disease.

References

Improving patient selection criteria for future Vezocolmitide studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving patient selection criteria for future clinical studies of Vezocolmitide (formerly ST-100). This compound is a novel collagen mimetic peptide designed to repair damaged extracellular matrix (ECM) in the cornea, thereby restoring cellular homeostasis and promoting healing in patients with dry eye disease (DED).

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a collagen mimetic peptide that operates via the PolyCol™ platform. Its primary mechanism is the targeted repair of damaged helical collagen in the extracellular matrix of the cornea.[1][2] This repair process is believed to restore the structural integrity of the tissue and normalize homeostatic cell signaling, which is disrupted in chronic inflammatory conditions like dry eye disease.[1][2] Preclinical studies suggest that this restoration of the ECM leads to a reduction in inflammation, promotes the health and function of corneal epithelial and neuronal cells, and supports the regeneration of the corneal sub-basal nerve plexus.[1][3][4]

Q2: What were the primary and key secondary endpoints in the Phase 3 clinical trial for this compound?

A2: In the recent Phase 3 clinical trial, the primary endpoint was the Schirmer's Responder Rate (SRR), defined as a significant increase in the proportion of patients with a greater than 10mm improvement from baseline in the Schirmer's tear test score.[5][6] While the trial did not meet this primary endpoint, it did demonstrate statistically significant improvements in key secondary endpoints, including:

  • Corneal Fluorescein (B123965) Staining: A significant reduction in ocular surface damage was observed.[5][6]

  • Visual Function: Patients treated with this compound showed a statistically significant improvement in visual function compared to placebo.[5][6]

Q3: What were the key inclusion and exclusion criteria for the Phase 3 clinical trial that could inform future patient selection?

A3: The Phase 3 trial enrolled patients with a diagnosis of dry eye disease. Key inclusion criteria targeted a patient population with a certain severity of the disease, while exclusion criteria aimed to minimize confounding factors. A summary of these criteria is provided in the table below.

Data Presentation

Table 1: Key Inclusion and Exclusion Criteria from the this compound Phase 3 Clinical Trial (NCT06178679)

CategoryCriteriaRationale for Future Consideration
Inclusion Criteria
DiagnosisReported history of Dry Eye Disease (DED) for at least 6 months.Ensures a chronic DED population. Future studies could stratify by DED subtype (e.g., aqueous deficient vs. evaporative).
SymptomsOcular Surface Disease Index (OSDI) score of 23 or higher.Selects for patients with a significant symptomatic burden.
SignsSchirmer's Test score of 10 mm or less in 5 minutes.Enriches for patients with aqueous deficient dry eye.
Corneal fluorescein staining score of 4 or higher on the National Eye Institute (NEI) scale.Includes patients with objective evidence of corneal surface damage.
Exclusion Criteria
Ocular ConditionsActive ocular infection or inflammation (other than DED).Reduces variability and potential for confounding inflammatory signals.
History of ocular surgery within the past 6 months.Avoids inclusion of patients whose symptoms may be related to recent surgical procedures.
Systemic ConditionsUncontrolled systemic disease known to affect the ocular surface (e.g., Sjögren's syndrome, rheumatoid arthritis).While these patients are often excluded, a dedicated study in this population could be considered to assess efficacy in severe, systemic DED.
MedicationsUse of topical ophthalmic medications known to interfere with DED assessment (e.g., corticosteroids, cyclosporine) within 30 days of screening.Ensures that the observed effects are attributable to the study drug.

Table 2: Summary of Publicly Available Quantitative Results from this compound Clinical Trials

EndpointPhase 2 (NCT05241470)Phase 3
Primary Endpoint
Schirmer's Test Responder Rate (≥10 mm improvement)Met primary endpoint (p = 0.0266 for 50µg/mL dose)[7][8]Did not reach statistical significance[6][9]
Secondary Endpoints
Corneal Fluorescein StainingSignificant improvement observed as early as Day 7[7]Statistically significant improvement at Week 1, with clinically meaningful improvement on Day 4[5][6]
Ocular DiscomfortSignificant improvement observed at Day 14 (p=0.0332)[8]Not explicitly stated in available press releases.
Visual FunctionImprovement in visual acuity noted in press releases[1]Statistically significant improvement relative to placebo on Day 2[5][9]

Note: This table is based on publicly available information from press releases and clinical trial announcements. More detailed quantitative data from the full study reports would be necessary for a complete analysis.

Experimental Protocols

Protocol 1: In Vitro Collagen Repair Assay

This assay is designed to assess the ability of this compound to repair damaged collagen, a key aspect of its mechanism of action.

Materials:

  • Human corneal epithelial cells (HCECs)

  • Type I collagen-coated culture plates

  • Matrix metalloproteinase-1 (MMP-1)

  • This compound solution (various concentrations)

  • Vehicle control

  • Cell culture medium

  • Fluorescently labeled anti-collagen type I antibody

  • Fluorescence microscope

Methodology:

  • Collagen Damage Induction:

    • Culture HCECs to confluence on Type I collagen-coated plates.

    • Induce collagen damage by treating the cell cultures with a predetermined concentration of MMP-1 for a specified duration (e.g., 24 hours). This will create sites of denatured collagen.

  • Treatment:

    • Remove the MMP-1 containing medium and wash the cells gently with phosphate-buffered saline (PBS).

    • Add fresh cell culture medium containing various concentrations of this compound or vehicle control to the respective wells.

    • Incubate for a defined period (e.g., 48 hours) to allow for collagen repair.

  • Assessment of Collagen Repair:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block non-specific binding with a suitable blocking buffer.

    • Incubate with a fluorescently labeled anti-collagen type I antibody that specifically recognizes the repaired, triple-helical collagen structure.

    • Wash the cells and visualize the fluorescence using a fluorescence microscope.

  • Quantification:

    • Capture images from multiple random fields for each treatment group.

    • Quantify the fluorescence intensity using image analysis software (e.g., ImageJ). An increase in fluorescence intensity in the this compound-treated groups compared to the vehicle control would indicate collagen repair.

Protocol 2: In Situ Hybridization (ISH) for Pro-inflammatory Cytokine mRNA in Human Corneal Tissue

This protocol allows for the visualization and semi-quantification of pro-inflammatory cytokine mRNA (e.g., IL-6, TNF-α) within corneal tissue sections, which can be used to assess the anti-inflammatory effects of this compound.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) human corneal tissue sections

  • Digoxigenin (DIG)-labeled RNA probes for target cytokines

  • Proteinase K

  • Hybridization buffer

  • Anti-DIG antibody conjugated to alkaline phosphatase (AP)

  • NBT/BCIP substrate

  • Microscope

Methodology:

  • Deparaffinization and Rehydration:

    • Deparaffinize the FFPE tissue sections in xylene.

    • Rehydrate through a graded series of ethanol (B145695) washes and finally in DEPC-treated water.

  • Permeabilization:

    • Treat the sections with Proteinase K to unmask the target mRNA. The concentration and incubation time should be optimized for corneal tissue.

  • Hybridization:

    • Pre-hybridize the sections in hybridization buffer.

    • Apply the DIG-labeled RNA probes (diluted in hybridization buffer) to the sections and incubate overnight in a humidified chamber at an optimized temperature.

  • Washing:

    • Perform stringent washes to remove unbound and non-specifically bound probes.

  • Immunodetection:

    • Block the sections with a suitable blocking reagent.

    • Incubate with an anti-DIG-AP antibody.

    • Wash to remove unbound antibody.

  • Signal Development:

    • Incubate the sections with the NBT/BCIP substrate until a colored precipitate develops.

  • Counterstaining and Mounting:

    • Counterstain with a suitable nuclear stain (e.g., Nuclear Fast Red).

    • Dehydrate and mount the slides.

  • Analysis:

    • Examine the sections under a light microscope. The intensity and localization of the colored precipitate will indicate the level and location of the target cytokine mRNA expression.

Mandatory Visualization

Vezocolmitide_Mechanism_of_Action cluster_0 Dry Eye Disease Pathophysiology cluster_1 This compound Intervention Inflammatory Stress Inflammatory Stress MMP Activation MMP Activation Inflammatory Stress->MMP Activation Damaged Collagen Damaged Collagen MMP Activation->Damaged Collagen Disrupted Cell Signaling Disrupted Cell Signaling Damaged Collagen->Disrupted Cell Signaling This compound This compound Epithelial & Neuronal Damage Epithelial & Neuronal Damage Disrupted Cell Signaling->Epithelial & Neuronal Damage Repaired Collagen Repaired Collagen This compound->Repaired Collagen Binds to and refolds damaged collagen Restored Cell Signaling Restored Cell Signaling Repaired Collagen->Restored Cell Signaling Reduced Inflammation Reduced Inflammation Restored Cell Signaling->Reduced Inflammation Tissue Regeneration Tissue Regeneration Restored Cell Signaling->Tissue Regeneration

Caption: Proposed mechanism of action of this compound in dry eye disease.

Patient_Selection_Workflow Patient Screening Patient Screening Inclusion/Exclusion Criteria Assessment Inclusion/Exclusion Criteria Assessment Patient Screening->Inclusion/Exclusion Criteria Assessment Baseline Biomarker Analysis Baseline Biomarker Analysis Inclusion/Exclusion Criteria Assessment->Baseline Biomarker Analysis Eligible Patients Stratification by Biomarker Profile Stratification by Biomarker Profile Baseline Biomarker Analysis->Stratification by Biomarker Profile Randomization to Treatment Arms Randomization to Treatment Arms Stratification by Biomarker Profile->Randomization to Treatment Arms This compound Treatment This compound Treatment Randomization to Treatment Arms->this compound Treatment Placebo/Vehicle Control Placebo/Vehicle Control Randomization to Treatment Arms->Placebo/Vehicle Control Efficacy & Safety Assessment Efficacy & Safety Assessment This compound Treatment->Efficacy & Safety Assessment Placebo/Vehicle Control->Efficacy & Safety Assessment

Caption: Proposed workflow for improved patient selection in future this compound studies.

Troubleshooting Guides

Troubleshooting for In Vitro Collagen Repair Assay
IssuePossible CauseRecommended Solution
Low or no fluorescence signal in treated groups Ineffective collagen damageOptimize MMP-1 concentration and incubation time. Confirm damage with a negative control (no repair agent).
Insufficient this compound concentration or incubation timePerform a dose-response and time-course experiment to determine optimal conditions.
Poor antibody bindingCheck antibody specifications for reactivity with repaired collagen. Titrate antibody concentration.
High background fluorescence Non-specific antibody bindingIncrease blocking time and/or use a different blocking agent. Include a secondary antibody-only control.
Autofluorescence from cells or mediumUse a mounting medium with an anti-fade reagent. Image cells in a phenol (B47542) red-free medium.
Inconsistent results between wells Uneven cell seedingEnsure a single-cell suspension and even distribution when plating.
Inconsistent MMP-1 or this compound applicationUse precise pipetting techniques and ensure thorough mixing.
Troubleshooting for In Situ Hybridization on Corneal Tissue
IssuePossible CauseRecommended Solution
Weak or no signal RNA degradationUse fresh tissue and handle with RNase-free techniques.
Insufficient probe penetrationOptimize Proteinase K digestion time and concentration.
Suboptimal hybridization temperaturePerform a temperature gradient to determine the optimal hybridization temperature for your probe.
High background staining Non-specific probe bindingIncrease the stringency of the post-hybridization washes (increase temperature, decrease salt concentration).
Endogenous alkaline phosphatase activityPre-treat sections with levamisole.
Damaged tissue morphology Over-digestion with Proteinase KReduce the concentration or incubation time of the Proteinase K treatment.
Harsh tissue processingHandle tissue sections gently throughout the protocol.

References

Validation & Comparative

A Comparative Analysis of Vezocolmitide and Cyclosporine for the Treatment of Dry Eye Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the efficacy of two therapeutic agents for Dry Eye Disease (DED): Vezocolmitide (ST-100), a novel collagen mimetic peptide, and Cyclosporine, a well-established calcineurin inhibitor. This comparison is based on available clinical trial data and aims to provide an objective overview for research and development professionals.

Mechanism of Action

This compound (ST-100) is a first-in-class drug candidate based on the proprietary PolyCo™ technology platform. It is a synthesized polypeptide that mimics key amino acid sequences found in extracellular matrix collagen.[1] Its proposed mechanism of action involves the selective repair of disease-damaged collagen on the ocular surface.[2][3] This restoration of the collagen matrix is believed to re-establish homeostatic cell signaling, leading to a reduction in inflammation and oxidative stress, and promoting the health and function of corneal epithelial, neuronal, and endothelial cells.[2][3][4][5]

Cyclosporine is a potent immunomodulatory agent that acts as a calcineurin inhibitor.[6] By binding to cyclophilin within T-lymphocytes, it inhibits the calcineurin-mediated dephosphorylation of the nuclear factor of activated T-cells (NFAT).[7][8] This action prevents the transcription of genes for pro-inflammatory cytokines such as Interleukin-2 (IL-2), thereby reducing T-cell activation and the overall inflammatory cascade that is a hallmark of DED.[6][7][8] Cyclosporine has also been shown to increase goblet cell density and tear production.[6][9]

Signaling Pathway Diagrams

Vezocolmitide_Mechanism_of_Action cluster_0 Ocular Surface in DED cluster_1 This compound (ST-100) Intervention cluster_2 Restored Ocular Homeostasis Damaged Collagen Damaged Collagen Inflammation & Oxidative Stress Inflammation & Oxidative Stress Damaged Collagen->Inflammation & Oxidative Stress Impaired Cell Signaling Impaired Cell Signaling Damaged Collagen->Impaired Cell Signaling Repaired Collagen Matrix Repaired Collagen Matrix This compound This compound This compound->Damaged Collagen Binds to and repairs Restored Cell Signaling Restored Cell Signaling Repaired Collagen Matrix->Restored Cell Signaling Reduced Inflammation & Stress Reduced Inflammation & Stress Restored Cell Signaling->Reduced Inflammation & Stress Improved Cell Health Improved Cell Health Restored Cell Signaling->Improved Cell Health

Caption: Mechanism of Action of this compound in DED.

Cyclosporine_Mechanism_of_Action cluster_0 T-Cell Activation in DED cluster_1 Cyclosporine Intervention cluster_2 Inflammatory Response Antigen Presentation Antigen Presentation T-Cell Receptor T-Cell Receptor Antigen Presentation->T-Cell Receptor Calcineurin Calcineurin T-Cell Receptor->Calcineurin NFAT (phosphorylated) NFAT (phosphorylated) Calcineurin->NFAT (phosphorylated) Dephosphorylates NFAT (dephosphorylated) NFAT (dephosphorylated) NFAT (phosphorylated)->NFAT (dephosphorylated) IL-2 Gene Transcription IL-2 Gene Transcription NFAT (dephosphorylated)->IL-2 Gene Transcription Enters nucleus and activates Cyclosporine Cyclosporine Cyclophilin Cyclophilin Cyclosporine->Cyclophilin Binds to Cyclosporine-Cyclophilin Complex Cyclosporine-Cyclophilin Complex Cyclosporine-Cyclophilin Complex->Calcineurin T-Cell Proliferation & Activation T-Cell Proliferation & Activation IL-2 Gene Transcription->T-Cell Proliferation & Activation Ocular Surface Inflammation Ocular Surface Inflammation T-Cell Proliferation & Activation->Ocular Surface Inflammation

Caption: Mechanism of Action of Cyclosporine in DED.

Efficacy Comparison from Clinical Trials

The following tables summarize the quantitative efficacy data from clinical trials of this compound and various formulations of Cyclosporine. It is important to note that these are not from head-to-head studies and are presented for comparative purposes based on their respective vehicle-controlled trials.

Table 1: this compound (ST-100) Phase 3 Trial Results
Efficacy EndpointResultOnset of Action
Corneal Fluorescein (B123965) Staining Statistically significant improvement in multiple regions vs. vehicle.[3][5][10][11]Clinically meaningful (>20%) improvement observed on Day 4, with statistical significance at Week 1.[3][5][10][11]
Visual Function Statistically significant improvement vs. placebo.[3][5][10]Day 2.[3][5][10]
Schirmer's Responder Rate (>10mm improvement) Did not reach statistical significance vs. vehicle.[3][12]N/A
Patient-Reported Symptoms Rapid relief reported.[10][12]Within 2 to 4 days.[10][12]
Table 2: Cyclosporine Ophthalmic Emulsion (0.05% and 0.1%) Phase 3 Trials (Pooled Data)
Efficacy EndpointResult (vs. Vehicle)Timepoint
Corneal Staining Statistically significant improvement (P ≤ 0.05).[13]6 months.[13]
Categorized Schirmer Values Statistically significant improvement (P ≤ 0.05).[13]6 months.[13]
Blurred Vision (Subjective) Statistically significant improvement with 0.05% formulation (P < 0.05).[13]6 months.[13]
Need for Artificial Tears Statistically significant reduction with 0.05% formulation (P < 0.05).[13]6 months.[13]
Physician's Global Response Statistically significant improvement with 0.05% formulation (P < 0.05).[13]6 months.[13]

A network meta-analysis of seven different commercial cyclosporine A formulations found that Restasis® (cyclosporine 0.05%) was the most effective for reducing Ocular Surface Disease Index (OSDI) scores, while Zirun® performed better in improving Schirmer's test scores.[14][15]

Experimental Protocols

This compound (ST-100) Phase 3 Clinical Trial
  • Study Design: A multi-center, randomized, double-blind, vehicle-controlled study.[1][2][4]

  • Patient Population: 320 subjects diagnosed with DED.[1]

  • Treatment Regimen: Patients were treated with ST-100 ophthalmic solution or placebo for one month (29 days).[2][3][16]

  • Follow-up: A two-week observation period followed the treatment phase.[2]

  • Primary Endpoint: A significant increase in the proportion of patients with a greater than 10mm improvement from baseline in the Schirmer's tear test score (Schirmer's Responder Rate).[3]

  • Secondary Endpoints: Included assessments of corneal fluorescein staining, visual function, and patient-reported symptoms.[3][10][11]

Cyclosporine Ophthalmic Emulsion Phase 3 Clinical Trials
  • Study Design: Two identical, multi-center, randomized, double-masked, parallel-group, vehicle-controlled trials.[13]

  • Patient Population: 877 patients with moderate to severe DED.[13]

  • Treatment Regimen: Patients were treated twice daily with either cyclosporine 0.05%, cyclosporine 0.1%, or vehicle for 6 months.[13]

  • Efficacy Measures: Included corneal and interpalpebral dye staining, Schirmer's test (with and without anesthesia), tear break-up time, Ocular Surface Disease Index (OSDI), and patient/investigator subjective ratings.[13]

  • Safety Measures: Adverse events, visual acuity, intraocular pressure, and biomicroscopy were monitored.[13]

Experimental Workflow Diagram

DED_Clinical_Trial_Workflow cluster_0 Pre-Treatment cluster_1 Treatment & Follow-up cluster_2 Conclusion Patient Screening & Enrollment Patient Screening & Enrollment Baseline Assessment Baseline Assessment Patient Screening & Enrollment->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Treatment Period Treatment Period Randomization->Treatment Period Follow-up Assessments Follow-up Assessments Treatment Period->Follow-up Assessments Follow-up Assessments->Treatment Period Scheduled Visits End of Study End of Study Follow-up Assessments->End of Study Data Analysis Data Analysis End of Study->Data Analysis

Caption: Generalized Workflow of a DED Clinical Trial.

Summary and Conclusion

This compound and cyclosporine represent two distinct approaches to the management of DED. This compound, with its novel collagen repair mechanism, has demonstrated a rapid onset of action, particularly in improving signs of ocular surface damage and visual function.[3][5][10][11] This could address a significant unmet need for fast-acting relief in DED patients.[10][12]

Cyclosporine, a long-standing therapy, effectively addresses the underlying inflammation in DED through T-cell modulation.[6][7][17] Its efficacy in improving both signs and symptoms of DED is well-documented in numerous studies, although the onset of action is generally slower than that reported for this compound.[13][18][19]

While direct comparative studies are lacking, the available data suggests that this compound may offer a faster resolution of certain signs and symptoms of DED. However, cyclosporine has a more established long-term safety and efficacy profile. The choice between these or other therapeutic options will depend on the specific clinical presentation and treatment goals for individual patients. Further research, including head-to-head clinical trials, will be crucial to fully elucidate the comparative efficacy and positioning of these two treatments in the DED therapeutic landscape.

References

A Comparative Guide to the Mechanisms of Action: Vezocolmitide and Lifitegrast in Dry Eye Disease

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dry Eye Disease (DED) is a multifactorial disorder of the ocular surface characterized by a loss of tear film homeostasis, inflammation, and ocular surface damage. The pathophysiology involves a complex interplay of environmental factors, immune responses, and tissue integrity. This guide provides a detailed, objective comparison of the mechanisms of action of two distinct therapeutic agents for DED: lifitegrast (B1675323), an established anti-inflammatory drug, and vezocolmitide, a novel tissue-reparative candidate. We will examine their molecular targets, signaling pathways, and the experimental data that substantiates their therapeutic approaches, tailored for researchers, scientists, and drug development professionals.

Lifitegrast: A Targeted T-Cell Modulator

Lifitegrast is a small-molecule integrin antagonist specifically designed to inhibit the inflammatory cascade mediated by T-lymphocytes, which is a key element in the pathology of DED.[1][2]

Mechanism of Action

The core mechanism of lifitegrast involves the targeted disruption of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[3][4][5]

  • Molecular Target: LFA-1 is an integrin receptor expressed on the surface of leukocytes, including T-cells.[1][3] Its primary ligand, ICAM-1, is an adhesion molecule that becomes overexpressed on the surface of corneal and conjunctival epithelial cells and vascular endothelium during inflammatory states like DED.[3][6][7]

  • Inhibition of T-Cell Trafficking and Activation: The binding of LFA-1 to ICAM-1 is a critical step in the immune response. It facilitates the adhesion of T-cells to the vascular endothelium, their subsequent migration into ocular tissues, and the formation of an immunological synapse with antigen-presenting cells, which is necessary for T-cell activation and proliferation.[1][6][8]

  • Downregulation of Inflammation: By binding to LFA-1 and competitively blocking its interaction with ICAM-1, lifitegrast effectively down-regulates the T-cell-mediated inflammatory response.[4][5][9] This blockade inhibits T-cell recruitment to the ocular surface and reduces the subsequent release of pro-inflammatory cytokines, such as IFN-γ, TNF-α, IL-1, IL-2, IL-4, and IL-6, thereby breaking the cycle of inflammation that perpetuates DED.[2][9]

Signaling Pathway of Lifitegrast

Lifitegrast_MoA cluster_0 T-Cell cluster_1 Epithelial / Antigen-Presenting Cell cluster_2 Downstream Inflammatory Cascade TCell T-Cell LFA1 LFA-1 Synapse Immunological Synapse (T-Cell Adhesion & Activation) LFA1->Synapse Binds APC APC / Epithelial Cell ICAM1 ICAM-1 ICAM1->Synapse Lifitegrast Lifitegrast Lifitegrast->LFA1 BLOCKS Cytokines Release of Pro-inflammatory Cytokines (IFN-γ, TNF-α, ILs) Synapse->Cytokines Leads to

Figure 1: Lifitegrast blocks the LFA-1/ICAM-1 interaction, preventing T-cell activation.
Supporting Experimental Data

Lifitegrast's mechanism has been validated through extensive preclinical and clinical studies. Its potency and efficacy have been quantified, providing a clear picture of its therapeutic effects.

ParameterValueStudy ContextCitation
IC50 (LFA-1/ICAM-1 Inhibition) 3 nMIn vitro structure-based drug design assays.[9]
Optimal Concentration 5.0% (50 mg/mL)Determined in Phase 2 dose-ranging clinical trials.[3][10]
Clinical Efficacy (Eye Dryness Score) Significant reduction vs. placeboObserved as early as Day 14 in OPUS-2 & OPUS-3 trials.[7][10][11]
Clinical Efficacy (Corneal Staining) Significant improvement in ICSS vs. placeboDemonstrated in multiple Phase 3 trials by Day 84.[3][10]
Key Experimental Protocols

1. In Vivo Murine Model of Dry Eye Disease

  • Objective: To assess the effect of lifitegrast on T-cell responses and ocular surface health in a disease model.

  • Methodology: DED was induced in 6-8 week old mice via exposure to a controlled low-humidity environmental chamber and subcutaneous injections of scopolamine (B1681570) to reduce tear production. Mice were then treated topically with lifitegrast or a vehicle solution for a period of 15 days. Assessments included corneal fluorescein (B123965) staining (CFS) to measure surface damage and phenol (B47542) red thread test for tear secretion. Following the treatment period, draining lymph nodes (dLNs) were harvested. T-cells were isolated from the dLNs for in vitro proliferation assays and analysis of chemokine receptor expression (e.g., CXCR3, CCR4) by flow cytometry and RT-PCR to evaluate the immunological impact.[12]

2. Phase 3 Human Clinical Trial (e.g., OPUS-3)

  • Objective: To evaluate the efficacy and safety of lifitegrast 5.0% ophthalmic solution for the treatment of signs and symptoms of DED.

  • Methodology: This was a multicenter, randomized, double-masked, placebo-controlled study. Approximately 711 patients with a history of DED, a baseline Eye Dryness Score (EDS) of ≥40 (on a 0-100 scale), and a baseline inferior Corneal Staining Score (ICSS) of ≥0.5 (on a 0-4 scale) were enrolled. Patients were randomized to receive either lifitegrast 5.0% or placebo (vehicle) twice daily for 84 days. The primary endpoint was the mean change from baseline in patient-reported EDS at Day 84. Secondary endpoints included changes in EDS at Days 14 and 42.[7]

This compound (ST-100): A Novel Collagen-Reparative Agent

This compound represents a new therapeutic class of collagen mimetic peptides.[13][14] Its mechanism is not focused on direct immunosuppression but on repairing the underlying structural damage to the extracellular matrix (ECM) that contributes to the DED cycle.

Mechanism of Action

This compound's unique mechanism is centered on restoring tissue integrity and cellular homeostasis.[13][15]

  • Molecular Target: The primary target is disease-damaged, unwound, or denatured collagen within the ECM of the cornea and conjunctiva.[13][14][16][17] In DED, chronic inflammation and environmental stress lead to the degradation of the helical structure of collagen, which is essential for tissue integrity and proper cell signaling.[13][14]

  • Tissue Repair and Structural Restoration: As a collagen mimetic peptide, this compound is designed to selectively bind to these damaged areas of collagen, acting as a scaffold to facilitate the restoration of its natural helical structure.[18][19] This structural repair of the ECM restores a healthy substrate for epithelial cells.[17][20]

  • Restoration of Homeostatic Signaling: A repaired ECM leads to the restoration of normal, homeostatic cell signaling.[13][17][18] This, in turn, helps to improve the health and function of epithelial, neuronal, and endothelial cells.[17][20][21] Preclinical data suggest this process also promotes the restoration of the corneal sub-basal nerve plexus, which is often damaged in DED.[18][22][23]

  • Indirect Reduction of Inflammation: By restoring tissue integrity and normal cell function, this compound alleviates the cellular stress that perpetuates the inflammatory cycle.[13][18] The reduction in inflammation and oxidative stress is therefore a downstream consequence of its primary tissue-reparative action.[15][17][21]

Conceptual Mechanism of this compound

Vezocolmitide_MoA DED DED Stressors (Inflammation, Hyperosmolarity) DamagedCollagen Damaged ECM Collagen (Unwound Helical Structure) DED->DamagedCollagen ImpairedSignaling Impaired Cell Signaling & Loss of Tissue Integrity DamagedCollagen->ImpairedSignaling RepairedCollagen Repaired ECM Collagen ViciousCycle Perpetuation of Inflammation & Damage ImpairedSignaling->ViciousCycle ViciousCycle->DED Vicious Cycle This compound This compound This compound->DamagedCollagen REPAIRS Homeostasis Restored Homeostasis (Improved Cell Function, Reduced Inflammation) RepairedCollagen->Homeostasis

Figure 2: this compound repairs damaged ECM, breaking the inflammatory cycle of DED.
Supporting Experimental Data

Clinical trial data for this compound highlight its rapid action on the signs of ocular surface damage.

ParameterValueStudy ContextCitation
Onset of Action (Corneal Staining) Statistically significant improvement vs. vehicle at Week 1.Initial Phase 3 clinical trial.[13][14][17]
Clinically Meaningful Improvement >20% improvement in fluorescein staining observed on Day 4.Initial Phase 3 clinical trial.[13][14][24]
Onset of Action (Visual Function) Statistically significant improvement vs. vehicle on Day 2.Initial Phase 3 clinical trial.[13][14][17][24]
Primary Endpoint (Schirmer's Test) Did not reach statistical significance in the initial Phase 3 trial.The Schirmer's Responder Rate did not meet its primary endpoint.[14][17]
Key Experimental Protocols

1. Preclinical Corneal Wound Healing Model

  • Objective: To evaluate the direct tissue-reparative effects of this compound on damaged corneal tissue.

  • Methodology: Animal models are subjected to a controlled corneal epithelial debridement wound. The animals are then treated topically with this compound or a vehicle control. The rate of wound closure is monitored over time (e.g., 24-48 hours) using fluorescein staining and digital imaging. Following the healing period, tissues are collected for histological analysis to assess the quality of the repaired epithelium and for immunohistochemistry to examine the restoration of the sub-basal nerve plexus and collagen matrix integrity.[23]

2. Phase 3 Human Clinical Trial

  • Objective: To evaluate the efficacy and safety of ST-100 (this compound) ophthalmic solution for the treatment of DED.

  • Methodology: The initial Phase 3 study was a 29-day, multi-center, randomized, double-blind, vehicle-controlled trial.[17][24] Patients diagnosed with DED were randomized to receive either this compound or a vehicle solution twice daily. The primary endpoint was the Schirmer's Responder Rate, defined as the proportion of patients with a >10mm improvement in Schirmer's test score from baseline. Key secondary endpoints included changes in corneal fluorescein staining and patient-reported outcomes such as visual function. Assessments were conducted at multiple time points, including early assessments on Day 2 and Day 4, to characterize the onset of action.[13][14][17]

Experimental Workflow for a Phase 3 DED Clinical Trial

Clinical_Trial_Workflow Start Patient Screening (Inclusion/Exclusion Criteria for DED) Randomization Randomization (1:1) Start->Randomization ArmA Treatment Arm: This compound or Lifitegrast (Twice Daily) Randomization->ArmA ArmB Control Arm: Vehicle Placebo (Twice Daily) Randomization->ArmB Treatment Treatment Period (e.g., 29 to 84 Days) ArmA->Treatment ArmB->Treatment Assessments Efficacy & Safety Assessments (e.g., Day 2, 14, 29, 42, 84) Treatment->Assessments Endpoints Primary & Secondary Endpoints - Corneal Staining (ICSS/CFS) - Symptoms (EDS) - Schirmer's Test Assessments->Endpoints Analysis Statistical Analysis (Comparison between arms) Endpoints->Analysis

Figure 3: A generalized workflow for a randomized, controlled DED clinical trial.

Comparative Summary and Conclusion

This compound and lifitegrast represent two fundamentally different strategies for treating Dry Eye Disease. Lifitegrast is a targeted immunomodulator, while this compound is a first-in-class tissue-reparative agent.

FeatureLifitegrastThis compound (ST-100)
Drug Class LFA-1 Integrin AntagonistCollagen Mimetic Peptide
Primary Molecular Target Lymphocyte Function-Associated Antigen-1 (LFA-1) on T-cells.[1][3]Disease-damaged extracellular matrix (ECM) collagen.[13][16][17]
Primary Mechanism Competitive inhibition of the LFA-1/ICAM-1 interaction.[5][9]Selective binding to and repair of damaged collagen structures.[18][19]
Key Downstream Effect Inhibition of T-cell adhesion, migration, and activation; reduced pro-inflammatory cytokine release.[2][9]Restoration of ECM integrity and homeostatic cell signaling; indirect reduction of inflammation and oxidative stress.[13][17][21]
Reported Onset of Action Symptom improvement as early as 2 weeks.[7][10][25]Improvement in signs (corneal staining, visual function) within 2-4 days.[13][14][24]

References

Validating the Collagen-Binding Specificity of Vezocolmitide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vezocolmitide (formerly ST-100), a novel therapeutic candidate from Stuart Therapeutics, is a collagen mimetic peptide developed on the proprietary PolyCol® platform. It is designed to selectively target and repair damaged collagen, a key factor in the pathology of various diseases, including dry eye disease. This guide provides an objective comparison of this compound's proposed mechanism with alternative collagen-targeting strategies and presents the available supporting experimental data.

Mechanism of Action: A Targeted Approach to Collagen Repair

This compound is a synthetic peptide that mimics the structure of a portion of natural collagen.[1][2][3] Its proposed mechanism of action is to directly bind to and stabilize damaged collagen helices, which can become unraveled or degraded in disease states.[4][5] This targeted repair is believed to restore the structural integrity of the extracellular matrix and promote a return to normal cellular function and signaling.[4][5] Preclinical research suggests that this restoration of the collagen matrix can lead to reduced inflammation and oxidative stress, and improved cell health and function in various ocular tissues.[3]

Experimental Evidence for this compound's Efficacy

While specific quantitative binding affinity data (e.g., dissociation constants, Kd) for this compound's interaction with different collagen types (healthy vs. damaged) are not publicly available in peer-reviewed literature, preclinical and clinical studies provide indirect evidence of its collagen-reparative function.

A key preclinical study by Ribeiro et al. (2022) investigated the effects of collagen mimetic peptides from the PolyCol platform on human retinal pigment epithelial (RPE) cells cultured on a damaged collagen substrate. The findings demonstrated that these peptides:

  • Promoted cell adherence and migration: RPE cells showed improved ability to attach to and move across a collagen matrix that had been enzymatically damaged, suggesting a restoration of the substrate's integrity.

  • Reduced pro-inflammatory cytokines: The presence of the collagen mimetic peptides led to a decrease in the secretion of inflammatory signaling molecules by the RPE cells.

  • Lowered oxidative stress: The peptides were shown to reduce the levels of reactive oxygen species, indicating a protective effect on the cells.

These cellular-level benefits support the hypothesis that by repairing the underlying collagen structure, this compound can create a more favorable environment for cell health and tissue regeneration.

Clinical trial data for this compound in the treatment of dry eye disease has also shown promising results in terms of improving signs and symptoms, further suggesting a positive biological effect at the ocular surface where collagen damage is a known pathological feature.[6]

Comparison with Alternative Collagen-Targeting Strategies

Several other approaches exist for targeting or supplementing collagen. These alternatives differ significantly from this compound's direct, targeted repair mechanism.

FeatureThis compound (Collagen Mimetic Peptide)Hydrolyzed Collagen (Bovine/Marine)Vegan Collagen Boosters
Mechanism of Action Directly binds to and repairs damaged collagen helices.[4][5]Provides building blocks (amino acids and small peptides) for the body to synthesize its own collagen.[7][8]Supplies the body with essential nutrients (amino acids, vitamins, minerals) to stimulate its own collagen production.[9]
Specificity Proposed to be specific for damaged collagen.[1]Non-specific; provides general building blocks for all collagen synthesis.Indirect action; supports the body's overall collagen production machinery.
Mode of Action Direct structural repair and restoration of cell signaling.[4][5]Systemic availability of collagen precursors after ingestion.[7][8]Nutritional support for endogenous collagen synthesis.[9]
Supporting Evidence Preclinical cell-based studies and clinical trial data for specific indications.[3][6]Numerous studies on general skin, joint, and bone health.Evidence is primarily based on the known roles of individual nutrients in collagen synthesis.

Experimental Protocols for Validating Collagen-Binding Specificity

For researchers aiming to quantify the collagen-binding specificity of this compound or other compounds, several established experimental protocols can be employed.

Solid-Phase Binding Assay (ELISA-based)

This method is commonly used to assess the binding of a molecule to an immobilized ligand.

Protocol:

  • Coating: Coat the wells of a 96-well microplate with a solution of the target collagen (e.g., purified human type I collagen, both healthy and enzymatically damaged). Incubate to allow the collagen to adhere to the well surface.

  • Blocking: Wash the wells to remove unbound collagen and then add a blocking buffer (e.g., bovine serum albumin) to prevent non-specific binding of subsequent reagents.

  • Binding: Add serial dilutions of the test compound (e.g., this compound) to the coated and blocked wells. Incubate to allow binding to the immobilized collagen.

  • Washing: Wash the wells to remove any unbound test compound.

  • Detection: Add a detection antibody that specifically binds to the test compound. This antibody is typically conjugated to an enzyme (e.g., horseradish peroxidase).

  • Substrate Addition: Add a chromogenic substrate that reacts with the enzyme to produce a measurable color change.

  • Quantification: Measure the absorbance of the wells using a microplate reader. The intensity of the color is proportional to the amount of test compound bound to the collagen. By testing a range of concentrations, a binding curve can be generated and the dissociation constant (Kd) can be calculated.[5][10][11]

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time analysis of biomolecular interactions, providing detailed kinetic data (association and dissociation rates) and affinity measurements.[12][13]

Protocol:

  • Chip Preparation: Immobilize the target collagen (healthy or damaged) onto the surface of a sensor chip.

  • Analyte Injection: Inject a solution of the test compound (analyte, e.g., this compound) over the sensor chip surface.

  • Binding Measurement: As the analyte binds to the immobilized ligand, the refractive index at the sensor surface changes, which is detected by the SPR instrument and recorded as a response unit (RU) signal.

  • Dissociation: Replace the analyte solution with buffer to monitor the dissociation of the analyte from the ligand.

  • Data Analysis: The resulting sensorgram (a plot of RU versus time) is analyzed to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[12][13]

Visualizing Key Processes

To aid in the understanding of this compound's proposed mechanism and the experimental approaches to validate it, the following diagrams are provided.

G cluster_0 Disease State cluster_1 This compound Intervention Damaged Collagen Damaged Collagen Inflammatory Signaling Inflammatory Signaling Damaged Collagen->Inflammatory Signaling Repaired Collagen Repaired Collagen Cellular Dysfunction Cellular Dysfunction Inflammatory Signaling->Cellular Dysfunction This compound This compound This compound->Damaged Collagen Binds and Repairs Restored Homeostasis Restored Homeostasis Repaired Collagen->Restored Homeostasis

Caption: Proposed signaling pathway of this compound.

G Immobilize Collagen Immobilize Collagen Block Non-specific Sites Block Non-specific Sites Immobilize Collagen->Block Non-specific Sites Incubate with this compound Incubate with this compound Block Non-specific Sites->Incubate with this compound Wash Wash Incubate with this compound->Wash Add Detection Antibody Add Detection Antibody Wash->Add Detection Antibody Wash Wash Add Detection Antibody->Wash Add Substrate Add Substrate Wash ->Add Substrate Measure Signal Measure Signal Add Substrate->Measure Signal

Caption: General experimental workflow for ELISA-based collagen binding assay.

References

A Comparative Analysis of Integrin-Binding Collagen Mimetic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of different collagen mimetic peptides (CMPs), focusing on key biophysical and biological properties. The information presented is supported by experimental data to aid in the selection of appropriate CMPs for research and therapeutic development.

Introduction to Collagen Mimetic Peptides

Collagen mimetic peptides are synthetic peptides designed to mimic the triple-helical structure of natural collagen.[1] They are valuable tools for studying collagen structure-function relationships and have emerged as promising biomaterials for tissue engineering, regenerative medicine, and targeted drug delivery.[2][3] A key feature of many CMPs is the incorporation of bioactive motifs, such as the GFOGER (Gly-Phe-Hyp-Gly-Glu-Arg) sequence, which is recognized by integrin receptors on the cell surface, thereby mediating cell adhesion and subsequent signaling cascades.[4][5] This guide focuses on a comparative analysis of prominent integrin-binding CMPs, including those containing the DGEA (Asp-Gly-Glu-Ala), P15 (GTPGPQGIAGQRGVV), and GFOGER sequences.

Data Presentation: Comparative Performance of CMPs

The following tables summarize quantitative data on the thermal stability and cell adhesion properties of different CMPs.

Table 1: Thermal Stability of Selected Collagen Mimetic Peptides

Peptide Sequence/NameCore MotifMelting Temperature (Tm) (°C)Reference
(Pro-Hyp-Gly)₁₀Pro-Hyp-Gly69[6]
(Pro-Pro-Gly)₁₀Pro-Pro-Gly27[7]
GFOGER-containing CMPGFOGER~36[8]
Homotrimeric CMPGly-Pro-Hyp326.15[9]

Table 2: Comparative Cell Adhesion on CMP-Coated Surfaces

CMP CoatingCell TypeAdhesion (Fold Change vs. Uncoated)Spreading ObservedReference
DGEAMesenchymal Stem Cells (MSCs)~1.8Yes[10]
P15Mesenchymal Stem Cells (MSCs)~1.8Yes[10]
GFOGERMesenchymal Stem Cells (MSCs)~1.0 (No significant increase)No[10]
Collagen IMesenchymal Stem Cells (MSCs)~1.8Yes[10]

This data is derived from a study comparing MSC adhesion to hydroxyapatite (B223615) disks coated with different peptides.[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Circular Dichroism (CD) Spectroscopy for Thermal Stability

Objective: To determine the melting temperature (Tm) of CMPs, which is a measure of the stability of their triple-helical structure.

Protocol:

  • Sample Preparation:

    • Dissolve the CMP in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) to a final concentration of 100 µM.[11]

    • Prepare a matched buffer blank solution without the peptide.

  • Instrument Setup:

    • Use a circular dichroism spectropolarimeter equipped with a temperature controller.

    • Purge the instrument with nitrogen gas.

    • Set the wavelength to a value characteristic of the triple helix, typically 225 nm.[12]

  • Data Acquisition:

    • Record a baseline spectrum of the buffer blank.

    • Record the CD spectrum of the peptide solution.

    • Monitor the ellipticity at 225 nm as the temperature is increased at a controlled rate (e.g., 1°C/minute) from a starting temperature (e.g., 10°C) to a final temperature where the helix is expected to be fully denatured (e.g., 80°C).[13]

  • Data Analysis:

    • Subtract the buffer baseline from the peptide spectrum.

    • The melting temperature (Tm) is determined as the temperature at which 50% of the peptide is unfolded, corresponding to the midpoint of the transition in the ellipticity versus temperature curve.

Cell Adhesion Assay

Objective: To quantify the attachment of cells to surfaces coated with different CMPs.

Protocol:

  • Coating of Surfaces:

    • Aseptically coat the wells of a 96-well tissue culture plate with the desired CMP solution (e.g., 50 µg/mL in sterile PBS) and incubate overnight at 4°C.

    • Wash the wells with sterile PBS to remove any unbound peptide.

    • Block non-specific cell binding by incubating the wells with a blocking agent (e.g., 1% bovine serum albumin in PBS) for 1 hour at 37°C.[14]

  • Cell Seeding:

    • Harvest cells of interest (e.g., mesenchymal stem cells) and resuspend them in a serum-free medium.

    • Seed the cells onto the CMP-coated and control (uncoated) wells at a desired density (e.g., 1 x 10⁴ cells/well).

    • Incubate for a specified time (e.g., 1 hour) at 37°C in a CO₂ incubator to allow for cell attachment.[10]

  • Washing and Staining:

    • Gently wash the wells with PBS to remove non-adherent cells.

    • Fix the adherent cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Stain the cells with a 0.1% Crystal Violet solution for 10-20 minutes.[15]

  • Quantification:

    • Wash the wells with water to remove excess stain and allow them to dry.

    • Solubilize the stain by adding a solution such as 1% sodium dodecyl sulfate (B86663) (SDS).

    • Measure the absorbance of the solubilized stain at 570 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.[15]

Cell Proliferation Assay (MTT Assay)

Objective: To assess the metabolic activity of cells cultured on CMP-functionalized scaffolds, which is an indicator of cell proliferation.

Protocol:

  • Scaffold Preparation and Cell Seeding:

    • Prepare scaffolds functionalized with the desired CMPs.

    • Seed cells onto the scaffolds at a specific density and culture for various time points (e.g., 1, 3, and 7 days).

  • MTT Reagent Incubation:

    • At each time point, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to the cell cultures to a final concentration of 0.5 mg/mL.[16]

    • Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., acidified isopropanol (B130326) or SDS in HCl) to dissolve the insoluble formazan crystals.[16][17]

  • Quantification:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, metabolically active cells.

Mandatory Visualization

Integrin α2β1 Signaling Pathway

The binding of integrin-binding CMPs, such as those containing the GFOGER motif, to the α2β1 integrin receptor on the cell surface initiates a signaling cascade that plays a crucial role in cell adhesion, spreading, proliferation, and differentiation. A key event in this pathway is the recruitment and activation of Focal Adhesion Kinase (FAK).

Integrin_Signaling cluster_ECM Extracellular Matrix (ECM) cluster_Cell_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm CMP Collagen Mimetic Peptide (e.g., GFOGER) Integrin Integrin α2β1 CMP->Integrin Binding FAK FAK (Focal Adhesion Kinase) Integrin->FAK Recruitment & Autophosphorylation (Y397) Src Src FAK->Src Recruitment & Activation Paxillin Paxillin FAK->Paxillin Phosphorylation PI3K PI3K FAK->PI3K Activation Src->FAK Phosphorylation (Y576/577) Full Activation MAPK MAPK Pathway Src->MAPK Activation Cytoskeleton Actin Cytoskeleton Rearrangement Paxillin->Cytoskeleton Akt Akt PI3K->Akt Activation Gene Gene Expression (Proliferation, Differentiation) Akt->Gene MAPK->Gene

Integrin α2β1 signaling cascade initiated by CMP binding.
Experimental Workflow: Cell Adhesion Assay

The following diagram illustrates the key steps involved in a typical cell adhesion assay to evaluate the bioactivity of CMPs.

Cell_Adhesion_Workflow cluster_Preparation Plate Preparation cluster_Experiment Cellular Experiment cluster_Analysis Data Analysis A Coat wells with CMP solution B Wash to remove unbound CMP A->B C Block with BSA to prevent non-specific binding B->C D Seed cells onto coated wells C->D E Incubate to allow cell adhesion D->E F Wash to remove non-adherent cells E->F G Fix and stain adherent cells F->G H Solubilize stain G->H I Measure absorbance (proportional to cell number) H->I

Workflow for quantifying cell adhesion to CMP-coated surfaces.

References

Replicating Preclinical Success of Vezocolmitide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of preclinical findings for Vezocolmitide (formerly ST-100), a novel collagen mimetic peptide in development for ophthalmic applications, primarily dry eye disease. The data presented here, sourced from published preclinical studies, aims to offer researchers, scientists, and drug development professionals a clear overview of its mechanism of action and replicable experimental outcomes in various laboratory settings.

Abstract

This compound is a synthetic collagen mimetic peptide designed to selectively bind to and promote the repair of damaged collagen in the extracellular matrix of the ocular surface. Preclinical evidence suggests that by restoring the natural collagen architecture, this compound facilitates the recovery of corneal epithelial and nerve tissues, reduces inflammation, and improves overall ocular surface health. This guide summarizes key quantitative data from these studies, details the experimental protocols to facilitate replication, and provides visual diagrams of the proposed signaling pathways and experimental workflows.

I. Mechanism of Action

This compound's therapeutic effect is predicated on its ability to act as a molecular scaffold, mimicking the natural structure of collagen. In pathological conditions such as dry eye disease, the collagen-rich extracellular matrix of the cornea becomes damaged and disorganized. This compound peptides are designed to intercalate into these damaged areas, effectively "mending" the collagen fibrils. This structural repair is believed to restore normal cell-matrix interactions, leading to a cascade of beneficial downstream effects including:

  • Restoration of Homeostatic Cell Signaling: By repairing the extracellular matrix, normal signaling pathways that regulate cell adhesion, migration, and proliferation are re-established.[1]

  • Reduced Inflammation and Oxidative Stress: Preclinical research indicates that the repair of the collagen matrix leads to a reduction in inflammatory markers and oxidative stress in corneal tissues.[2][3]

  • Promotion of Tissue Regeneration: The stabilized extracellular matrix provides a healthier substrate for the regeneration of corneal epithelial cells and nerve fibers.[4][5][6][7][8]

Vezocolmitide_Mechanism_of_Action cluster_0 Pathological State cluster_1 Therapeutic Intervention cluster_2 Restored State Damaged Collagen Damaged Collagen Inflammation Inflammation Damaged Collagen->Inflammation Cellular Stress Cellular Stress Damaged Collagen->Cellular Stress This compound This compound Repaired Collagen Repaired Collagen This compound->Repaired Collagen Binds to and repairs Reduced Inflammation Reduced Inflammation Repaired Collagen->Reduced Inflammation Tissue Regeneration Tissue Regeneration Repaired Collagen->Tissue Regeneration Restored Homeostasis Restored Homeostasis Reduced Inflammation->Restored Homeostasis Tissue Regeneration->Restored Homeostasis

This compound's proposed mechanism of action.

II. Comparative Preclinical Data

The following tables summarize quantitative findings from key preclinical studies on collagen mimetic peptides (CMPs), including those foundational to the development of this compound.

Table 1: In Vivo Corneal Wound Healing in a Mouse Model
ParameterControl (Vehicle)Collagen Mimetic Peptide (CMP)Percentage ImprovementStudy Reference
Wound Closure at 24h (%) ~60%~95% ~58%[6][7][8]
Epithelial Adherence (Length of contiguous segments, µm) Reduced by 36% vs. naïveSignificantly increased vs. vehicle -[6][8]
Variability in Regenerating Epithelial Layer 3-fold greater than naïveReduced by 54% vs. vehicle 54%[8]
Table 2: In Vitro and Ex Vivo Collagen Repair
ModelParameterOutcome with CMP TreatmentStudy Reference
In Vitro MMP-1 Damaged Collagen Reorganization of collagen fibrils3-fold better than control [4]
Ex Vivo Rat Sclera (MMP-1 induced damage) Tissue StiffnessPartially restored [9]
Ex Vivo Rat Sclera (MMP-1 induced damage) Collagen FragmentationReduced compared to vehicle [9]

III. Experimental Protocols

To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.

In Vivo Mouse Corneal Wound Healing Model
  • Animal Model: C57BL/6 mice. All procedures should be conducted in accordance with the ARVO Statement for the Use of Animals in Ophthalmic and Vision Research.

  • Wound Creation: A 360° lamellar keratectomy is performed to remove the corneal epithelial layer. This can be achieved using a trephine followed by manual debridement with an Alger brush.

  • Treatment: A single drop of the collagen mimetic peptide solution (e.g., 25 µM or 250 µM) or vehicle control is applied topically to the wounded eye.

  • Evaluation:

    • Wound Closure: Fluorescein staining is used to visualize the epithelial defect at various time points (e.g., 16 and 24 hours). Digital photographs are taken, and the wounded area is quantified using image analysis software (e.g., ImageJ).

    • Histology: At the study endpoint (e.g., 24 hours), eyes are enucleated, fixed, and sectioned. Hematoxylin and eosin (B541160) (H&E) staining is performed to assess epithelial regeneration, adherence to the stroma, and inflammatory cell infiltration.

Corneal_Wound_Healing_Workflow Start Start Mouse_Model C57BL/6 Mouse Model Start->Mouse_Model Wound_Creation Corneal Epithelial Wound Creation Mouse_Model->Wound_Creation Treatment_Groups Topical Treatment (CMP or Vehicle) Wound_Creation->Treatment_Groups Evaluation Evaluation at 16h & 24h Treatment_Groups->Evaluation Fluorescein_Staining Fluorescein Staining & Image Analysis Evaluation->Fluorescein_Staining Histology Histological Analysis (H&E Staining) Evaluation->Histology End End Fluorescein_Staining->End Histology->End

Experimental workflow for in vivo corneal wound healing.
In Vitro Collagen Damage and Repair Assay

  • Substrate Preparation: Type I collagen is coated on a suitable substrate (e.g., glass coverslips).

  • Collagen Damage: The collagen is damaged by incubation with Matrix Metalloproteinase-1 (MMP-1).

  • Treatment: The damaged collagen is treated with the collagen mimetic peptide solution or a vehicle control.

  • Evaluation:

    • Microscopy: Differential interference contrast (DIC) microscopy or atomic force microscopy (AFM) can be used to visualize the alignment and organization of the collagen fibrils.

    • Quantification: Image analysis algorithms can be employed to quantify the degree of collagen fibril alignment.

Ex Vivo Scleral Tissue Stiffness Measurement
  • Animal Model: Wistar rats.

  • Tissue Preparation: The peripapillary sclera and glial lamina are dissected.

  • Induction of Damage: Tissues are incubated with MMP-1 to induce collagen degradation.

  • Treatment: Tissues are subsequently treated with the collagen mimetic peptide or vehicle.

  • Evaluation: Atomic Force Microscopy (AFM) is used to measure the Young's modulus, which is an indicator of tissue stiffness.

IV. Discussion and Future Directions

The preclinical data for collagen mimetic peptides, including this compound, consistently demonstrate a beneficial effect on the repair of damaged collagen and the subsequent promotion of ocular surface healing. The experimental models described provide a robust framework for replicating and further investigating these findings.

Future independent studies could focus on:

  • Direct, head-to-head comparisons of this compound with other approved dry eye therapies in these preclinical models.

  • Elucidation of the downstream signaling pathways activated by collagen repair in different ocular cell types.

  • Evaluation of the long-term efficacy and safety of collagen mimetic peptides in chronic models of ocular surface disease.

By providing this comparative guide, we hope to facilitate further research into this promising new class of ophthalmic therapeutics and accelerate the development of novel treatments for patients suffering from debilitating ocular surface diseases.

References

A Head-to-Head Analysis of Vezocolmitide and Other Secretagogues for Dry Eye Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

As the landscape of dry eye disease (DED) therapeutics continues to evolve, a comprehensive understanding of the comparative efficacy, safety, and mechanisms of action of emerging and established agents is crucial for researchers, scientists, and drug development professionals. This guide provides an objective comparison of Vezocolmitide (ST-100), a novel collagen mimetic peptide, with two prominent secretagogues: the lymphocyte function-associated antigen-1 (LFA-1) antagonist Lifitegrast (B1675323) (Xiidra®) and the nicotinic acetylcholine (B1216132) receptor (nAChR) agonist Varenicline (B1221332) solution (Tyrvaya®).

While direct head-to-head clinical trials are not yet available, this guide synthesizes data from pivotal Phase 3 studies to offer a comparative overview of their performance.

Mechanism of Action: A Fundamental Distinction

This compound represents a new class of DED therapy, operating through a mechanism distinct from traditional secretagogues.

This compound (ST-100): This collagen mimetic peptide is designed to repair damaged collagen on the ocular surface.[1][2] This repair process is believed to restore the structural integrity of the extracellular matrix, thereby improving the health and function of corneal epithelial cells and reducing inflammation.[1][3]

Secretagogues: In contrast, secretagogues aim to increase the production of tear film components.

  • Lifitegrast (Xiidra®): An LFA-1 antagonist, Lifitegrast blocks the interaction between LFA-1 on T-cells and its ligand, intercellular adhesion molecule-1 (ICAM-1), on the corneal and conjunctival epithelium. This inhibition reduces T-cell mediated inflammation, which is a key driver of DED.

  • Varenicline solution (Tyrvaya®): This nAChR agonist is administered as a nasal spray. It activates the trigeminal parasympathetic pathway in the nasal cavity, leading to increased production of basal tear film.[4]

Comparative Efficacy and Safety: A Tabular Summary

The following tables summarize the key efficacy and safety data from the pivotal Phase 3 clinical trials of this compound, Lifitegrast, and Varenicline solution.

Table 1: Efficacy Outcomes from Pivotal Phase 3 Trials

Drug (Trade Name) Pivotal Trial Primary Efficacy Endpoint Key Secondary Efficacy Endpoint(s)
This compound (ST-100) Phase 3 (Initial Results)Proportion of patients with ≥10 mm improvement in Schirmer's Tear Test (STT) score from baseline (Schirmer's Responder Rate - SRR). The trial did not meet this primary endpoint with statistical significance.[1][2]Statistically significant improvement in fluorescein (B123965) staining in multiple regions of the eye at Week 1.[1][5] Clinically meaningful (>20%) improvement in fluorescein staining on Day 4.[1][5] Statistically significant improvement in visual function relative to placebo on Day 2.[1][5]
Lifitegrast (Xiidra®) OPUS-3Change from baseline in Eye Dryness Score (EDS) at Day 84.[6][7]Statistically significant improvement in EDS at Day 14 and Day 42.[6][7]
Varenicline solution (Tyrvaya®) ONSET-2Percentage of patients achieving ≥10 mm improvement in anesthetized Schirmer's Test Score (STS) at Week 4.[8]Statistically significant mean change from baseline in STS at Week 4.[8]

Table 2: Safety and Tolerability from Pivotal Phase 3 Trials

Drug (Trade Name) Pivotal Trial Common Adverse Events (>5% of patients) Serious Adverse Events
This compound (ST-100) Phase 3 (Initial Results)Data on specific adverse events from the initial Phase 3 results are not yet fully detailed in the provided search results. Phase 2 findings indicated high tolerability.[9]Not specified in the initial Phase 3 results.
Lifitegrast (Xiidra®) OPUS-3Instillation site irritation, dysgeusia (altered taste), and reduced visual acuity.[10]No serious ocular adverse events were reported.[11]
Varenicline solution (Tyrvaya®) ONSET-2Sneezing (reported in 82% of patients), cough, and throat irritation.[4][8]Not specified in the provided search results.

Experimental Protocols: A Closer Look at Trial Design

The methodologies of the pivotal Phase 3 trials are detailed below to provide context for the presented data.

This compound (ST-100) Phase 3 Trial
  • Design: A multi-center, randomized, double-masked, vehicle-controlled study.[3][12]

  • Participants: 320 patients diagnosed with Dry Eye Disease.[12]

  • Treatment Regimen: Patients received either ST-100 ophthalmic solution or a vehicle placebo, administered bilaterally twice daily for 29 days, followed by a 2-week observation period.[2][3]

  • Primary Outcome Measure: The proportion of patients with a 10 mm or greater improvement from baseline in Schirmer's Tear Test (STT) score at Day 29.[1][12]

  • Secondary Outcome Measures: Included assessments of various signs and symptoms of DED at Day 15 and other timepoints.[12]

Lifitegrast (Xiidra®) OPUS-3 Trial
  • Design: A 12-week, multi-center, randomized, double-masked, placebo-controlled study.[6][7]

  • Participants: 711 patients with a history of DED, use of artificial tears, a Schirmer's tear test score of ≥1 and ≤10 mm, a corneal fluorescein staining score of ≥2.0, and an eye dryness score of ≥40.[6][7]

  • Treatment Regimen: Following a 14-day placebo run-in, patients were randomized to receive either lifitegrast ophthalmic solution 5.0% or a placebo, administered twice daily for 84 days.[6][7]

  • Primary Outcome Measure: The change from baseline in Eye Dryness Score (EDS) at Day 84.[6][7]

  • Secondary Outcome Measures: Included the change from baseline in EDS at Days 14 and 42, as well as other patient-reported symptoms.[6][7]

Varenicline solution (Tyrvaya®) ONSET-2 Trial
  • Design: A multi-center, randomized, double-masked, vehicle-controlled study.[8]

  • Participants: 758 adult patients with a diagnosis of DED, use of artificial tears, an Ocular Surface Disease Index (OSDI) score of 23 or more, and a Schirmer's test score of 10 mm or less.[8]

  • Treatment Regimen: Patients were randomized to receive one spray of either varenicline solution (0.03 mg or 0.06 mg) or a vehicle placebo in each nostril twice daily for 4 weeks.[8]

  • Primary Outcome Measure: The percentage of patients achieving a 10 mm or greater improvement in anesthetized Schirmer's Test Score (STS) at Week 4.[8]

  • Secondary Outcome Measures: Included the change from baseline in STS and Eye Dryness Score (EDS) at Week 4.[8]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To further elucidate the distinct approaches of this compound and a representative secretagogue, the following diagrams illustrate their signaling pathways and a typical clinical trial workflow.

Vezocolmitide_Mechanism cluster_ocular_surface Ocular Surface in Dry Eye Disease cluster_therapeutic_effect Therapeutic Effect DamagedCollagen Damaged Extracellular Matrix (Collagen) EpithelialCells Corneal Epithelial Cells (Stressed/Dysfunctional) DamagedCollagen->EpithelialCells Induces stress and dysfunction Inflammation Inflammatory Cascade DamagedCollagen->Inflammation Triggers inflammation This compound This compound (Collagen Mimetic Peptide) This compound->DamagedCollagen Binds to and repairs RepairedCollagen Repaired Collagen Matrix ImprovedCellHealth Improved Epithelial Cell Health & Function RepairedCollagen->ImprovedCellHealth Restores normal function ReducedInflammation Reduced Inflammation RepairedCollagen->ReducedInflammation Downregulates inflammatory signals

Caption: Mechanism of action of this compound in repairing damaged ocular surface collagen.

Secretagogue_Mechanism_Varenicline cluster_nasal_cavity Nasal Cavity cluster_lacrimal_gland Lacrimal Functional Unit Varenicline Varenicline Nasal Spray nAChR Nicotinic Acetylcholine Receptors (nAChRs) Varenicline->nAChR Binds to and activates TrigeminalNerve Trigeminal Parasympathetic Nerve Endings LacrimalGland Lacrimal Gland TrigeminalNerve->LacrimalGland Stimulates GobletCells Goblet Cells TrigeminalNerve->GobletCells Stimulates MeibomianGlands Meibomian Glands TrigeminalNerve->MeibomianGlands Stimulates nAChR->TrigeminalNerve Located on TearProduction Increased Basal Tear Production LacrimalGland->TearProduction GobletCells->TearProduction MeibomianGlands->TearProduction

Caption: Varenicline's mechanism of action via activation of the trigeminal parasympathetic pathway.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Signs & Symptoms) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Period (Drug vs. Vehicle/Placebo) Randomization->Treatment FollowUp Follow-up Visits (Efficacy & Safety Assessments) Treatment->FollowUp Endpoint Primary & Secondary Endpoint Analysis FollowUp->Endpoint Results Data Analysis & Results Endpoint->Results

Caption: Generalized workflow for a Phase 3 randomized controlled trial in Dry Eye Disease.

References

A Meta-Analysis of Topical Treatments for Dry Eye Disease: A Comparative Look at Vezocolmitide and Other Leading Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This guide provides a comprehensive meta-analysis of clinical trial data for emerging and established topical treatments for Dry Eye Disease (DED), with a special focus on the novel collagen mimetic peptide, Vezocolmitide (formerly ST-100). This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of therapeutic performance supported by available experimental data.

Executive Summary

Dry Eye Disease is a multifactorial condition characterized by a loss of homeostasis of the tear film, resulting in ocular surface inflammation, discomfort, and visual disturbances. The therapeutic landscape is evolving from broadly acting anti-inflammatory agents to targeted molecules with novel mechanisms of action. This analysis synthesizes data from clinical trials of this compound, a first-in-class collagen repair agent, and compares it with established treatments such as the T-cell inhibitors Lifitegrast (B1675323) and Cyclosporine, and the reactive aldehyde species (RASP) inhibitor, Reproxalap. While full peer-reviewed data from the this compound Phase 3 trial is pending, initial results suggest a rapid onset of action and significant improvements in key signs of DED.

Comparative Analysis of Clinical Trial Data

The following tables summarize the quantitative outcomes from pivotal clinical trials of this compound, Lifitegrast, Cyclosporine, and Reproxalap.

Table 1: Efficacy Data for Key Clinical Endpoints

Treatment (Trial)Primary EndpointOutcome vs. Vehicle/ControlKey Secondary Endpoint(s)Outcome vs. Vehicle/Control
This compound (ST-100) (Phase 3 Initial Results)[1]Schirmer's Responder Rate (>10mm improvement)Did not reach statistical significance[2][3]Corneal Fluorescein (B123965) StainingStatistically significant improvement at Week 1[1][2][4]
Visual FunctionStatistically significant improvement at Day 2[2]
Lifitegrast 5% (OPUS-3)[5]Change from baseline in Eye Dryness Score (EDS) at Day 84Statistically significant improvement (Treatment Effect: 7.16; p=0.0007)[6][5]Change from baseline in EDS at Day 14 & 42Statistically significant improvement (p<0.0001 for both)[6][5]
Ocular Discomfort ScoreNo statistically significant difference[6][5]
Cyclosporine 0.05% (Pivotal Trials)[7][8]Corneal Staining & Schirmer's TestStatistically significant improvement in corneal staining and categorized Schirmer values (p ≤ 0.05)[7]Blurred Vision, Need for Artificial Tears, Physician's Global EvaluationStatistically significant improvement (p < 0.05)[7]
Reproxalap 0.25% (Phase 3 Chamber Trial)[9][10][11]Ocular Discomfort Score (0-100 scale)Statistically significant reduction (LS Mean Difference: -6.5; p=0.002)[9][11]Ocular Redness & Schirmer ScoreStatistically significant improvements[12]

Note: Data for this compound is based on initial press release results and may be subject to change upon full publication.

Table 2: Safety and Tolerability Profile

TreatmentMost Common Adverse EventsDiscontinuation Rate due to Adverse Events
This compound (ST-100) Data not yet fully reported.Data not yet fully reported.
Lifitegrast 5% Instillation site irritation (18.2%), Dysgeusia (12.9%), Instillation site reaction (12.6%)[13]<5% due to ocular TEAEs[14]
Cyclosporine 0.05% Ocular burning/stinging[7]Not specified in pivotal trial data.
Reproxalap 0.25% Mild and transient instillation site discomfort[10][15]No treatment-related discontinuations reported[11]

Detailed Experimental Protocols

A summary of the methodologies for the key clinical trials cited is provided below.

This compound (ST-100) Phase 3 Trial [16][2][3]

  • Study Design: A 29-day, multicenter, randomized, double-blind, vehicle-controlled study.

  • Patient Population: Patients diagnosed with Dry Eye Disease. The press release did not specify detailed inclusion/exclusion criteria.

  • Intervention: this compound (ST-100) ophthalmic solution or vehicle. Dosing frequency was not specified in the initial results.

  • Primary Endpoint: The proportion of patients with a >10mm improvement from baseline in Schirmer's tear test score (Schirmer's Responder Rate).

  • Secondary Endpoints: Included corneal fluorescein staining and patient-reported visual function.

Lifitegrast 5% (OPUS-3 Trial) [6][5][14]

  • Study Design: A 12-week (84-day), multicenter, randomized, double-masked, placebo-controlled study.

  • Patient Population: Adults (≥18 years) with a history of artificial tear use, Schirmer's test (without anesthesia) score of ≥1 and ≤10 mm, a corneal fluorescein staining score ≥2.0 (on a 0-4 scale), and an eye dryness score (EDS) ≥40 (on a 0-100 visual analogue scale).

  • Intervention: Lifitegrast ophthalmic solution 5.0% or placebo (vehicle) administered twice daily.

  • Primary Endpoint: Change from baseline to day 84 in EDS.

  • Secondary Endpoints: Change from baseline to days 14 and 42 in EDS, and other patient-reported symptoms.

Cyclosporine 0.05% (Pivotal Trials) [7]

  • Study Design: Two identical 6-month, multicenter, randomized, double-masked, vehicle-controlled trials.

  • Patient Population: Patients with moderate to severe dry eye disease.

  • Intervention: Cyclosporine 0.05% ophthalmic emulsion, Cyclosporine 0.1% ophthalmic emulsion, or vehicle, administered twice daily.

  • Primary Efficacy Measures: Corneal and interpalpebral dye staining, and Schirmer tear test.

  • Secondary Efficacy Measures: Ocular Surface Disease Index (OSDI), patient subjective ratings, and symptoms of dry eye.

Reproxalap 0.25% (Phase 3 Dry Eye Chamber Trial) [9][10][11][15]

  • Study Design: A randomized, double-masked, vehicle-controlled, two-period crossover trial conducted in a dry eye chamber.

  • Patient Population: 132 patients with a history of dry eye disease.

  • Intervention: Reproxalap 0.25% ophthalmic solution or vehicle. Patients received the assigned treatment before and during exposure to the dry eye chamber.

  • Primary Endpoint: Ocular discomfort assessed on a 0-100 scale from 80 to 100 minutes after entering the chamber.

  • Secondary Endpoints: Ocular redness and Schirmer test score.

Mechanisms of Action and Signaling Pathways

The therapeutic agents discussed employ distinct mechanisms to alleviate the signs and symptoms of DED.

This compound (ST-100): This novel drug is a collagen mimetic peptide. In DED, the extracellular matrix of the ocular surface, which is rich in collagen, becomes damaged. This compound is designed to selectively bind to and repair this damaged collagen, thereby restoring the structural integrity of the ocular surface. This repair is believed to re-establish normal homeostatic cell signaling, leading to a reduction in inflammation and oxidative stress.[1][2][17]

Lifitegrast: This is a lymphocyte function-associated antigen-1 (LFA-1) antagonist. It works by blocking the interaction between LFA-1 on T-cells and its ligand, intercellular adhesion molecule-1 (ICAM-1), which is overexpressed on the ocular surface in DED. This blockage inhibits T-cell activation, migration, and the secretion of pro-inflammatory cytokines.

Cyclosporine: This is a calcineurin inhibitor that acts as an immunomodulator. By inhibiting calcineurin, it blocks the transcription of genes encoding pro-inflammatory cytokines, thereby reducing T-cell activation and the overall inflammatory response on the ocular surface. It has also been shown to increase tear production.[7]

Reproxalap: This is a first-in-class small-molecule that inhibits reactive aldehyde species (RASP). RASP are pro-inflammatory molecules that are elevated in the tears of patients with DED. By sequestering and inhibiting RASP, Reproxalap reduces inflammation and associated symptoms.

Visualizations

Experimental Workflow for a Typical DED Clinical Trial

DED_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Period cluster_followup Follow-up & Analysis s1 Patient Screening (Inclusion/Exclusion Criteria) s2 Informed Consent s1->s2 s3 Baseline Assessments (Signs & Symptoms) s2->s3 rand Randomization s3->rand t1 Treatment Arm A (e.g., this compound) rand->t1 t2 Treatment Arm B (Vehicle/Comparator) rand->t2 f1 Follow-up Visits (e.g., Day 14, 28, 84) t1->f1 t2->f1 f2 Efficacy & Safety Assessments f1->f2 f3 Data Analysis f2->f3

A typical workflow for a randomized, controlled clinical trial in Dry Eye Disease.

Signaling Pathway in Dry Eye Disease and Therapeutic Intervention

DED_Pathway cluster_disease Dry Eye Disease Pathophysiology cluster_intervention Therapeutic Intervention stress Ocular Surface Stress (Hyperosmolarity, Desiccation) epithelium Epithelial Cell Damage & Pro-inflammatory Cytokine Release (IL-1β, TNF-α) stress->epithelium apc Antigen Presenting Cell (APC) Activation & Migration epithelium->apc tcell T-Cell Activation & Proliferation (in Lymph Nodes) apc->tcell tcell_ocular T-Cell Infiltration of Ocular Surface tcell->tcell_ocular inflammation Chronic Inflammation & Further Ocular Surface Damage tcell_ocular->inflammation inflammation->epithelium Vicious Cycle lifitegrast Lifitegrast lifitegrast->tcell Inhibits LFA-1/ICAM-1 Interaction cyclosporine Cyclosporine cyclosporine->tcell Inhibits Calcineurin & Cytokine Gene Transcription reproxalap Reproxalap reproxalap->epithelium Inhibits RASP This compound This compound This compound->epithelium Repairs Damaged Collagen, Restores Homeostasis

The inflammatory cascade in DED and the points of intervention for different therapies.

Comparative Mechanisms of Action

MoA_Comparison cluster_drugs ded Dry Eye Disease (Inflammation & Ocular Surface Damage) vez This compound vez->ded Repairs Damaged Collagen lif Lifitegrast lif->ded Blocks T-Cell Activation (LFA-1) cyc Cyclosporine cyc->ded Inhibits T-Cell Activation (Calcineurin) rep Reproxalap rep->ded Inhibits Reactive Aldehyde Species (RASP)

A comparison of the primary mechanisms of action for four topical DED treatments.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Vezocolmitide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential guidance on the proper disposal of Vezocolmitide (ST-100), an investigational collagen mimetic peptide, to ensure minimal environmental impact and maintain a safe working environment.

As this compound is an investigational drug, a specific Safety Data Sheet (SDS) with detailed disposal protocols is not publicly available. Therefore, it is crucial to treat this compound as a potentially hazardous substance and follow stringent disposal procedures in line with general laboratory safety protocols for peptide-based compounds and investigational drugs.

Immediate Safety and Handling

Before beginning any disposal process, personnel must adhere to standard laboratory safety practices. This includes wearing appropriate Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety goggles or a face shield must be worn.

  • Lab Coat: A securely fastened lab coat is required to protect against skin contact.

Disposal of this compound Waste

The appropriate method for disposing of this compound waste depends on its form (liquid or solid).

Liquid Waste (Solutions containing this compound)

Chemical inactivation is the recommended first step for liquid waste containing this compound to denature the peptide and render it biologically inactive.

Experimental Protocol for Chemical Inactivation:

  • Prepare Inactivation Solution: In a certified chemical fume hood, prepare a 10% bleach solution (sodium hypochlorite) or a 1 M sodium hydroxide (B78521) (NaOH) solution.

  • Inactivate Peptide Waste: Carefully and slowly add the liquid this compound waste to the inactivation solution. A common recommendation is a 1:10 ratio of waste to inactivation solution.

  • Ensure Sufficient Contact Time: Allow the mixture to stand for a minimum of 1-2 hours to ensure complete deactivation of the peptide.

  • Neutralization (if applicable): If using a strong acid or base for inactivation, neutralize the solution to a pH between 6.0 and 8.0. For example, if using NaOH, neutralize with a suitable acid like hydrochloric acid (HCl).

  • Final Disposal: After inactivation and neutralization, the solution may be permissible for drain disposal with copious amounts of running water, provided it complies with local and institutional wastewater regulations. Always consult with your institution's Environmental Health and Safety (EHS) department before any drain disposal.

Solid Waste

Solid waste contaminated with this compound, such as empty vials, pipette tips, gloves, and other consumables, must be segregated and disposed of as hazardous waste.

  • Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.

Decontamination of Laboratory Equipment

All laboratory equipment that has come into contact with this compound should be thoroughly decontaminated.

  • Initial Rinse: Rinse the equipment with a suitable solvent in which this compound is soluble.

  • Decontamination: Immerse or rinse the equipment with a 10% bleach solution or a 1 M NaOH solution for at least one hour.

  • Final Rinse: Thoroughly rinse the equipment with deionized water.

Spill Management

In the event of a spill, immediate action is necessary to contain and clean the area.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Contain the Spill: Use absorbent pads or other suitable materials to contain the spill and prevent it from spreading.

  • Inactivate: Carefully apply a 10% bleach solution to the spill area and allow for a contact time of at least 30 minutes.

  • Clean-up: Absorb the inactivated material and clean the area with soap and water.

  • Dispose of Waste: All materials used for spill clean-up must be disposed of as hazardous waste.

Quantitative Data Summary

Since specific quantitative data on this compound's environmental fate and toxicity are not publicly available, the following table provides general guidelines for the inactivation solutions.

Inactivation AgentConcentrationRecommended Ratio (Waste:Agent)Minimum Contact Time
Sodium Hypochlorite10%1:101-2 hours
Sodium Hydroxide1 M1:101-2 hours

Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

Vezocolmitide_Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_identification Waste Identification cluster_liquid_treatment Liquid Waste Treatment cluster_solid_treatment Solid Waste Treatment Waste This compound Waste Generated Liquid Liquid Waste Waste->Liquid Is it liquid? Solid Solid Waste Waste->Solid Is it solid? Inactivation Chemical Inactivation (e.g., 10% Bleach) Liquid->Inactivation Segregation Segregate in Labeled Hazardous Waste Container Solid->Segregation Neutralization Neutralization (if needed) Inactivation->Neutralization Drain_Disposal Drain Disposal (with EHS approval) Neutralization->Drain_Disposal EHS_Disposal Dispose via EHS/Contractor Segregation->EHS_Disposal

Caption: this compound Disposal Workflow Diagram.

Disclaimer: This document provides general guidance based on available information for peptide-based investigational drugs. It is not a substitute for a substance-specific Safety Data Sheet. Researchers must always consult and comply with their institution's specific safety and disposal protocols and all applicable local, state, and federal regulations. For any uncertainties, contact your institution's Environmental Health and Safety department or the manufacturer, Stuart Therapeutics.

Contact for Technical Inquiries: Stuart Therapeutics Email: --INVALID-LINK-- Phone: (772) 678-7307

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.